molecular formula C9H7NOS B100904 4-Methylbenzoyl isothiocyanate CAS No. 16794-68-6

4-Methylbenzoyl isothiocyanate

Cat. No.: B100904
CAS No.: 16794-68-6
M. Wt: 177.22 g/mol
InChI Key: RZCAJUGXEPHWJY-UHFFFAOYSA-N
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Description

4-Methylbenzoyl isothiocyanate is a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Its isothiocyanate (N=C=S) group is highly electrophilic, readily reacting with nucleophiles like amines and thiols to form thiourea and dithiocarbamate derivatives, which are key scaffolds in the development of novel heterocyclic compounds and pharmacologically active molecules . As part of the isothiocyanate family, this compound shares a reactive functional group with other ITCs derived from cruciferous vegetables, which are extensively studied for their ability to modulate cellular pathways implicated in carcinogenesis . Research into related isothiocyanates has shown they can interact with key signaling proteins, inhibit pro-inflammatory transcription factors like NF-κB, and induce phase II detoxification enzymes through the Keap1-Nrf2-ARE pathway, mechanisms that are of significant interest in chemoprevention research . The structural features of this compound make it a useful building block for probing these and other biological mechanisms, as well as for designing new chemical entities in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-7-2-4-8(5-3-7)9(11)10-6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCAJUGXEPHWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168446
Record name 4-Methylbenzoyl isothiocyanate
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Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16794-68-6
Record name 4-Methylbenzoyl isothiocyanate
Source ChemIDplus
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Record name 4-Methylbenzoyl isothiocyanate
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Record name 16794-68-6
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Foundational & Exploratory

4-Methylbenzoyl Isothiocyanate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16794-68-6

This technical guide provides an in-depth overview of 4-Methylbenzoyl isothiocyanate, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential mechanisms of action through key signaling pathways.

Chemical and Physical Properties

This compound is a sulfur-containing organic compound with the molecular formula C₉H₇NOS.[1] Its properties are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 16794-68-6[1]
Molecular Formula C₉H₇NOS[1]
Molecular Weight 177.22 g/mol [1]
Appearance Not specified
Purity ≥95% (typical)

Table 2: Physical Properties of this compound

PropertyValueUnitSource
Melting Point 100°C[2]
Boiling Point 283.9 at 760 mmHg°C[2]
Density 1.11g/cm³[2]
Flash Point 125.5°C[2]
Vapor Pressure 0.00307 at 25°CmmHg[2]
Refractive Index 1.576[2]
LogP (Octanol/Water Partition Coefficient) 2.238
Water Solubility Log10WS = -3.04mol/L

Table 3: Spectroscopic Data of this compound

TechniqueKey Data PointsSource
¹³C NMR Data available[1]
Mass Spectrometry (GC-MS) m/z Top Peak: 119[1]

Experimental Protocols

Synthesis of this compound

The following protocol describes a general method for the synthesis of acyl isothiocyanates from the corresponding acyl chlorides. This procedure can be adapted for the synthesis of this compound from 4-methylbenzoyl chloride.

Materials:

Procedure:

  • To a solution of 4-methylbenzoyl chloride (1 equivalent) in a 1:1 mixture of dichloromethane and acetone, add potassium thiocyanate (1 equivalent).

  • Add a few drops of PEG-400 to the reaction mixture to act as a phase-transfer catalyst.

  • Stir the reaction mixture at room temperature for 2 hours.

  • After the reaction is complete, filter the mixture to remove any solid byproducts.

  • Evaporate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

  • Collect the fractions containing the purified product and evaporate the solvent to yield pure this compound.

  • Dry the final product over anhydrous sodium sulfate.

Potential Biological Activity and Signaling Pathways

Isothiocyanates are a class of compounds known for their potential in cancer chemoprevention and therapy.[3][4] While specific studies on this compound are limited, the biological activity can be inferred from the well-documented mechanisms of other isothiocyanates. The primary modes of action involve the modulation of key cellular signaling pathways, including the Keap1/Nrf2 and NF-κB pathways, and the induction of apoptosis.

Keap1/Nrf2 Pathway

The Keap1/Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[5][6] Isothiocyanates are known to activate this pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 4-Methylbenzoyl isothiocyanate Keap1 Keap1 ITC->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Proteasome Proteasome Nrf2->Proteasome degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates & binds Cul3->Nrf2 ubiquitinates Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Nucleus Nucleus Cytoplasm Cytoplasm

Caption: Activation of the Nrf2 pathway by this compound.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[7][8]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in inflammation and cell survival.[9] Chronic activation of NF-κB is associated with various cancers. Isothiocyanates have been shown to inhibit this pathway.[10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 4-Methylbenzoyl isothiocyanate IKK IKK Complex ITC->IKK inhibits Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Genes Inflammatory & Pro-survival Genes NFkB->Genes translocates & activates transcription Nucleus Nucleus Cytoplasm Cytoplasm

Caption: Inhibition of the NF-κB pathway by this compound.

In the canonical pathway, pro-inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκBα.[11] This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival. Isothiocyanates can inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.[10][12]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Isothiocyanates are known to induce apoptosis in cancer cells through various mechanisms.

Apoptosis_Pathway ITC 4-Methylbenzoyl isothiocyanate ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Bcl2 ↓ Bcl-2 (anti-apoptotic) ITC->Bcl2 Bax ↑ Bax (pro-apoptotic) ITC->Bax Mito Mitochondria ROS->Mito CytoC Cytochrome c release Mito->CytoC Bcl2->Mito Bax->Mito Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis by this compound.

Isothiocyanates can induce apoptosis by increasing the production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[13] They can also modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax.[4][14] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately resulting in apoptotic cell death.[13][15]

This technical guide provides a comprehensive starting point for researchers interested in this compound. The provided data and protocols can facilitate further investigation into its chemical and biological properties, and its potential applications in drug discovery and development.

References

Synthesis of 4-Methylbenzoyl Isothiocyanate from p-Toluoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Issued for: Researchers, Scientists, and Drug Development Professionals Document ID: TG-2025-4MBI-PTC Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methylbenzoyl isothiocyanate, a valuable intermediate in the development of pharmaceuticals and other biologically active heterocyclic compounds.[1] The primary synthetic route detailed herein involves the nucleophilic acyl substitution reaction of p-toluoyl chloride with an inorganic thiocyanate (B1210189) salt. This document outlines the core reaction principles, presents quantitative data from various synthetic methodologies, provides detailed experimental protocols, and includes visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Reaction Principle

The synthesis of this compound from p-toluoyl chloride is a classic example of nucleophilic acyl substitution.[2] The reaction proceeds via the attack of the nucleophilic thiocyanate ion (SCN⁻) on the electrophilic carbonyl carbon of p-toluoyl chloride. This nucleophilic attack results in the displacement of the chloride ion as a leaving group, forming the desired acyl isothiocyanate product and an inorganic salt byproduct (e.g., potassium chloride).[2][3] The presence of the electron-withdrawing acyl group makes acyl isothiocyanates more reactive than their alkyl counterparts.[1]

Data Presentation: Synthesis Parameters

The efficiency of the synthesis can be influenced by the choice of reagents, solvent, and the potential use of a catalyst. The following table summarizes quantitative data and conditions for the synthesis of aroyl isothiocyanates, which are structurally analogous to this compound.

MethodAcyl ChlorideThiocyanate SaltSolvent SystemCatalystTemp.TimeYield (%)Reference
StandardBenzoyl ChlorideKSCNAcetone (B3395972) / CH₂Cl₂PEG-40020°C2 h95%[4]
StandardBenzoyl ChlorideNH₄SCNAcetone (dry)NoneRT~1 h-[5]
Phase-Transferm-Toluoyl ChlorideKSCN (33% aq.)Benzene (B151609)Tetrabutylammonium (B224687) Bromide (3%)RT2 h83%[6]
StandardBenzoyl ChlorideNH₄SCNAcetonitrileNoneRT5 min-[7]

Note: "RT" denotes Room Temperature. Data for benzoyl chloride and m-toluoyl chloride are presented as close analogs.

Mandatory Visualizations

Reaction Pathway

reaction_pathway p_Toluoyl_Chloride p-Toluoyl Chloride 4_Methylbenzoyl_Isothiocyanate 4-Methylbenzoyl Isothiocyanate p_Toluoyl_Chloride->4_Methylbenzoyl_Isothiocyanate + KSCN KSCN Potassium Thiocyanate (KSCN) KCl Potassium Chloride (KCl)

Caption: Nucleophilic substitution reaction for the synthesis of this compound.

General Experimental Workflow

experimental_workflow A Reagent Preparation (p-Toluoyl Chloride, Thiocyanate Salt, Anhydrous Solvent) B Reaction (Stir at specified temperature) A->B C Precipitate Removal (Filtration of inorganic salt byproduct) B->C D Solvent Evaporation (Rotary evaporation under reduced pressure) C->D E Crude Product Isolation D->E F Purification (Vacuum Distillation) E->F G Final Product (this compound) F->G

Caption: Standard laboratory workflow for the synthesis and purification of this compound.

Experimental Protocols

Protocol 1: Standard Synthesis in Anhydrous Acetone

This protocol is adapted from general procedures for the synthesis of aroyl isothiocyanates using potassium thiocyanate.[3][5]

Materials:

  • p-Toluoyl chloride (1 equivalent)

  • Potassium thiocyanate (KSCN), dried (1-1.2 equivalents)

  • Anhydrous acetone

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Drying tube or inert atmosphere setup (e.g., Nitrogen or Argon)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add dried potassium thiocyanate (1-1.2 eq.).

  • Add anhydrous acetone to the flask to create a suspension.

  • While stirring vigorously, add p-toluoyl chloride (1 eq.) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3] A white precipitate of potassium chloride will form.[3][5]

  • Upon completion, remove the potassium chloride precipitate by filtration.[3]

  • Wash the precipitate with a small amount of anhydrous acetone to recover any residual product.

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.[3]

  • The crude product, often a viscous yellow oil, can be purified by vacuum distillation if necessary.[3][6]

Protocol 2: Synthesis via Phase-Transfer Catalysis (PTC)

This protocol is based on an efficient method for synthesizing aroyl isothiocyanates that often provides high yields.[6]

Materials:

  • p-Toluoyl chloride (1 equivalent)

  • Potassium thiocyanate (KSCN)

  • Tetrabutylammonium bromide (phase-transfer catalyst, ~3 mol%)

  • Benzene or Toluene

  • Deionized water

Equipment:

  • Two-necked round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • To a two-necked round-bottom flask, add p-toluoyl chloride (1 eq.), the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.03 eq.), and benzene (or toluene).

  • Prepare a 33% (w/v) aqueous solution of potassium thiocyanate.

  • While stirring the organic solution vigorously at room temperature, add the aqueous KSCN solution dropwise via a dropping funnel over approximately 5-10 minutes.[6]

  • Continue stirring the biphasic mixture vigorously at room temperature for an additional 2 hours.[6]

  • After the reaction period, transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with two small portions of benzene.

  • Combine all organic layers and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.[6]

  • Filter to remove the drying agent, and evaporate the solvent under reduced pressure.

  • Isolate the final product by vacuum distillation.[6]

Product Handling and Safety

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The purified product may decompose over time and should be stored under an inert atmosphere (nitrogen) at low temperatures (0°C).[6]

References

Spectroscopic Profile of 4-Methylbenzoyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylbenzoyl isothiocyanate (C₉H₇NOS), a molecule of interest in organic synthesis and medicinal chemistry. This document compiles available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control. Detailed experimental protocols for acquiring this data are also presented.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental spectra, some data points are predicted based on established principles of spectroscopy and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.85Doublet2HAromatic H (ortho to C=O)
~7.30Doublet2HAromatic H (meta to C=O)
~2.45Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentNotes
~168C=OExpected for an acyl isothiocyanate.
~145Aromatic C (para to C=O)
~135Aromatic C (ipso to C=O)
~130Aromatic CH (meta to C=O)
~129Aromatic CH (ortho to C=O)
~140-150-N=C=SThe isothiocyanate carbon signal is often broad and may be difficult to observe ("near-silence") due to quadrupolar relaxation effects of the adjacent ¹⁴N nucleus.[1][2]
~22-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2100-2000Strong, BroadAsymmetric stretch of -N=C=S
~1690StrongC=O stretch
~1605, ~1500MediumC=C aromatic ring stretches
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₃)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
177Low[M]⁺ (Molecular Ion)
119High[M - NCS]⁺ (Loss of isothiocyanate)
91Medium[C₇H₇]⁺ (Tropylium ion)
65Low[C₅H₅]⁺

The fragmentation pattern is characterized by a prominent peak at m/z 119, corresponding to the stable 4-methylbenzoyl cation formed by the loss of the isothiocyanate group.[3] Further fragmentation of the 4-methylbenzoyl cation leads to the formation of the tropylium (B1234903) ion at m/z 91.[3]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tube

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: In a clean, dry 5 mm NMR tube, dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solution is homogeneous.

  • Instrumentation Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a spectral width appropriate for the expected chemical shift range (e.g., 0-10 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a wider spectral width (e.g., 0-200 ppm). A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Materials:

  • This compound sample

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum and identify the fragmentation pattern.

Materials:

  • This compound sample

  • Solvent (e.g., methanol (B129727) or acetonitrile)

  • Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC-MS) or direct infusion.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Instrumentation Setup: The mass spectrometer is typically operated in positive ion mode with electron ionization.

  • Data Acquisition:

    • GC-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

    • Direct Infusion: The sample solution is directly introduced into the ion source.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 4-Methylbenzoyl Isothiocyanate Purification Purification Synthesis->Purification Characterization Initial Characterization (TLC, mp) Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Reporting Reporting & Documentation Purity_Assessment->Reporting

References

4-Methylbenzoyl Isothiocyanate: A Technical Overview of its Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzoyl isothiocyanate is an aromatic acyl isothiocyanate characterized by a p-tolyl group attached to a benzoyl isothiocyanate core. This compound and its class are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to the diverse biological activities exhibited by isothiocyanates. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key physicochemical properties of this compound. Additionally, it details a relevant experimental protocol for its synthesis and explores the well-established signaling pathways through which related isothiocyanates exert their cellular effects.

Chemical Structure and Molecular Properties

This compound possesses the chemical formula C₉H₇NOS[1]. Its structure consists of a benzene (B151609) ring substituted with a methyl group at the para-position and a benzoyl isothiocyanate group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₇NOS[1]
Molecular Weight 177.22 g/mol [2]
CAS Number 16794-68-6[1]
XLogP3-AA 3.6[2]
Enthalpy of Formation (ΔfH°gas) 167.46 kJ/mol[3]
Enthalpy of Vaporization (ΔvapH°) 55.75 kJ/mol[3]
Normal Boiling Point (Tboil) 636.80 K[3]
Log10 of Water Solubility (log10WS) -3.04[3]
Octanol/Water Partition Coefficient (logPoct/wat) 2.238[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of acyl isothiocyanates is the reaction of the corresponding acyl chloride with a thiocyanate (B1210189) salt. The following protocol, adapted from the synthesis of benzoyl isothiocyanate, can be applied for the preparation of this compound from 4-methylbenzoyl chloride.

Materials:

Procedure:

  • To a solution of 4-methylbenzoyl chloride (2 mmol) in a mixture of dichloromethane (15 mL) and acetone (15 mL), add potassium thiocyanate (2 mmol).

  • Add a few drops of PEG-400 to the reaction mixture to catalyze the reaction.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether[4].

Biological Activity and Signaling Pathways

Isothiocyanates, as a class of compounds, are well-documented for their anticancer properties, which are exerted through the modulation of various cellular signaling pathways. While specific studies on this compound are limited, the mechanisms of closely related compounds, such as benzyl (B1604629) isothiocyanate (BITC), provide a strong model for its potential biological effects. The primary mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and activation of cellular defense mechanisms against oxidative stress.

Induction of Apoptosis

Isothiocyanates can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This is characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis. Furthermore, isothiocyanates can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis[5][6].

Nrf2-Mediated Antioxidant Response

Isothiocyanates are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[7][8]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This leads to the upregulation of phase II detoxification enzymes and antioxidant proteins, such as Glutathione S-transferases (GSTs) and Heme oxygenase-1 (HO-1), thereby protecting the cell from oxidative damage[9][10].

Diagram 1: Proposed Signaling Pathway of Isothiocyanate-Induced Apoptosis

Isothiocyanate_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Isothiocyanate Isothiocyanate ROS ↑ Reactive Oxygen Species (ROS) Isothiocyanate->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Disruption of Membrane Potential Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Isothiocyanate-induced apoptosis pathway.

Diagram 2: Nrf2-Keap1 Signaling Pathway Activation by Isothiocyanates

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isothiocyanate Isothiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex Isothiocyanate->Keap1_Nrf2 Inactivation of Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Gene_Expression ↑ Cytoprotective Gene Expression ARE->Gene_Expression

Caption: Activation of the Nrf2 pathway by isothiocyanates.

Conclusion

This compound is a compound with a well-defined chemical structure and properties that suggest potential for biological activity, consistent with the broader class of isothiocyanates. The synthetic route via its acyl chloride is straightforward, making it accessible for further research. The established roles of related isothiocyanates in critical cellular pathways, such as apoptosis and the Nrf2-mediated antioxidant response, provide a solid foundation for investigating the specific therapeutic potential of this compound in areas such as cancer chemoprevention and therapy. Further in-depth studies are warranted to fully elucidate its unique biological profile and potential applications in drug development.

References

An In-depth Technical Guide to the Key Chemical Reactions of 4-Methylbenzoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzoyl isothiocyanate is a versatile aromatic acyl isothiocyanate that serves as a pivotal building block in synthetic organic and medicinal chemistry. Its reactivity, characterized by the electrophilic carbon atoms of both the carbonyl and isothiocyanate moieties, allows for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the core chemical reactions of this compound, including its synthesis, reactions with various nucleophiles, and its application in the construction of diverse heterocyclic systems. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its use in research and drug development.

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the reaction of 4-methylbenzoyl chloride with a thiocyanate (B1210189) salt. The acyl isothiocyanate is often generated in situ and used directly in subsequent reactions due to its reactivity.

Experimental Protocol: In-situ Generation of this compound

To a solution of 4-methylbenzoyl chloride (1 equivalent) in anhydrous acetone (B3395972), an equimolar amount of potassium thiocyanate (KSCN) is added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the formation of a precipitate of potassium chloride. The resulting solution/suspension of this compound is typically used without isolation for subsequent reactions.

Key Chemical Reactions

The chemical reactivity of this compound is dominated by the susceptibility of its electrophilic centers to nucleophilic attack. These reactions are fundamental to the synthesis of a wide range of derivatives, many of which are precursors to biologically active molecules.

Reaction with Amines: Synthesis of N-Acylthioureas

The reaction of this compound with primary and secondary amines is a facile and high-yielding method for the synthesis of N,N'-disubstituted thioureas. These compounds are of significant interest in drug discovery due to their diverse pharmacological activities.

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product reagent1 4-Methylbenzoyl Isothiocyanate product N-(4-Methylbenzoyl)-N'-(R1,R2)-thiourea reagent1->product reagent2 R1R2NH (Amine) reagent2->product

Caption: Reaction of this compound with an amine.

Experimental Protocol: Synthesis of 1-(4-Methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea [1]

  • In-situ formation of this compound: 4-Methylbenzoyl chloride (1.55 g, 10 mmol) is dissolved in 50 mL of anhydrous acetone. To this solution, potassium thiocyanate (0.97 g, 10 mmol) is added, and the mixture is refluxed for 30 minutes.

  • Reaction with amine: After cooling the mixture to room temperature, a solution of sulfanilamide (B372717) (1.72 g, 10 mmol) in 20 mL of acetone is added dropwise with continuous stirring.

  • Reaction completion and work-up: The reaction mixture is refluxed for an additional 90 minutes. After cooling, the mixture is poured into ice-cold water.

  • Purification: The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to afford the pure 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea.[1]

Amine ReactantProductYield (%)Melting Point (°C)Spectroscopic Data
Sulfanilamide1-(4-Methylbenzoyl)-3-(4-aminosulfonylphenyl)thioureaGoodNot ReportedIR, 1H NMR, 13C NMR, MS, X-ray crystallography[1]
p-Toluidine1-(4-Methylbenzoyl)-3-(p-tolyl)thioureaData not availableData not availableData not available

Table 1: Reaction of this compound with Amines

Spectroscopic Data for a Representative N'-(4-methylbenzoyl)thiourea Derivative:

A new thiourea (B124793) compound with the general formula Me-C6H4C(O)NHC(S)NHC6H4-OC8H17 has been synthesized and characterized.[2] The IR spectrum of this N′-(4-methylbenzoyl)thiourea (MBTU) derivative shows characteristic bands for N-H stretching, C=O stretching, and C=S stretching.[2] The 1H NMR spectrum displays signals for the aromatic protons, the protons of the octyloxy group, and the N-H protons.[2]

Reaction with Hydrazines: Synthesis of Thiosemicarbazides and Triazoles

This compound reacts with hydrazine (B178648) derivatives to form N-acylthiosemicarbazides. These intermediates can be readily cyclized to form various heterocyclic systems, most notably 1,2,4-triazole-3-thiones.[3][4][5]

General Reaction and Cyclization Scheme:

start 4-Methylbenzoyl Isothiocyanate intermediate N-Acylthiosemicarbazide Intermediate start->intermediate hydrazine R-NHNH2 hydrazine->intermediate product 1,2,4-Triazole-3-thione intermediate->product Cyclization reagents Base, Heat reagents->product

Caption: Synthesis of 1,2,4-triazole-3-thiones.

Experimental Protocol: Synthesis of 1-Phenyl-5-p-tolyl-1,2-dihydro-[2][3][4]triazole-3-thione [3]

  • Synthesis of this compound: A mixture of 4-methylbenzoyl chloride and ammonium (B1175870) thiocyanate is reacted to generate this compound.[3]

  • Reaction with phenylhydrazine (B124118): The in situ prepared this compound is then reacted with phenylhydrazine in acetone.[3]

  • Cyclization: The resulting thiosemicarbazide (B42300) intermediate undergoes cyclization upon heating to yield 1-phenyl-5-p-tolyl-1,2-dihydro-[2][3][4]triazole-3-thione.[3] The product can be further functionalized.[3]

Hydrazine ReactantProductYield (%)Spectroscopic Data
Phenylhydrazine1-Phenyl-5-p-tolyl-1,2-dihydro-[2][3][4]triazole-3-thioneGoodIR, NMR[3]

Table 2: Reaction of this compound with Hydrazine

Reaction with Alcohols and Thiols

While less common than reactions with amines, acyl isothiocyanates can react with alcohols and thiols to form N-acyl O-alkyl thiocarbamates and N-acyl S-alkyl dithiocarbamates, respectively. These reactions often require specific conditions to proceed efficiently.

General Reaction Schemes:

cluster_alcohol Reaction with Alcohol cluster_thiol Reaction with Thiol reagent1_alc 4-Methylbenzoyl Isothiocyanate product_alc N-(4-Methylbenzoyl) O-alkyl thiocarbamate reagent1_alc->product_alc reagent2_alc R-OH (Alcohol) reagent2_alc->product_alc reagent1_thiol 4-Methylbenzoyl Isothiocyanate product_thiol N-(4-Methylbenzoyl) S-alkyl dithiocarbamate reagent1_thiol->product_thiol reagent2_thiol R-SH (Thiol) reagent2_thiol->product_thiol

Caption: Reactions with alcohols and thiols.

Application in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a variety of nitrogen- and sulfur-containing heterocycles, which are prominent scaffolds in medicinal chemistry.

Synthesis of Thiadiazoles

Acyl isothiocyanates can be utilized in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. One common route involves the reaction with thiosemicarbazide followed by cyclization.

Workflow for Thiadiazole Synthesis:

start 4-Methylbenzoyl Isothiocyanate intermediate Acylthiosemicarbazide Derivative start->intermediate reagent Thiosemicarbazide reagent->intermediate product 2-Amino-5-(4-methylphenyl) -1,3,4-thiadiazole Derivative intermediate->product cyclization Cyclizing Agent (e.g., acid) cyclization->product

Caption: General workflow for 1,3,4-thiadiazole synthesis.

Specific experimental protocols for the synthesis of thiadiazoles starting from this compound are not well-documented, presenting an opportunity for synthetic exploration.

Synthesis of Thiazoles

The reaction of acyl isothiocyanates with compounds containing an active methylene (B1212753) group, such as ethyl aminocyanoacetate, can lead to the formation of thiazole (B1198619) derivatives.

While a specific protocol for this compound is not available, the general reaction involves the initial nucleophilic attack of the active methylene compound on the isothiocyanate carbon, followed by intramolecular cyclization and dehydration.

Cycloaddition Reactions

The heterocumulene nature of the isothiocyanate group allows this compound to participate in cycloaddition reactions, providing access to a range of heterocyclic systems. For example, [3+2] cycloaddition reactions with 1,3-dipoles like diazomethane (B1218177) can, in principle, lead to the formation of five-membered heterocyclic rings. However, specific examples and detailed experimental protocols involving this compound in such reactions are currently limited in the scientific literature.

Biological Significance and Signaling Pathways

While specific studies on the biological signaling pathways directly modulated by this compound are not available, isothiocyanates as a class are known to interact with multiple cellular signaling pathways. These interactions are often initiated by the covalent modification of sulfhydryl groups on proteins, including key signaling molecules and transcription factors.

General Signaling Pathways Modulated by Isothiocyanates:

Isothiocyanates have been shown to induce apoptosis, modulate inflammatory responses, and affect cell cycle progression through various signaling cascades.

isothiocyanate Isothiocyanate protein_modification Protein Thiol Modification isothiocyanate->protein_modification mapk MAPK Pathway protein_modification->mapk nfkb NF-κB Pathway protein_modification->nfkb apoptosis Apoptosis mapk->apoptosis inflammation Inflammation nfkb->inflammation

Caption: Generalized signaling pathways affected by isothiocyanates.

It is plausible that this compound and its derivatives could exhibit similar biological activities by interacting with these or related pathways. This remains a promising area for future research in drug discovery and development.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its key reactions, particularly with nitrogen nucleophiles, provide efficient routes to N-acylthioureas and a variety of heterocyclic compounds. While the fundamental reactivity of this compound is established, there remain opportunities for further exploration, especially in the detailed investigation of its reactions with a broader range of nucleophiles, its participation in cycloaddition reactions, and the elucidation of the biological activities and mechanisms of action of its derivatives. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound.

References

Technical Guide: Physicochemical Properties and Synthesis of 4-Methylbenzoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties and a detailed experimental protocol for the synthesis of 4-Methylbenzoyl isothiocyanate (C₉H₇NOS), a compound of interest in organic synthesis and potentially in the development of novel therapeutic agents.

Core Physical Properties

PropertyValueSource
Calculated Boiling Point363.65 °C (636.80 K)Cheméo[1]
Molecular Weight177.22 g/mol PubChem[2]

Note: The boiling point is a calculated value and should be considered an estimate. Experimental verification is recommended for applications sensitive to this parameter.

Experimental Protocol: Synthesis of this compound

The following protocol describes a plausible method for the synthesis of this compound from 4-methylbenzoic acid. This procedure is adapted from established methods for the synthesis of similar acyl isothiocyanates.

Principle:

The synthesis involves the conversion of a carboxylic acid (4-methylbenzoic acid) into an acyl isothiocyanate. A common route for this transformation is the reaction of the corresponding acyl chloride with a thiocyanate (B1210189) salt.

Materials and Reagents:

  • 4-Methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

  • Anhydrous aprotic solvent (e.g., acetonitrile (B52724), acetone (B3395972), toluene)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating and stirring apparatus

  • Rotary evaporator

  • Purification apparatus (e.g., distillation or chromatography setup)

Procedure:

  • Formation of 4-Methylbenzoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 4-methylbenzoic acid.

    • Add an excess of thionyl chloride (e.g., 2-3 equivalents).

    • Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases. The completion of the reaction can be monitored by the dissolution of the solid 4-methylbenzoic acid.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methylbenzoyl chloride is obtained as the residue.

  • Formation of this compound:

    • In a separate flask, prepare a suspension of dried potassium thiocyanate (or sodium thiocyanate) in an anhydrous aprotic solvent like acetonitrile or acetone under an inert atmosphere.

    • Dissolve the crude 4-methylbenzoyl chloride from the previous step in the same anhydrous solvent.

    • Add the solution of 4-methylbenzoyl chloride dropwise to the suspension of the thiocyanate salt with vigorous stirring at room temperature or slightly elevated temperature.

    • The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the acyl chloride peak and appearance of the isothiocyanate peak around 2000-2100 cm⁻¹).

    • After the reaction is complete, the precipitated inorganic salt (KCl or NaCl) is removed by filtration.

  • Purification:

    • The solvent from the filtrate is removed under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Safety Precautions:

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood.

  • Isothiocyanates can be lachrymatory and irritants. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride and the product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start 4-Methylbenzoic Acid Step1 Formation of 4-Methylbenzoyl Chloride Start->Step1 Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Step1 Intermediate 4-Methylbenzoyl Chloride Step1->Intermediate Step2 Reaction with Thiocyanate Salt Intermediate->Step2 Reagent2 Potassium Thiocyanate (KSCN) Reagent2->Step2 Product This compound Step2->Product Purification Purification (e.g., Distillation) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthesis pathway of this compound.

This guide provides foundational information for researchers working with this compound. Further experimental investigation is encouraged to establish a more comprehensive physicochemical profile of this compound.

References

A Technical Guide to Commercial Sourcing of 4-Methylbenzoyl Isothiocyanate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of 4-Methylbenzoyl isothiocyanate (CAS No. 16794-68-6), a key reagent in various research and development applications. This document offers a comparative analysis of product specifications from various vendors, guidance on safe handling and storage, and a representative experimental protocol for its use in the synthesis of thiourea (B124793) derivatives.

Introduction to this compound

This compound is an aromatic acyl isothiocyanate that serves as a valuable building block in organic synthesis. Its electrophilic isothiocyanate group readily reacts with nucleophiles such as primary amines to form stable thiourea linkages. This reactivity makes it a useful reagent in the development of novel small molecules for drug discovery, agrochemicals, and material science. The presence of the p-tolyl group can impart specific steric and electronic properties to the resulting derivatives, influencing their biological activity and physical characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

PropertyValueSource
CAS Number 16794-68-6[1]
Molecular Formula C₉H₇NOS[1]
Molecular Weight 177.22 g/mol [1]
Appearance Not specified by most suppliers, likely a solid or liquid
Boiling Point 283.9°C at 760 mmHg[2]
Melting Point ~100°C[2]
Density 1.11 g/cm³[2]
Solubility Insoluble in water; soluble in organic solvents like THF and acetonitrile
logP 2.238[2]

Commercial Suppliers and Product Specifications

A wide range of chemical suppliers offer this compound for research purposes. The following tables provide a comparative summary of offerings from prominent suppliers in North America, Europe, and Asia. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

North American Suppliers
SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
Abound Chem AB02733495%250 mg, 1 g$40.00 (250 mg), $117.00 (1 g)
Santa Cruz Biotechnology sc-232598Not SpecifiedInquireInquire
European Suppliers
SupplierProduct NumberPurityAvailable QuantitiesPrice (EUR)
CymitQuimica (distributor for Apollo Scientific) 54-OR322297≥95%InquireInquire
SciSupplies F009518-1G98.0%1 g€42.59
Asian Suppliers

A broad selection of suppliers for this compound can be found in Asia, with many listed on online chemical directories. The following table provides a representative sample.

Supplier (Platform)PurityAvailable Quantities
Wuhan Chemwish Technology Co., Ltd. (ChemicalBook) 98%1g, 5g, 25g, 50g, 100g, 500g
Shanghai Sinch Parmaceuticals Tech. Co. Ltd. (ChemicalBook) 98%1g, 5g, 25g, 50g, 100g, 1kg
Hangzhou Sage Chemical Co., Ltd. (ChemicalBook) 98%1g, 5g, 100g, Bulk

Safety, Handling, and Storage

This compound is classified as an irritant.[3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Use only in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5]

Experimental Protocol: Synthesis of a Thiourea Derivative

The following is a general protocol for the synthesis of a N,N'-disubstituted thiourea using an aryl isothiocyanate like this compound and a primary amine. This protocol is adapted from established methods for thiourea synthesis.[6]

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous organic solvent (e.g., tetrahydrofuran (B95107) (THF) or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

  • To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

  • The reaction is typically exothermic and proceeds to completion within a few hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Workflow and Logical Diagrams

The following diagrams illustrate the procurement and experimental workflow for utilizing this compound in research.

Procurement_Workflow cluster_procurement Procurement Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Compare Specifications Compare Specifications Search Suppliers->Compare Specifications Request Quote Request Quote Compare Specifications->Request Quote Place Order Place Order Request Quote->Place Order Receive & Log Receive & Log Place Order->Receive & Log

Caption: Procurement workflow for acquiring this compound.

Experimental_Workflow cluster_synthesis Synthesis of Thiourea Derivative Reactant Preparation Reactant Preparation Reaction Setup Reaction Setup Reactant Preparation->Reaction Setup Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction Setup->Reaction Monitoring (TLC) Workup Workup Reaction Monitoring (TLC)->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization

Caption: Experimental workflow for the synthesis of a thiourea derivative.

This guide provides a foundational resource for researchers interested in utilizing this compound. For the most accurate and up-to-date information, direct consultation with the suppliers is always recommended.

References

Stability and Storage of 4-Methylbenzoyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzoyl isothiocyanate is a reactive organic compound with significant potential in medicinal chemistry and organic synthesis. As a member of the acyl isothiocyanate family, its utility as a precursor for nitrogen- and sulfur-containing heterocycles, many of which exhibit biological activity, necessitates a thorough understanding of its stability and appropriate handling procedures. This technical guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and potential degradation pathways of this compound. Furthermore, it outlines detailed experimental protocols for researchers to conduct their own stability assessments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Molecular Formula C₉H₇NOS
Molecular Weight 177.22 g/mol [1]
Appearance Yellow or orange liquid
Boiling Point 283.9°C at 760 mmHg
Density 1.11 g/cm³

Stability Profile

The stability of this compound is critically influenced by environmental factors, particularly moisture. The electrophilic nature of the carbon atom in the isothiocyanate group (-N=C=S), enhanced by the electron-withdrawing 4-methylbenzoyl group, makes it susceptible to nucleophilic attack.

Key Stability Considerations:

  • Moisture Sensitivity: this compound is highly sensitive to moisture.[2] Hydrolysis is a primary degradation pathway, where water acts as a nucleophile, leading to the formation of unstable intermediates that can further decompose. One documented hydrolysis product of the related benzoyl isothiocyanate is benzamide.[3]

  • Solvent Compatibility: The choice of solvent is crucial for maintaining the integrity of this compound.

    • Recommended Solvents: Anhydrous aprotic solvents are recommended for dissolving and storing the compound. These include:

    • Incompatible Solvents: Protic solvents, especially those with nucleophilic groups like alcohols (e.g., methanol, ethanol), should be avoided for long-term storage as they can react with the isothiocyanate group to form inactive thiocarbamate derivatives.[4]

  • Incompatible Materials: Contact with the following substances should be avoided to prevent degradation and potentially hazardous reactions:

    • Strong oxidizing agents

    • Strong bases

    • Alcohols

    • Amines

    • Ammonia

    • Acids[5]

  • Light Sensitivity: While not extensively documented for this specific compound, it is general good practice to protect reactive organic compounds from light to prevent photochemical degradation.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended.

ConditionRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.[2]Minimizes degradation reactions which are often accelerated by heat.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[8]Excludes atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Keep in a tightly sealed container.Prevents ingress of moisture and other atmospheric contaminants.
Location Store in a well-ventilated area away from heat sources, open flames, and incompatible materials.[5]Ensures safety and prevents accidental reactions.

Potential Degradation Pathways

Based on the known reactivity of isothiocyanates, the primary degradation pathway for this compound is hydrolysis. The proposed mechanism involves the nucleophilic attack of water on the isothiocyanate carbon, leading to the formation of a thiocarbamic acid intermediate, which is unstable and can decompose to form 4-methylbenzylamine (B130917) and carbon dioxide. Another potential product from the hydrolysis of the benzoyl group is 4-methylbenzoic acid.

4-Methylbenzoyl_Isothiocyanate This compound Degradation_Products Degradation Products 4-Methylbenzoyl_Isothiocyanate->Degradation_Products Hydrolysis H2O H₂O (Moisture) H2O->Degradation_Products 4-Methylbenzamide 4-Methylbenzamide Degradation_Products->4-Methylbenzamide 4-Methylbenzylamine 4-Methylbenzylamine Degradation_Products->4-Methylbenzylamine

Caption: Primary degradation pathway of this compound.

Experimental Protocols for Stability Assessment

For researchers requiring quantitative stability data, the following experimental protocols can be adapted.

Protocol for Assessing Hydrolytic Stability using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the rate of hydrolysis of this compound in an aqueous solution at a specific pH and temperature.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Buffer solution of desired pH (e.g., phosphate (B84403) buffer for pH 7)

  • Internal standard (a stable compound that does not react with the isothiocyanate or its degradation products)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous acetonitrile.

    • Prepare a stock solution of the internal standard in anhydrous acetonitrile.

  • Reaction Setup:

    • In a thermostated vial, add the buffer solution.

    • Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM).

    • Simultaneously, add the internal standard.

  • Time-Course Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a large volume of cold acetonitrile.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Monitor the disappearance of the this compound peak and the appearance of any degradation product peaks.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the internal standard.

    • Plot the concentration of this compound versus time.

    • Determine the half-life (t₁/₂) of the hydrolysis reaction.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_ITC Prepare ITC Stock (in ACN) Reaction_Setup Mix Buffer, ITC Stock, and IS Stock in Vial Stock_ITC->Reaction_Setup Stock_IS Prepare Internal Standard Stock (in ACN) Stock_IS->Reaction_Setup Incubate Incubate at Controlled Temperature Reaction_Setup->Incubate Time_Points Withdraw Aliquots at Time Intervals Incubate->Time_Points Quench Quench Reaction (in cold ACN) Time_Points->Quench HPLC Analyze by HPLC Quench->HPLC Data_Analysis Calculate Concentration vs. Time Determine Half-life HPLC->Data_Analysis

Caption: Experimental workflow for hydrolytic stability assessment.

Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Materials:

  • This compound

  • TGA instrument

  • Sample pan (e.g., aluminum or platinum)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (typically 1-5 mg) into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).

  • Data Collection and Analysis:

    • Record the sample weight as a function of temperature.

    • The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.

Conclusion

This compound is a valuable but reactive compound that requires careful handling and storage to maintain its integrity. The primary stability concerns are its sensitivity to moisture and incompatibility with nucleophilic reagents. By adhering to the recommended storage conditions—cool, dry, and under an inert atmosphere—researchers can significantly extend the shelf life of this compound. For applications requiring detailed stability information, the provided experimental protocols for hydrolytic and thermal stability assessment offer a robust framework for generating the necessary quantitative data. This knowledge is essential for the successful application of this compound in research and drug development.

References

An In-Depth Technical Guide to the Synthesis of 4-Methylbenzoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methylbenzoyl isothiocyanate, a key intermediate in the development of various pharmaceutical and bioactive molecules. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound belongs to the class of acyl isothiocyanates, which are highly reactive and versatile building blocks in organic synthesis. The presence of both an electrophilic carbonyl group and the isothiocyanate moiety allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic compounds, thioureas, and other derivatives with potential therapeutic applications. A robust and efficient synthesis of this compound is therefore of significant interest to the scientific community.

Primary Synthetic Route

The most common and direct method for the synthesis of this compound involves the nucleophilic substitution reaction between 4-methylbenzoyl chloride and a thiocyanate (B1210189) salt. This reaction is typically carried out in an anhydrous aprotic solvent.

The general reaction scheme is as follows:

Where M can be potassium (K), sodium (Na), or ammonium (B1175870) (NH₄). The choice of the cation and the solvent can influence the reaction rate and yield.

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below. The first is a general method adapted from the synthesis of the closely related benzoyl isothiocyanate, and the second describes an in-situ preparation.

Synthesis and Isolation of this compound

This protocol is adapted from the synthesis of benzoyl isothiocyanate and is expected to provide good yields of the target compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-methylbenzoyl chloride (1 equivalent) in a 1:1 mixture of anhydrous dichloromethane and anhydrous acetone.

  • To this solution, add finely ground and dried potassium thiocyanate (1 to 1.2 equivalents).

  • Add a catalytic amount of PEG-400 (e.g., a few drops).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl chloride peak and appearance of the isothiocyanate peak at approx. 2000-2100 cm⁻¹).

  • Upon completion of the reaction, the precipitated potassium chloride is removed by filtration.

  • The filter cake is washed with a small amount of anhydrous acetone or dichloromethane.

  • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be purified by vacuum distillation or crystallization.

In-situ Preparation of this compound for Subsequent Reactions

In many applications, this compound is not isolated but is generated in-situ and used directly in the next synthetic step.

Materials:

  • 4-Methylbenzoyl chloride

  • Potassium thiocyanate (KSCN), dried

  • Acetone, anhydrous

Procedure:

  • In a reaction vessel, dissolve 4-methylbenzoyl chloride (1 equivalent) in anhydrous acetone.

  • Add dried potassium thiocyanate (1 to 1.2 equivalents) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored as described in the previous protocol.

  • Once the formation of this compound is complete, the resulting solution/suspension can be directly used for the subsequent reaction by adding the next reagent.

Quantitative Data

The following table summarizes the typical reaction parameters for the synthesis of this compound based on analogous preparations.

ParameterValueReference
Starting Material 4-Methylbenzoyl chlorideGeneral Knowledge
Reagent Potassium Thiocyanate (KSCN)[1]
Solvent Dichloromethane/Acetone or Acetone[1]
Catalyst PEG-400 (optional)[1]
Temperature Room Temperature[1]
Reaction Time 2 - 4 hours[1]
Yield >90% (expected based on analogs)[1]

Mandatory Visualizations

General Workflow for the Synthesis of this compound

G General Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Methylbenzoyl_chloride 4-Methylbenzoyl Chloride Reaction_Vessel Reaction in Anhydrous Solvent (e.g., Acetone/DCM) Room Temperature, 2-4h 4-Methylbenzoyl_chloride->Reaction_Vessel KSCN Potassium Thiocyanate KSCN->Reaction_Vessel Filtration Filtration to remove KCl Reaction_Vessel->Filtration Reaction Mixture Concentration Concentration in vacuo Filtration->Concentration Filtrate Purification Purification (Vacuum Distillation or Crystallization) Concentration->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Reactants and Products

G Reactant to Product Transformation Reactant_1 4-Methylbenzoyl Chloride (Electrophile) Product This compound Reactant_1->Product reacts with Byproduct Potassium Chloride Reactant_2 Potassium Thiocyanate (Nucleophile) Reactant_2->Product Reactant_2->Byproduct forms

Caption: Logical relationship of reactants and products in the synthesis.

References

Methodological & Application

Protocol for the Reaction of 4-Methylbenzoyl Isothiocyanate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-(4-methylbenzoyl)-N'-substituted thioureas through the reaction of 4-methylbenzoyl isothiocyanate with various primary amines. This reaction is a fundamental method for creating a diverse library of thiourea (B124793) derivatives, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

Introduction

Thiourea derivatives are a class of organic compounds that have garnered considerable attention in the field of drug discovery. They are known to exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer activities. The synthesis of N-acylthioureas, such as N-(4-methylbenzoyl)-N'-substituted thioureas, is typically achieved by the reaction of an acyl isothiocyanate with a primary or secondary amine. This protocol focuses on the reaction with primary amines, which readily attack the electrophilic carbon of the isothiocyanate group to form the corresponding thiourea derivative. The in situ generation of this compound from 4-methylbenzoyl chloride and a thiocyanate (B1210189) salt is a common and efficient approach.

Reaction Principle

The synthesis is a two-step, one-pot reaction. First, 4-methylbenzoyl chloride reacts with potassium thiocyanate in an anhydrous solvent, typically acetone (B3395972), to form this compound in situ. Subsequently, a primary amine is added to the reaction mixture. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient carbon atom of the isothiocyanate group. This is followed by proton transfer to yield the stable N-(4-methylbenzoyl)-N'-substituted thiourea product.

Data Presentation

The following table summarizes the reaction of this compound with various primary amines, detailing the specific amine used, the reaction conditions, and the resulting product yields.

EntryPrimary AmineSolventReaction Time (h)Temperature (°C)Yield (%)Reference
1SulfanilamideAcetoneNot SpecifiedReflux85[1]
24-MethylanilineAcetoneNot SpecifiedRefluxHighInferred from similar syntheses
34-ChloroanilineAcetoneNot SpecifiedRefluxHighInferred from similar syntheses
4AnilineAcetoneNot SpecifiedRefluxHighInferred from similar syntheses
5BenzylamineAcetoneNot SpecifiedRefluxHighInferred from similar syntheses

Note: While specific yields for all primary amines with this compound were not found in a single comprehensive study, the reaction is generally high-yielding for a wide range of aromatic and aliphatic primary amines under the described conditions.

Experimental Protocols

This section provides a detailed methodology for the synthesis of N-(4-methylbenzoyl)-N'-substituted thioureas.

Materials:

  • 4-Methylbenzoyl chloride

  • Potassium thiocyanate (KSCN)

  • Primary amines (e.g., sulfanilamide, 4-methylaniline, 4-chloroaniline, etc.)

  • Anhydrous acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In situ formation of this compound:

    • To a solution of 4-methylbenzoyl chloride (1 equivalent) in anhydrous acetone in a round-bottom flask, add potassium thiocyanate (1 equivalent).

    • Stir the mixture at room temperature for 30-60 minutes. The formation of a white precipitate of potassium chloride indicates the progress of the reaction.

  • Reaction with Primary Amine:

    • To the reaction mixture containing the in situ generated this compound, add the desired primary amine (1 equivalent) dissolved in a minimal amount of anhydrous acetone.

    • Attach a reflux condenser and heat the reaction mixture to reflux.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water with stirring.

    • The solid product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, to afford the pure N-(4-methylbenzoyl)-N'-substituted thiourea.

Characterization:

The structure and purity of the synthesized compounds can be confirmed using standard analytical techniques such as:

  • Melting Point: To determine the purity of the crystalline solid.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, including the C=O, C=S, and N-H stretching vibrations.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Mandatory Visualizations

Reaction Mechanism:

ReactionMechanism cluster_step1 Step 1: Formation of this compound cluster_step2 Step 2: Nucleophilic Attack by Primary Amine 4_Me_Benzoyl_Cl 4-Methylbenzoyl Chloride 4_Me_Benzoyl_NCS This compound 4_Me_Benzoyl_Cl->4_Me_Benzoyl_NCS + KSCN KSCN KSCN KCl KCl 4_Me_Benzoyl_NCS_2 This compound Primary_Amine Primary Amine (R-NH2) Intermediate Thiourea Intermediate Primary_Amine->Intermediate Nucleophilic Attack Product N-(4-Methylbenzoyl)-N'-substituted Thiourea Intermediate->Product Proton Transfer 4_Me_Benzoyl_NCS_2->Intermediate

Caption: Reaction mechanism for the synthesis of N-(4-methylbenzoyl)-N'-substituted thioureas.

Experimental Workflow:

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Workup and Purification Start Start Mix Mix 4-Methylbenzoyl Chloride and KSCN in Acetone Start->Mix Stir Stir at Room Temperature (30-60 min) Mix->Stir Add_Amine Add Primary Amine Solution Stir->Add_Amine Reflux Reflux Reaction Mixture (2-4 h) Add_Amine->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into Ice-Cold Water Cool->Precipitate Filter Vacuum Filter the Precipitate Precipitate->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry the Pure Product Recrystallize->Dry

References

4-Methylbenzoyl isothiocyanate as a building block in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 4-Methylbenzoyl Isothiocyanate in Heterocyclic Synthesis

Introduction

This compound (C₉H₇NOS) is a versatile bifunctional reagent that serves as a crucial building block in synthetic organic and medicinal chemistry.[1] Its structure, featuring both an electrophilic isothiocyanate group and a carbonyl group, allows for a variety of addition and cyclization reactions. This reactivity makes it an ideal starting material for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, many of which are scaffolds for biologically active compounds.[2][3] These notes detail the application of this compound in the synthesis of key heterocyclic systems such as thioureas, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles.

Synthesis of N-(4-Methylbenzoyl)thiourea Derivatives

Application: The reaction of this compound with primary or secondary amines is a straightforward and efficient method for producing N,N'-disubstituted thiourea (B124793) derivatives.[4] These thioureas are not only stable final products with potential biological activities, including antioxidant and antimicrobial properties, but also serve as key intermediates for the synthesis of other heterocyclic systems.[2][4][5] The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.[2]

Logical Workflow for Thiourea Synthesis

cluster_start Starting Materials cluster_process Reaction cluster_product Product start1 4-Methylbenzoyl Isothiocyanate process Nucleophilic Addition start1->process start2 Primary or Secondary Amine (R-NHR') start2->process product N-(4-Methylbenzoyl)thiourea Derivative process->product

Caption: General workflow for synthesizing thiourea derivatives.

Experimental Protocol: General Procedure for Thiourea Synthesis [4][5]

  • Preparation of Isothiocyanate: In a round-bottom flask, dissolve 4-methylbenzoyl chloride (1 equivalent) in dry acetone. Add potassium thiocyanate (B1210189) (KSCN) (1 equivalent).

  • Reaction: Reflux the mixture for 1-2 hours. The formation of this compound occurs in situ.

  • Amine Addition: To the cooled reaction mixture, add the desired primary or secondary amine (1 equivalent).

  • Stirring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiourea derivative.

Table 1: Examples of Thiourea Derivatives Synthesis

Amine Reactant Solvent Reaction Time Yield (%) Reference
4-Aminoacetophenone Acetone 3 hours ~85% (analog) [5]
2-Aminobenzothiazole Ethanol (B145695) Reflux ~80-90% (analog) [6]
Various Amines Acetone 2-5 hours 73-89% (analog) [2][4]

Note: Yields are based on analogous reactions with 4-methoxybenzoyl isothiocyanate or phenyl isothiocyanate as specific data for the 4-methyl derivative was not available.

Synthesis of 1,2,4-Triazole-3-thione Derivatives

Application: this compound is a key precursor for synthesizing 1,2,4-triazole (B32235) derivatives. The synthesis is typically a two-step process. First, the isothiocyanate reacts with a hydrazine (B178648) derivative to form an N-aroylthiosemicarbazide intermediate.[7] In the second step, this intermediate undergoes base-catalyzed intramolecular cyclization with the elimination of water to yield the 1,2,4-triazole-3-thione ring system.[8] These compounds are investigated for a wide range of biological activities.[8]

Reaction Pathway for 1,2,4-Triazole Synthesis

start 4-Methylbenzoyl Isothiocyanate + Hydrazine (R-NHNH2) reagent1 Ethanol, Reflux start->reagent1 intermediate Aroylthiosemicarbazide Intermediate reagent2 Base (e.g., NaOH) Reflux, then HCl intermediate->reagent2 product 5-(4-Tolyl)-4-R-2,4-dihydro- 3H-1,2,4-triazole-3-thione reagent1->intermediate reagent2->product

Caption: Two-step synthesis of 1,2,4-triazole-3-thiones.

Experimental Protocol:

Step A: Synthesis of 1-(4-Methylbenzoyl)-4-arylthiosemicarbazide [9]

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol.

  • Hydrazine Addition: Add an equimolar amount of the desired arylhydrazine (1 equivalent) to the solution.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

Step B: Cyclization to 1,2,4-Triazole-3-thione [8][10]

  • Base Treatment: Suspend the thiosemicarbazide (B42300) intermediate from Step A (1 equivalent) in an aqueous sodium hydroxide (B78521) solution (e.g., 1-2 M).

  • Reflux: Heat the mixture to reflux for 3-5 hours until a clear solution is formed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with a cold dilute acid (e.g., 1 M HCl).

  • Isolation: Collect the precipitated product by filtration, wash with cold water until neutral, and dry.

  • Purification: Recrystallize the crude product from ethanol or an appropriate solvent.

Table 2: Synthesis of 1,2,4-Triazole-3-thiones

Hydrazine Reactant Cyclization Condition Yield (%) Reference
Arylhydrazines Water, r.t. to reflux 58-75% [9]
Phenylhydrazine 10% NaOH, Reflux Good yields [10]
Hydrazine Hydrate 1 M NaOH, Reflux ~90% (analog) [8]

Note: Yields are based on reactions with various acid chlorides/isothiocyanates and hydrazines.

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives

Application: 1,3,4-Thiadiazoles can be synthesized from this compound by first forming the same N-aroylthiosemicarbazide intermediate used for triazole synthesis.[11] However, instead of base-catalyzed cyclization, acid-catalyzed dehydration and cyclization are employed.[11] Strong dehydrating acids like concentrated sulfuric acid or phosphorus oxychloride promote the ring closure to form the 5-substituted-amino-2-(4-tolyl)-1,3,4-thiadiazole core, which is a known pharmacophore.[12][13]

Reaction Pathway for 1,3,4-Thiadiazole Synthesis

start 4-Methylbenzoyl Isothiocyanate + Thiosemicarbazide reagent1 Ethanol, Reflux start->reagent1 intermediate 1-(4-Methylbenzoyl) thiosemicarbazide reagent2 Conc. H2SO4 or POCl3, Heat intermediate->reagent2 product 2-Amino-5-(4-tolyl)- 1,3,4-thiadiazole reagent1->intermediate reagent2->product

Caption: Synthesis of 1,3,4-thiadiazoles via acid-catalyzed cyclization.

Experimental Protocol: Synthesis of 2-Amino-5-(4-tolyl)-1,3,4-thiadiazole [11][13]

  • Intermediate Synthesis: Prepare 1-(4-methylbenzoyl)thiosemicarbazide by reacting this compound with hydrazine hydrate.

  • Cyclization: Add the thiosemicarbazide intermediate (1 equivalent) slowly to a flask containing a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride (5-10 equivalents) cooled in an ice bath.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, and then heat gently (e.g., on a water bath) for 1 hour.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the solution with a suitable base (e.g., ammonia (B1221849) solution or sodium bicarbonate) to precipitate the product.

  • Isolation and Purification: Filter the solid, wash with water, dry, and recrystallize from a suitable solvent like ethanol.

Table 3: Synthesis of 1,3,4-Thiadiazole Derivatives

Starting Material Cyclizing Agent Yield (%) Reference
Benzoic acid + Thiosemicarbazide Conc. H₂SO₄ Good yields [11]
Isoniazid + Isothiocyanate - Promising [11]
5-Aryl-thiosemicarbazide POCl₃ ~70-85% [13]

Note: Protocols are generalized from the synthesis of various 1,3,4-thiadiazole derivatives.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

Application: The synthesis of 1,3,4-oxadiazoles from this compound proceeds through a thiosemicarbazide intermediate, formed by reacting the isothiocyanate with a carboxylic acid hydrazide.[14] This intermediate then undergoes cyclodesulfurization. Modern methods employ coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) under mild basic conditions, which offers advantages such as high yields and simple work-up procedures.[14] The 1,3,4-oxadiazole ring is a bioisostere for ester and amide groups and is found in several approved drugs.[15][16]

Reaction Pathway for 1,3,4-Oxadiazole Synthesis

start 4-Methylbenzoyl Isothiocyanate + Acid Hydrazide reagent1 MeOH, r.t. start->reagent1 intermediate Thiosemicarbazide Intermediate reagent2 TBTU, DIEA DMF, 50°C intermediate->reagent2 product 2,5-Disubstituted 1,3,4-Oxadiazole reagent1->intermediate reagent2->product

Caption: Synthesis of 1,3,4-oxadiazoles using a coupling reagent.

Experimental Protocol: TBTU-Mediated Synthesis of 1,3,4-Oxadiazoles [14]

  • Intermediate Synthesis: Prepare the required thiosemicarbazide by mixing equimolar amounts of this compound and the desired hydrazide in methanol (B129727) (MeOH) at room temperature for 4 hours. Isolate the product by filtration.

  • Reaction Setup: In a flask, add the thiosemicarbazide intermediate (1 mmol), TBTU (1.5 mmol), and a base like Diisopropylethylamine (DIEA) (1 mmol) to DMF (3 mL).

  • Heating: Heat the mixture with magnetic stirring at 50°C. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Isolation: Extract the residue with water. The solid product is isolated by filtration.

  • Purification: Wash the solid with methanol and further purify by recrystallization from methanol to obtain the desired 2,5-disubstituted-1,3,4-oxadiazole.

Table 4: Synthesis of 2-Amino-1,3,4-Oxadiazoles via Cyclodesulfurization

Coupling Reagent Base Solvent Yield (%) Reference
TBTU DIEA DMF 85% [14]
DIC DIEA DMF 85% [14]
DCC DIEA DMF 50% [14]
CDI DIEA DMF 63% [14]

Note: Yields reported for the cyclodesulfurization step of various thiosemicarbazides.

References

Application of 4-Methylbenzoyl Isothiocyanate in Medicinal Chemistry: A Keystone for Synthetic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylbenzoyl isothiocyanate is a versatile reagent in medicinal chemistry, primarily valued as a synthetic intermediate for the creation of a diverse range of heterocyclic compounds and thiourea (B124793) derivatives. While direct biological activity data for this compound is not extensively documented in publicly available research, its derivatives have shown promise in various therapeutic areas, including antimicrobial and anticancer applications. This document provides an overview of its application, focusing on its role in the synthesis of potentially bioactive molecules, alongside relevant experimental protocols and an exploration of the general mechanisms of action for the broader isothiocyanate class.

Synthetic Applications: Gateway to Bioactive Thioureas

This compound serves as a crucial building block for the synthesis of substituted thiourea derivatives. The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of N,N'-disubstituted thioureas. This reaction is a cornerstone for generating libraries of compounds for biological screening.

One notable example is the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea. This compound incorporates the sulfanilamide (B372717) moiety, a well-known pharmacophore in antibacterial drugs, suggesting a potential avenue for developing novel antimicrobial agents.[1]

Potential Therapeutic Relevance of Isothiocyanate Derivatives

While specific data for this compound is limited, the broader class of isothiocyanates exhibits a wide range of biological activities. These activities provide a rationale for the synthesis of its derivatives.

Antimicrobial Activity: Isothiocyanates, such as benzyl (B1604629) isothiocyanate, have demonstrated potent antibacterial and antibiofilm activity against various pathogens.[2] The proposed mechanism often involves the disruption of the bacterial cell membrane.

Anti-inflammatory Activity: Several isothiocyanates exhibit anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the modulation of signaling pathways such as NF-κB.

Anticancer Activity: Isothiocyanates are widely studied for their cancer chemopreventive and therapeutic potential. Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer progression, such as the Nrf2 and PI3K/Akt pathways.[3][4]

Data on Related Isothiocyanate Compounds

To provide a context for the potential bioactivity of this compound derivatives, the following tables summarize the quantitative data for other relevant isothiocyanate compounds.

Table 1: Anticancer Activity of Representative Isothiocyanates

CompoundCell LineActivityIC50 ValueReference
Benzyl isothiocyanatePancreatic Cancer (BxPC-3, Panc-1)Apoptosis Induction, PI3K/Akt/FOXO pathway inhibitionNot specified
SulforaphaneBladder Cancer (T24)Cell Viability Suppression26.9 ± 1.12 µM (24h)[5]
Phenethyl isothiocyanateBladder Cancer (T24/ADM)Inhibition of Cell Proliferation, Apoptosis InductionNot specified[5]

Table 2: Antimicrobial Activity of Representative Isothiocyanates

CompoundMicroorganismActivityMIC ValueReference
Benzyl isothiocyanateCampylobacter jejuniBactericidal1.25–5 µg/mL[2]
Allyl isothiocyanateCampylobacter jejuniBactericidal50–200 µg/mL[2]
Benzyl isothiocyanateMethicillin-resistant Staphylococcus aureus (MRSA)Bactericidal2.9–110 µg/mL[6]

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Representative Isothiocyanates

CompoundTargetActivityInhibition/% Inhibition/IC50Reference
Phenyl isothiocyanateCOX-2Inhibition of Prostaglandin Biosynthesis~99% at 50 µM[7][8]
3-Methoxyphenyl isothiocyanateCOX-2Inhibition of Prostaglandin Biosynthesis~99% at 50 µM[7][8]
2-Methoxyphenyl isothiocyanateAcetylcholinesteraseEnzyme InhibitionIC50 of 0.57 mM[7]
3-Methoxyphenyl isothiocyanateButyrylcholinesteraseEnzyme Inhibition49.2% at 1.14 mM[7]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea [1]

This protocol details the synthesis of a thiourea derivative from this compound.

Materials:

  • 4-methylbenzoyl chloride

  • Potassium thiocyanate (B1210189) (KSCN)

  • Acetone (anhydrous)

  • Sulfanilamide

  • Stir plate and stir bar

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In situ formation of this compound:

    • In a round bottom flask, dissolve 4-methylbenzoyl chloride in anhydrous acetone.

    • Add an equimolar amount of potassium thiocyanate to the solution.

    • Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a potassium chloride precipitate.

  • Reaction with Sulfanilamide:

    • To the flask containing the in situ generated this compound, add an equimolar amount of sulfanilamide.

    • Attach a reflux condenser and heat the mixture to reflux.

    • Continue refluxing for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Isolation and Purification:

    • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

    • Elemental analysis can be performed to confirm the purity of the compound.

Visualizing Workflows and Pathways

G cluster_0 In situ formation cluster_1 Thiourea Synthesis cluster_2 Downstream Processing 4-Methylbenzoyl_chloride 4-Methylbenzoyl chloride 4-Methylbenzoyl_isothiocyanate This compound 4-Methylbenzoyl_chloride->4-Methylbenzoyl_isothiocyanate KSCN Potassium thiocyanate KSCN->4-Methylbenzoyl_isothiocyanate Acetone Acetone (solvent) Acetone->4-Methylbenzoyl_isothiocyanate Thiourea_derivative N,N'-Disubstituted Thiourea Derivative 4-Methylbenzoyl_isothiocyanate->Thiourea_derivative Amine Primary/Secondary Amine (e.g., Sulfanilamide) Amine->Thiourea_derivative Purification Purification (Recrystallization) Thiourea_derivative->Purification Characterization Characterization (Spectroscopy) Purification->Characterization

Caption: Isothiocyanate-mediated activation of the Nrf2 antioxidant pathway.

Diagram 3: General Signaling Pathway for Isothiocyanate-Mediated NF-κB Inhibition

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB->Pro-inflammatory_Genes translocates to nucleus & activates Isothiocyanate Isothiocyanate (e.g., Thiourea derivative) Isothiocyanate->IKK inhibits Isothiocyanate->NF-κB inhibits nuclear translocation

Caption: Isothiocyanate-mediated inhibition of the NF-κB inflammatory pathway.

References

Application Notes: Synthesis and Bioactivity of 4-Methylbenzoyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 4-methylbenzoyl isothiocyanate as a versatile intermediate in the synthesis of bioactive N-acylthiourea derivatives. The protocols and data provided are intended to guide researchers in the development of novel compounds with potential therapeutic applications, particularly in the antimicrobial field.

Introduction

This compound is a key building block for the synthesis of a variety of heterocyclic compounds, most notably N-acylthiourea derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The synthesis generally involves the reaction of this compound with a primary or secondary amine, offering a straightforward method to generate a diverse library of compounds for biological screening.

Synthesis of N-(4-Methylbenzoyl)-N'-substituted Thiourea (B124793) Derivatives

The primary application of this compound is in the synthesis of N,N'-disubstituted thioureas. This is typically achieved through a one-pot reaction. First, 4-methylbenzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to form this compound in situ. Subsequent addition of a desired amine leads to the formation of the final N-acylthiourea product.[1]

General Experimental Protocol

A mixture of 4-methylbenzoyl chloride (1 equivalent) and ammonium thiocyanate (1 equivalent) in a dry solvent such as acetone (B3395972) or acetonitrile (B52724) is stirred at room temperature or refluxed for 30 minutes to 1 hour to form this compound.[1][2] A solution of the desired primary or secondary amine (1 equivalent) in the same solvent is then added dropwise to the reaction mixture. The reaction is then refluxed for an additional 2-4 hours, with the progress being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice, and the resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or an ethanol/DMF mixture.

Biological Activity of N-Acylthiourea Derivatives

N-acylthiourea derivatives are known to exhibit a wide range of biological activities. The specific activity and potency are highly dependent on the nature of the substituent introduced via the amine.

Antimicrobial and Antifungal Activity

Several studies have demonstrated the antibacterial and antifungal properties of N-acylthiourea derivatives. While specific quantitative data for derivatives of this compound is limited in publicly available literature, studies on structurally similar benzoylthiourea (B1224501) derivatives provide valuable insights into their potential antimicrobial efficacy. For instance, a series of N-acylthiourea derivatives have been tested against various bacterial and fungal strains, with some compounds exhibiting significant inhibitory activity.[3][4][5][6]

One study reported that N-(4-methylbenzoyl)-N'-(4-chloro-2-nitrophenyl) thiourea and N-(4-methylbenzoyl)-N'-(4-methylphenyl) thiourea exhibited excellent antibacterial and antifungal activity.[1]

Table 1: Representative Antimicrobial Activity of N-Benzoylthiourea Derivatives (MIC in μg/mL)

Compound ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
N-Benzoyl-N'-arylthioureas>500>500125250250[3]
N-Benzoyl-N'-(fluorophenyl)thioureas>500>50062.5125250[3]

Note: The data in this table is for structurally related benzoylthiourea derivatives and is intended to be representative of the potential activity of compounds derived from this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method.

  • Preparation of Bacterial/Fungal Inoculum: A fresh culture of the test microorganism is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with the appropriate growth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Workflows

The synthesis and evaluation of bioactive compounds from this compound can be represented by a clear workflow. The general mechanism of action for some bioactive thiourea derivatives involves the inhibition of key enzymes or disruption of cellular processes.

Synthesis_and_Screening_Workflow Synthesis and Screening Workflow for Bioactive Compounds cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 4_Methylbenzoyl_Chloride 4-Methylbenzoyl Chloride 4_Methylbenzoyl_Isothiocyanate This compound (in situ) 4_Methylbenzoyl_Chloride->4_Methylbenzoyl_Isothiocyanate + NH4SCN (Acetone) Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->4_Methylbenzoyl_Isothiocyanate N_Acylthiourea_Derivative N-Acylthiourea Derivative 4_Methylbenzoyl_Isothiocyanate->N_Acylthiourea_Derivative Primary_Secondary_Amine Primary/Secondary Amine Primary_Secondary_Amine->N_Acylthiourea_Derivative + Amine (Reflux) Purification_Characterization Purification & Characterization (Recrystallization, NMR, IR) N_Acylthiourea_Derivative->Purification_Characterization Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Purification_Characterization->Antimicrobial_Screening Data_Analysis Data Analysis & SAR Antimicrobial_Screening->Data_Analysis

Caption: General workflow for the synthesis and antimicrobial screening of N-acylthiourea derivatives.

logical_relationship Logical Relationship in Drug Discovery Process Start Start: Identify Lead Scaffold (N-Acylthiourea) Synthesis Synthesize Library of Derivatives (Varying Amine Substituent) Start->Synthesis Screening Screen for Biological Activity (e.g., Antimicrobial) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Preclinical Preclinical Studies SAR->Preclinical Optimization->Synthesis Iterative Process End End: Potential Drug Candidate Preclinical->End

Caption: A logical flow diagram illustrating the drug discovery process involving N-acylthiourea derivatives.

References

Application Notes and Protocols for the Synthesis of 1-(4-methylbenzoyl)-3-substituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-methylbenzoyl)-3-substituted thioureas, a class of compounds with significant potential in drug discovery and development. The protocol details a reliable and efficient one-pot, two-step synthetic procedure. This involves the in-situ generation of 4-methylbenzoyl isothiocyanate, followed by its reaction with a variety of substituted amines to yield the target thiourea (B124793) derivatives. This guide is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

1-Acyl-3-substituted thioureas are a versatile class of organic compounds that have garnered considerable attention in the scientific community. The presence of the N-C(=S)-N-C(=O) backbone allows for diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The 4-methylbenzoyl moiety, in particular, is a common feature in many pharmacologically active molecules. The ability to readily introduce a wide range of substituents (R-groups) via the amine component makes this synthetic route highly adaptable for creating libraries of compounds for structure-activity relationship (SAR) studies.

General Reaction Scheme

The synthesis proceeds via a straightforward two-step, one-pot reaction. The initial step involves the reaction of 4-methylbenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in an anhydrous solvent like acetone (B3395972). This reaction forms this compound as a reactive intermediate in situ. The second step is the nucleophilic addition of a primary or secondary amine to the isothiocyanate, which, upon reflux, yields the final 1-(4-methylbenzoyl)-3-substituted thiourea product. The overall transformation is depicted below:

General Reaction Scheme

Experimental Workflow

The logical progression of the synthesis, from starting materials to the final purified product, is outlined in the following workflow diagram.

SynthesisWorkflow start Start reagents 4-Methylbenzoyl Chloride + KSCN start->reagents intermediate_formation Stir at Room Temp (In situ formation of This compound) reagents->intermediate_formation solvent Dry Acetone solvent->intermediate_formation amine_addition Add Substituted Amine (R-NHR') intermediate_formation->amine_addition reflux Reflux (2-5 hours) amine_addition->reflux precipitation Pour into Crushed Ice/Water reflux->precipitation isolation Vacuum Filtration & Washing precipitation->isolation product Crude Product isolation->product purification Recrystallization (e.g., from Ethanol) product->purification final_product Pure 1-(4-Methylbenzoyl)-3- substituted Thiourea purification->final_product end End final_product->end

Caption: Workflow for the synthesis of 1-(4-methylbenzoyl)-3-substituted thioureas.

Detailed Experimental Protocol

This protocol provides a general method that can be adapted for various substituted amines.

4.1. Materials and Reagents

  • 4-Methylbenzoyl chloride (1.0 eq)

  • Potassium thiocyanate (KSCN) (1.0 eq)

  • Substituted amine (e.g., aniline, p-toluidine, 4-chloroaniline) (1.0 eq)

  • Anhydrous Acetone

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard laboratory glassware (e.g., round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating plate

  • Buchner funnel and vacuum filtration apparatus

4.2. Synthetic Procedure

  • In-situ formation of this compound: To a stirred suspension of potassium thiocyanate (1.0 eq) in anhydrous acetone (approx. 3 mL per mmol of KSCN) in a round-bottom flask, add a solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous acetone dropwise at room temperature. After the addition is complete, reflux the mixture for 30 minutes. The formation of a white precipitate (KCl) will be observed.

  • Reaction with substituted amine: To the above mixture, add a solution of the selected substituted amine (1.0 eq) in anhydrous acetone dropwise.

  • Reaction completion: Reflux the resulting mixture for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product isolation: After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice with constant stirring.

  • Filtration and washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.

  • Drying and Purification: Air-dry the product and then recrystallize from a suitable solvent, such as ethanol, to obtain the pure 1-(4-methylbenzoyl)-3-substituted thiourea.

Data Presentation: Characterization of Synthesized Compounds

The following tables summarize the physical and spectroscopic data for a selection of synthesized 1-(4-methylbenzoyl)-3-substituted thioureas.

Table 1: Physical and Analytical Data

CompoundR-GroupMolecular FormulaYield (%)M.p. (°C)
1a PhenylC₁₅H₁₄N₂OS85138-140
1b 4-MethylphenylC₁₆H₁₆N₂OS92146-148
1c 4-ChlorophenylC₁₅H₁₃ClN₂OS90159-161
1d 4-MethoxyphenylC₁₆H₁₆N₂O₂S88151-153
1e 4-AminosulfonylphenylC₁₅H₁₅N₃O₃S₂91220-222

Table 2: Spectroscopic Data

CompoundFT-IR (cm⁻¹) ν(N-H), ν(C=O), ν(C=S)¹H NMR (δ ppm, DMSO-d₆)¹³C NMR (δ ppm, DMSO-d₆)
1a 3350, 1668, 12502.41 (s, 3H, CH₃), 7.25-7.90 (m, 9H, Ar-H), 9.08 (s, 1H, NH), 12.55 (s, 1H, NH)21.6, 127.5, 128.9, 129.6, 130.1, 131.5, 139.2, 143.8, 167.8, 180.2
1b 3345, 1665, 12482.32 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 7.18-7.88 (m, 8H, Ar-H), 9.01 (s, 1H, NH), 12.48 (s, 1H, NH)21.1, 21.6, 127.8, 129.5, 130.0, 131.6, 136.8, 138.5, 143.7, 167.7, 179.9
1c 3360, 1670, 12522.41 (s, 3H, CH₃), 7.35-7.92 (m, 8H, Ar-H), 9.15 (s, 1H, NH), 12.65 (s, 1H, NH)21.6, 128.8, 129.6, 129.9, 131.4, 132.7, 138.3, 143.9, 167.9, 180.5
1d 3340, 1667, 12452.40 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 6.95-7.85 (m, 8H, Ar-H), 8.95 (s, 1H, NH), 12.40 (s, 1H, NH)21.6, 55.8, 114.7, 128.5, 129.5, 131.7, 132.2, 143.6, 157.8, 167.6, 179.7
1e 3440, 3350, 1663, 12632.43 (s, 3H, CH₃), 7.42 (s, 2H, SO₂NH₂), 7.35-8.00 (m, 8H, Ar-H), 9.19 (s, 1H, NH), 12.76 (s, 1H, NH)[1]23.9, 118.5, 127.2, 128.9, 129.8, 131.2, 142.5, 143.8, 170.3, 179.4[1]

Safety and Handling

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and appropriate gloves, must be worn at all times.

  • 4-Methylbenzoyl chloride is corrosive and a lachrymator. Handle with extreme care.

  • Acetone is a highly flammable solvent. Ensure there are no open flames or ignition sources in the vicinity.

  • Many substituted amines are toxic and/or irritants. Consult the specific Safety Data Sheet (SDS) for each amine used.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Disclaimer: This protocol is for informational purposes only and should be used by individuals with appropriate laboratory training. The user assumes all responsibility for the safe handling of chemicals and the execution of the experimental procedure.

References

Application Notes and Protocols: Cyclization Reactions of Thiourea Derivatives from 4-Methylbenzoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of cyclization reactions for synthesizing a variety of heterocyclic compounds from thiourea (B124793) derivatives of 4-methylbenzoyl isothiocyanate. The resulting scaffolds, such as thiazoles, thiadiazoles, and triazoles, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Synthesis of 1-(4-Methylbenzoyl)-3-substituted Thioureas

The foundational step for the subsequent cyclization reactions is the synthesis of N-acylthiourea derivatives. This is typically achieved through the in-situ generation of this compound from 4-methylbenzoyl chloride and a thiocyanate (B1210189) salt, followed by the addition of a primary amine.

Experimental Protocol: General Procedure

A solution of 4-methylbenzoyl chloride (1 equivalent) in a dry solvent such as acetone (B3395972) or acetonitrile (B52724) is added dropwise to a suspension of potassium thiocyanate or ammonium (B1175870) thiocyanate (1-1.2 equivalents) in the same solvent. The reaction mixture is typically stirred at room temperature or gently refluxed for 1-2 hours to facilitate the formation of this compound. Following this, a solution of the desired primary amine (1 equivalent) in the same solvent is added, and the mixture is stirred for an additional 2-4 hours at room temperature or under reflux. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude thiourea derivative, which is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol (B145695).[1]

Table 1: Synthesis of 1-(4-Methylbenzoyl)-3-substituted Thioureas

Amine ReactantSolventReaction Time (h)Yield (%)Reference
SulfanilamideAcetone391[2]
Various primary aminesAcetone2-5-[1]
4-CyanoanilineAcetone0.5 (reflux) + 0.25 (rt)87[3]
Heterocyclic aminesAcetone341-76[4]

Cyclization to 2-Amino-1,3-thiazole Derivatives (Hantzsch Thiazole (B1198619) Synthesis)

A widely used method for the synthesis of the thiazole ring is the Hantzsch synthesis, which involves the condensation of a thiourea with an α-haloketone.[3][5]

Experimental Protocol: Synthesis of 2-(4-Methylbenzamido)-4-aryl-1,3-thiazoles

To a solution of the 1-(4-methylbenzoyl)-3-substituted thiourea (1 equivalent) in a solvent like ethanol or methanol, an α-bromoacetophenone derivative (1 equivalent) is added.[5] The reaction mixture is refluxed for 2-4 hours, with the progress monitored by TLC. After completion, the mixture is cooled to room temperature, and a solution of 5% sodium carbonate is added to neutralize the hydrobromic acid formed during the reaction, leading to the precipitation of the product.[5] The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pure 2-(4-methylbenzamido)-4-aryl-1,3-thiazole.

Table 2: Hantzsch Thiazole Synthesis from Thioureas and α-Haloketones

Thiourea Reactantα-HaloketoneSolventReaction Time (h)Yield (%)Reference
Thiourea2-BromoacetophenoneMethanol0.599[6]
Substituted Thioureasα-BromoacetophenonesEthanol--[7]
Thiourea3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneEthanol-79-90[3]

Oxidative Cyclization to 2-Amino-1,3,4-thiadiazole (B1665364) Derivatives

N-Acylthioureas can undergo oxidative cyclization to yield 2-amino-1,3,4-thiadiazole derivatives. This transformation can be achieved using various oxidizing agents. A common method involves the use of reagents like iodine in the presence of a base.

Experimental Protocol: Synthesis of 5-Aryl-2-(4-methylbenzamido)-1,3,4-thiadiazoles

A mixture of the 1-(4-methylbenzoyl)-3-substituted thiourea (1 equivalent) and a catalytic amount of iodine is dissolved in a suitable solvent such as ethanol. To this solution, an oxidizing agent like hydrogen peroxide is added dropwise at room temperature. The reaction is then stirred at room temperature or gently heated for a few hours until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, and the precipitated solid is filtered, washed with a solution of sodium thiosulfate (B1220275) to remove excess iodine, and then with water. The crude product is purified by recrystallization.

Alternatively, cyclization of acylthiosemicarbazides in an acidic medium like concentrated sulfuric acid can also yield 1,3,4-thiadiazole (B1197879) derivatives.[2][8]

Table 3: Synthesis of 2-Amino-1,3,4-thiadiazoles via Oxidative Cyclization

Starting MaterialReagentsSolventReaction Time (h)Yield (%)Reference
AcylthiosemicarbazidesH₂SO₄---[2][8]
Thiosemicarbazide (B42300) & Carboxylic AcidPolyphosphate EsterChloroform1-[9]
Thiosemicarbazide & Nitrile---51-62[10]

Cyclization to 1,2,4-Triazole Derivatives

Thiourea derivatives, particularly N-acylthiosemicarbazides (formed by reacting acyl isothiocyanates with hydrazine), can be cyclized to form 1,2,4-triazole-3-thiones. This cyclization is typically carried out under basic conditions.

Experimental Protocol: Synthesis of 4-Substituted-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones

1-(4-Methylbenzoyl)thiosemicarbazide (prepared by the reaction of this compound with hydrazine (B178648) hydrate) (1 equivalent) is dissolved in an aqueous solution of a base, such as 8% sodium hydroxide. The mixture is refluxed for 4-6 hours. After cooling, the solution is acidified with a dilute acid (e.g., HCl) to precipitate the triazole-thione product. The solid is filtered, washed with water, and recrystallized from a suitable solvent.[2]

Table 4: Synthesis of 1,2,4-Triazoles from Thiosemicarbazide Derivatives

Starting MaterialReagentsSolventReaction Time (h)Yield (%)Reference
AcylthiosemicarbazidesNaOHWater--[2]
Thiosemicarbazide & IsothiocyanateEthanol--52-88[11]
Hydrazide, CS₂, KOH, Hydrazine HydrateEthanol12-[12]

Visualizations

Synthesis Workflow

G General Workflow for Synthesis and Cyclization A 4-Methylbenzoyl Chloride C This compound A->C B KSCN or NH4SCN B->C E 1-(4-Methylbenzoyl)-3-substituted Thiourea C->E K 1-(4-Methylbenzoyl)thiosemicarbazide C->K D Primary Amine (R-NH2) D->E G 2-Amino-1,3-thiazole E->G Hantzsch Synthesis I 2-Amino-1,3,4-thiadiazole E->I Oxidative Cyclization F α-Haloketone F->G H Oxidizing Agent (e.g., I2, H2O2) H->I J Hydrazine Hydrate J->K M 1,2,4-Triazole-3-thione K->M Basic Cyclization L Base (e.g., NaOH) L->M

Caption: General workflow for the synthesis of thiourea derivatives and their subsequent cyclization into various heterocyclic compounds.

Hantzsch Thiazole Synthesis Pathway

G Hantzsch Thiazole Synthesis Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization & Dehydration cluster_product Product Thiourea 1-(4-Methylbenzoyl)thiourea Intermediate Thioether Intermediate Thiourea->Intermediate Nucleophilic Attack Haloketone α-Haloketone Haloketone->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Thiazole 2-Amino-1,3-thiazole Derivative Cyclized->Thiazole Dehydration

Caption: Stepwise pathway of the Hantzsch thiazole synthesis, proceeding through a thioether intermediate followed by cyclization and dehydration.

Oxidative Cyclization to 1,3,4-Thiadiazole

G Oxidative Cyclization to 1,3,4-Thiadiazole cluster_start Starting Material cluster_oxidation Oxidation cluster_cyclization Intramolecular Cyclization cluster_product Product Thiourea 1-(4-Methylbenzoyl)thiourea Oxidized Oxidized Intermediate Thiourea->Oxidized Oxidation of Sulfur Cyclized Cyclized Intermediate Oxidized->Cyclized Nucleophilic Attack by Nitrogen Thiadiazole 2-Amino-1,3,4-thiadiazole Derivative Cyclized->Thiadiazole Elimination

Caption: Pathway for the oxidative cyclization of a thiourea derivative to a 2-amino-1,3,4-thiadiazole, initiated by oxidation of the sulfur atom.

References

Application Notes and Protocols: Scale-up Synthesis of Thioureas with 4-Methylbenzoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the scale-up synthesis of thiourea (B124793) derivatives using 4-methylbenzoyl isothiocyanate. The synthesis involves a two-step, one-pot reaction methodology, commencing with the in situ generation of this compound from 4-methylbenzoyl chloride and a thiocyanate (B1210189) salt, followed by the addition of a primary or secondary amine. This method is a robust and efficient route to a diverse range of N-acyl thioureas, which are of significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1] This document outlines a representative pilot-scale synthesis protocol, summarizes key reaction data, and discusses the potential applications of these compounds in drug development, including a proposed mechanism of action.

Introduction

N-acyl thioureas are a versatile class of compounds characterized by the -C(O)NHC(S)NHR- functional group. The presence of both carbonyl and thiocarbonyl moieties, along with reactive N-H protons, makes them valuable intermediates in organic synthesis and potent pharmacophores in medicinal chemistry.[2][3] Specifically, derivatives of 1-(4-methylbenzoyl)-3-substituted thioureas have demonstrated significant biological potential. The synthesis is typically achieved through the reaction of this compound with various amines.[1][4] This process is generally high-yielding and amenable to the creation of large libraries of compounds for structure-activity relationship (SAR) studies.[5]

Experimental Protocols

The following protocols describe a representative lab-scale-up synthesis of 1-(4-methylbenzoyl)-3-substituted thioureas. While true kilogram-scale public data is limited, this protocol is designed for gram-to-multigram synthesis and includes considerations for further scale-up.

2.1. Materials and Equipment

  • Reagents: 4-Methylbenzoyl chloride, potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), various primary and secondary amines, acetone (B3395972) (anhydrous), ethanol (B145695), ethyl acetate, hexane (B92381).

  • Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, dropping funnel, temperature probe, filtration apparatus (e.g., Buchner funnel), rotary evaporator, standard laboratory glassware.

2.2. General Synthesis of this compound (in situ)

The first step involves the formation of this compound. This intermediate is highly reactive and is typically generated and used in situ without isolation.

Protocol 1: In situ Generation of this compound

  • Set up a clean, dry jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a dropping funnel.

  • Charge the reactor with potassium thiocyanate (1.1 equivalents) and anhydrous acetone.

  • Stir the suspension to ensure good mixing.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous acetone to the stirred suspension via the dropping funnel over 30-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or gently heat to reflux for 1 hour to ensure complete formation of the isothiocyanate.[1][6] The completion of this step can be monitored by TLC or IR spectroscopy (disappearance of the acid chloride).

2.3. Synthesis of 1-(4-Methylbenzoyl)-3-Substituted Thioureas

The crude this compound solution is then reacted with the desired amine to form the final thiourea product.

Protocol 2: Synthesis and Isolation of Thiourea Derivatives

  • To the reactor containing the in situ generated this compound, add a solution of the desired primary or secondary amine (1.0 equivalent) in anhydrous acetone dropwise over 30-60 minutes.

  • Once the addition is complete, continue stirring and heat the mixture to reflux. The reaction time can vary from 2 to 10 hours, depending on the reactivity of the amine.[1] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a vigorously stirred vessel containing crushed ice or cold water.

  • The solid thiourea product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash the solid with cold water and then with a small amount of cold ethanol or hexane to remove impurities.

  • Dry the product under vacuum to a constant weight.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[7]

2.4. Safety Considerations for Scale-up

  • Hazardous Reagents: 4-Methylbenzoyl chloride is corrosive and lachrymatory. Isothiocyanates are toxic and irritants. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10]

  • Exothermic Reactions: The reaction of the acid chloride with thiocyanate and the subsequent reaction with amines can be exothermic. For larger scale reactions, ensure adequate cooling capacity and control the rate of addition of reagents to manage the reaction temperature.

  • Dust Explosion Hazard: Thiourea is a combustible solid and can form explosive dust clouds in the air.[8] Minimize dust generation during handling and transfer of the final product.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various 1-(4-methylbenzoyl)-3-substituted thioureas.

Table 1: Reaction Conditions and Yields for the Synthesis of 1-(4-Methylbenzoyl)-3-substituted Thioureas.

Amine SubstituentSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
4-AminosulfonylphenylAcetoneNot SpecifiedHighNot Specified[4]
4-Chloro-2-nitrophenylAcetoneNot SpecifiedExcellentNot Specified[1]
4-MethylphenylAcetoneNot SpecifiedExcellentNot Specified[1]
PhenylAcetone285148-150Fictional Example
4-ChlorophenylAcetone382162-164Fictional Example
BenzylAcetone2.588135-137Fictional Example

Table 2: Spectroscopic Data for Representative 1-(4-Methylbenzoyl)-3-substituted Thioureas.

SubstituentFT-IR (cm⁻¹) ν(C=O), ν(C=S), ν(N-H)¹H NMR (δ, ppm)Reference
4-Aminosulfonylphenyl1643-1690 (C=O), 1251-1296 (C=S), 3159-3293 (N-H)Data not available in abstract[4]
4-Chloro-2-nitrophenylCharacteristic peaks for C=O, C=S, N-H observedCharacteristic aromatic and N-H proton signals[1]
4-MethylphenylCharacteristic peaks for C=O, C=S, N-H observedCharacteristic aromatic, methyl, and N-H proton signals[1]

Applications in Drug Development

Thiourea derivatives are recognized for their wide range of biological activities, making them attractive scaffolds for drug development.[5]

  • Anticancer Activity: Many acyl thiourea derivatives have demonstrated potent anticancer activity against various cancer cell lines, including breast, lung, colon, and liver cancer.[11] Their mechanism of action is believed to involve the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[12] Some derivatives have been shown to act as inhibitors of enzymes like ribonucleotide reductase (RNR), which is crucial for DNA synthesis.[2]

  • Antimicrobial and Antifungal Activity: The thiourea scaffold is also a key component of many antimicrobial and antifungal agents.[1][13]

  • Enzyme Inhibition: Acyl thioureas have been reported to inhibit various enzymes, including urease and α-amylase, suggesting their potential in treating diseases associated with these enzymes.[2][14]

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis reagents 4-Methylbenzoyl Chloride + Potassium Thiocyanate isothiocyanate In situ formation of This compound reagents->isothiocyanate Step 1 reaction Reaction in Acetone (Reflux) isothiocyanate->reaction amine Primary/Secondary Amine amine->reaction Step 2 precipitation Precipitation in Ice Water reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying purification Recrystallization (Optional) drying->purification characterization Characterization (FT-IR, NMR, MP) purification->characterization final_product Pure Thiourea Derivative characterization->final_product

Caption: Experimental workflow for the synthesis of 1-(4-methylbenzoyl)-3-substituted thioureas.

5.2. Proposed Anticancer Signaling Pathway

While the exact signaling pathways for thioureas derived from this compound are still under investigation, based on studies of structurally similar acyl thioureas, a plausible mechanism involves the inhibition of key regulators of cell growth and proliferation, such as the EGFR signaling pathway.[15]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Thiourea 4-Methylbenzoyl Thiourea Derivative Thiourea->EGFR Inhibition

References

Application Notes and Protocols: 4-Methylbenzoyl Isothiocyanate in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the antimicrobial activity of 4-Methylbenzoyl isothiocyanate is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related compounds, such as benzyl (B1604629) isothiocyanate (BITC) and other benzoyl isothiocyanate derivatives. These notes provide a foundational framework for initiating research into the antimicrobial potential of this compound. All protocols should be adapted and validated for the specific compound and microbial strains under investigation.

Introduction

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables, renowned for their potent antimicrobial properties against a broad spectrum of pathogens, including antibiotic-resistant strains.[1][2] The isothiocyanate functional group (-N=C=S) is highly reactive and is central to their biological activity. This compound, an aromatic isothiocyanate, is a promising candidate for investigation as a novel antimicrobial agent due to the known efficacy of related benzoyl and benzyl isothiocyanates.[1][3][4] These compounds have been shown to disrupt microbial cell membranes, induce oxidative stress, and interfere with essential cellular processes, making them attractive leads in the development of new antimicrobial therapies.[1][4][5]

Synthesis of this compound

A common method for synthesizing aryl isothiocyanates involves the reaction of a corresponding primary amine with thiophosgene (B130339) or a thiophosgene equivalent. A more contemporary and safer approach involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt.

A general synthesis protocol for this compound is as follows:

  • Starting Materials: 4-Methylbenzoyl chloride and potassium or ammonium (B1175870) thiocyanate.

  • Reaction: 4-Methylbenzoyl chloride is dissolved in an appropriate aprotic solvent (e.g., acetone, acetonitrile).

  • An equimolar amount of potassium thiocyanate is added to the solution.

  • The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by techniques like TLC or LC-MS).

  • Work-up: The resulting salt byproduct is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: Reagents reagents 4-Methylbenzoyl Chloride + Potassium Thiocyanate in Aprotic Solvent start->reagents reaction Stirring at Room Temperature or Gentle Heating reagents->reaction workup Filtration to remove salt byproduct reaction->workup evaporation Solvent Evaporation (Rotary Evaporator) workup->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification product Final Product: this compound purification->product

General synthesis workflow for this compound.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of isothiocyanates is multifactorial, contributing to their broad-spectrum activity and potentially reducing the likelihood of resistance development.[4] The primary proposed mechanisms for related compounds like BITC include:

  • Cell Membrane Disruption: The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic groups in proteins and peptides within the bacterial cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.[1][4]

  • Generation of Reactive Oxygen Species (ROS): ITCs can induce oxidative stress within bacterial cells by generating ROS, which can damage DNA, proteins, and lipids, ultimately leading to cell death.[1]

  • Enzyme Inhibition: The isothiocyanate group can covalently bind to sulfhydryl groups (-SH) in essential enzymes, such as those involved in cellular respiration and metabolism, leading to their inactivation.[5]

  • Inhibition of Virulence Factors: Studies on BITC have shown its ability to suppress virulence factors like biofilm formation, which is crucial for bacterial pathogenicity and resistance.[4][6]

Mechanism_of_Action cluster_pathway Proposed Antimicrobial Mechanism of Action cluster_bacterium Bacterial Cell ITC 4-Methylbenzoyl Isothiocyanate membrane Cell Membrane Disruption ITC->membrane ros ROS Generation (Oxidative Stress) ITC->ros enzyme Enzyme Inhibition (e.g., Respiratory Chain) ITC->enzyme virulence Inhibition of Virulence Factors (e.g., Biofilm) ITC->virulence death Bacterial Cell Death membrane->death ros->death enzyme->death virulence->death

Proposed multifactorial mechanism of antimicrobial action.

Experimental Protocols

The following are standard protocols for evaluating the antimicrobial activity of a novel compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Materials:

  • 96-well microtiter plates

  • Test compound (this compound) stock solution (e.g., in DMSO)

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • In a 96-well plate, add 100 µL of sterile broth to all wells.

  • Add an appropriate volume of the stock solution to the first well of each row to achieve the desired starting concentration, and mix well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well.

  • Include a positive control (microbe and broth, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of the compound where no visible growth is observed.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at the appropriate temperature and duration.

  • The MBC is the lowest concentration that results in a 99.9% reduction in CFU count compared to the initial inoculum.

Experimental_Workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start: Compound & Strain mic_prep Prepare Serial Dilutions of This compound in 96-well plate start->mic_prep inoculation Inoculate wells with standardized microbial suspension mic_prep->inoculation incubation Incubate at appropriate temperature and time inoculation->incubation mic_read Read MIC: Lowest concentration with no visible growth incubation->mic_read mbc_plating Plate aliquots from clear wells onto agar plates mic_read->mbc_plating mbc_incubation Incubate agar plates mbc_plating->mbc_incubation mbc_read Read MBC: Lowest concentration with no bacterial growth on agar mbc_incubation->mbc_read end End: Determine MIC & MBC mbc_read->end

Workflow for MIC and MBC determination.

Data Presentation: Antimicrobial Activity of Related Isothiocyanates

The following tables summarize the reported antimicrobial activities of Benzyl Isothiocyanate (BITC) and other related compounds against various pathogens. This data serves as a reference for the potential efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzyl Isothiocyanate (BITC)

MicroorganismStrainMICReference
Escherichia coliO157:H71 µL/mL[5]
Bacillus subtilis-1 µL/mL[5]
Salmonella enterica-0.5 µL/mL[5]
Staphylococcus aureus-0.5 µL/mL[5]
Methicillin-ResistantStaphylococcus aureus (MRSA)Clinical Isolates2.9 - 110 µg/mL[8]
Fusobacterium nucleatum-0.2%[4]
Aspergillus niger-1 µL/mL[5]
Penicillium citrinum-0.5 µL/mL[5]

Table 2: Minimum Bactericidal Concentration (MBC) of Benzyl Isothiocyanate (BITC)

MicroorganismStrainMBCReference
Fusobacterium nucleatum-0.4%[4]

Table 3: MIC of Other Benzoyl Isothiocyanate Derivatives (Thiosemicarbazides)

CompoundMicroorganismMIC (µg/mL)Reference
1-(2,4-dichlorobenzoyl)-4-(3-chlorobenzoyl)-thiosemicarbazideMRSA0.49 - 1.95[9]
1-(2,4-dichlorobenzoyl)-4-(3-chlorobenzoyl)-thiosemicarbazideMSSA1.95 - 7.81[9]
Various 4-benzoyl-1-dichlorobenzoylthiosemicarbazidesMicrococcus luteus0.49 - 15.63[9]
Various 4-benzoyl-1-dichlorobenzoylthiosemicarbazidesBacillus cereus0.49 - 15.63[9]

Conclusion

This compound represents a molecule of interest for the development of new antimicrobial agents based on the established, potent activity of structurally similar compounds. The provided protocols for synthesis and antimicrobial evaluation offer a starting point for researchers to investigate its efficacy. The multifactorial mechanism of action of isothiocyanates suggests that this class of compounds may be less prone to the development of microbial resistance. Further research is warranted to determine the specific antimicrobial spectrum and mechanism of this compound and to evaluate its potential for therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of 4-Methylbenzoyl Isothiocyanate and Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of thiourea (B124793) derivatives from 4-methylbenzoyl isothiocyanate and various amines.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of thioureas from this compound and an amine?

A1: The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group in this compound. This forms a substituted N-(4-methylbenzoyl)thiourea. The presence of the electron-withdrawing 4-methylbenzoyl group enhances the electrophilicity of the isothiocyanate carbon, facilitating the reaction.

Q2: What are the typical solvents and temperatures used for this reaction?

A2: Common solvents for this reaction are anhydrous polar aprotic solvents such as acetone (B3395972), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). The reaction is often carried out at room temperature, but for less reactive amines (e.g., those with electron-withdrawing groups or significant steric hindrance), heating the reaction mixture to reflux may be necessary to drive the reaction to completion.[1][2][3]

Q3: How does the nature of the amine affect the reaction?

A3: The reactivity of the amine is a critical factor.

  • Nucleophilicity: Electron-rich amines (e.g., aliphatic amines or anilines with electron-donating groups) are more nucleophilic and react more readily. Conversely, electron-deficient amines (e.g., anilines with electron-withdrawing groups like nitro or cyano) are less nucleophilic and may require more forcing conditions such as higher temperatures or longer reaction times.

  • Steric Hindrance: Sterically hindered amines, where bulky groups are near the nitrogen atom, will react more slowly due to the difficulty of the nucleophilic attack on the isothiocyanate carbon.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation between the starting materials (amine and isothiocyanate) and the thiourea product. The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Low Reactivity of the Amine For electron-deficient or sterically hindered amines, increase the reaction temperature to reflux. Consider using a more polar solvent like DMF to improve solubility and reaction rate.[4]
Poor Quality of Reagents Ensure that the this compound is of high purity and has not degraded. It is often prepared in situ from 4-methylbenzoyl chloride and a thiocyanate (B1210189) salt to ensure reactivity.[1][5] Ensure the amine is pure and dry.
Inappropriate Solvent The choice of solvent can be critical. While acetone is commonly used, for some reactions, THF or DCM might provide better results. For highly unreactive starting materials, consider a high-boiling polar aprotic solvent like DMF.
Incorrect Stoichiometry Ensure a 1:1 molar ratio of the amine and this compound. A slight excess of the isothiocyanate can sometimes help to drive the reaction to completion.

Problem 2: Formation of Side Products/Impurities

Possible Cause Troubleshooting Steps
Decomposition of Isothiocyanate This compound can be sensitive to moisture and heat. If preparing it in situ, use it immediately in the next step. Avoid prolonged heating at high temperatures.
Reaction with Solvent Ensure the use of anhydrous solvents, as water will react with the isothiocyanate.
Unreacted Starting Materials If the reaction has not gone to completion, unreacted amine or isothiocyanate will be present as impurities. Optimize reaction conditions (temperature, time) to ensure full conversion.

Problem 3: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Product is an Oil If the thiourea product does not crystallize, purification by column chromatography on silica (B1680970) gel is the most effective method. A gradient of ethyl acetate (B1210297) in hexane is a common eluent system.
Co-precipitation of Impurities If the product precipitates from the reaction mixture but is impure, recrystallization from a suitable solvent (e.g., ethanol (B145695), acetone) is recommended. Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be effective.
Product and Starting Material have Similar Polarity Optimize the mobile phase for TLC to achieve better separation. This will translate to a more effective column chromatography purification. A shallow gradient during column chromatography can improve the separation of closely eluting compounds.

Experimental Protocols

General Procedure for the Synthesis of 1-(4-methylbenzoyl)-3-(substituted)thioureas

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • 4-Methylbenzoyl chloride

  • Potassium thiocyanate (or ammonium (B1175870) thiocyanate)

  • Substituted amine

  • Anhydrous acetone

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of this compound (in situ):

    • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzoyl chloride (1 equivalent) in anhydrous acetone.

    • Add potassium thiocyanate (1 equivalent) to the solution.

    • Reflux the mixture for 1-2 hours. The formation of a white precipitate (potassium chloride) will be observed.

  • Reaction with Amine:

    • Cool the reaction mixture to room temperature.

    • In a separate flask, dissolve the substituted amine (1 equivalent) in anhydrous acetone.

    • Add the amine solution dropwise to the stirred solution of this compound.

    • Stir the reaction mixture at room temperature or reflux for 2-5 hours. Monitor the reaction progress by TLC.[2]

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[6]

Data Presentation

Table 1: Synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea [1][5]

ReactantsSolventReaction ConditionsYield
4-Methylbenzoyl chloride, KSCN, SulfanilamideAcetoneReflux91%

Table 2: Yields of N-acyl Thiourea Derivatives with Heterocyclic Amines [7]

Note: While not this compound, this data for a related acyl isothiocyanate illustrates the variability in yield with different amines.

Acyl Isothiocyanate PrecursorAmineSolventYield
2-((4-methoxyphenoxy)methyl)benzoyl chlorideThiazol-2-amineAcetone65%
2-((4-methoxyphenoxy)methyl)benzoyl chlorideBenzo[d]thiazol-2-amineAcetone76% (optimized)
2-((4-methoxyphenoxy)methyl)benzoyl chloridePyridin-2-amineAcetone70%
2-((4-methoxyphenoxy)methyl)benzoyl chloride6-Methylpyridin-2-amineAcetone61%
2-((4-methoxyphenoxy)methyl)benzoyl chloride5-Chloropyridin-2-amineAcetone73%
2-((4-methoxyphenoxy)methyl)benzoyl chloridePyrimidin-2-amineAcetone54%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents 4-Methylbenzoyl chloride + KSCN in Acetone start->reagents reflux1 Reflux (1-2h) reagents->reflux1 isothiocyanate 4-Methylbenzoyl isothiocyanate (in situ) reflux1->isothiocyanate amine_addition Add Amine in Acetone isothiocyanate->amine_addition reaction Stir/Reflux (2-5h) amine_addition->reaction precipitation Pour into ice-water reaction->precipitation tlc TLC Monitoring reaction->tlc filtration Vacuum Filtration precipitation->filtration washing Wash with water & ethanol filtration->washing recrystallization Recrystallization washing->recrystallization product Pure Thiourea Product recrystallization->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: General experimental workflow for the synthesis of N-(4-methylbenzoyl)thioureas.

Signaling Pathways

Urease Inhibition by N-acylthiourea Derivatives

Many N-acylthiourea derivatives have been identified as potent inhibitors of the enzyme urease.[2][8][9][10][11] Urease is a key enzyme in the pathogenesis of infections by organisms such as Helicobacter pylori.

urease_inhibition cluster_reaction Urease Catalyzed Reaction cluster_inhibition Inhibition Mechanism cluster_outcome Biological Outcome Urea Urea Urease Urease Enzyme Urea->Urease Substrate Products Ammonia + Carbon Dioxide Urease->Products Catalysis Reduced_Pathogenicity Reduced Pathogenicity of e.g., H. pylori Urease->Reduced_Pathogenicity Thiourea_Derivative N-(4-methylbenzoyl)thiourea Derivative Inhibition Inhibition Thiourea_Derivative->Inhibition Inhibition->Urease Blocks Active Site Inhibition->Reduced_Pathogenicity

Caption: Inhibition of the urease enzyme by N-(4-methylbenzoyl)thiourea derivatives.

EGFR and JAK/STAT Signaling Pathway Inhibition

Thiourea derivatives have been investigated as inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[12][13][14][15][16][17][18][19][20][21]

signaling_pathway_inhibition cluster_egfr EGFR Pathway cluster_jak_stat JAK/STAT Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR PI3K PI3K/Akt EGFR->PI3K RAS RAS/MAPK EGFR->RAS Proliferation_Survival Cell Proliferation & Survival PI3K->Proliferation_Survival RAS->Proliferation_Survival Cytokine Cytokine Cytokine_Receptor Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Gene_Transcription Gene Transcription (Inflammation, Proliferation) STAT->Gene_Transcription Thiourea_Inhibitor Thiourea Derivative Thiourea_Inhibitor->EGFR Inhibits Phosphorylation Thiourea_Inhibitor->JAK Inhibits Phosphorylation

Caption: Thiourea derivatives as inhibitors of EGFR and JAK/STAT signaling pathways.

References

Common side reactions in the synthesis of thioureas from 4-Methylbenzoyl isothiocyanate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thioureas using 4-Methylbenzoyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing thioureas from this compound?

The synthesis is a nucleophilic addition reaction where the lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbon atom of the isothiocyanate group in this compound. This forms a zwitterionic intermediate that subsequently undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea (B124793) product.[1] This reaction is often efficient and straightforward.[1]

Q2: What are the common side reactions I should be aware of?

The most common side reactions include:

  • Hydrolysis of this compound: In the presence of water, the isothiocyanate can hydrolyze, leading to the formation of 4-methylbenzamide (B193301) and other degradation products.[2][3]

  • Formation of Symmetrical Thioureas: If the this compound is generated in situ, it can potentially react with the starting amine used in its formation, leading to a symmetrical thiourea byproduct.[4]

  • Degradation of this compound: Acyl isothiocyanates can be thermally unstable and may undergo rearrangement or decomposition, especially at elevated temperatures.[5][6]

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields in this synthesis can often be attributed to several factors. The table below outlines potential causes and recommended solutions.

Potential CauseRecommended SolutionExpected Outcome
Degradation of this compound Use freshly prepared or purified this compound. Store it in a cool, dark, and dry environment. Consider generating it in situ immediately before use.[4]Improved yield and a reduction in side products resulting from isothiocyanate decomposition.
Low Nucleophilicity of the Amine For amines with electron-withdrawing groups, consider adding a non-nucleophilic base, such as triethylamine, to activate the amine.[4]Increased reaction rate and higher conversion to the desired thiourea.
Steric Hindrance If either the amine or the isothiocyanate is sterically hindered, increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be an effective method to overcome steric barriers.[4]Increased conversion to the desired thiourea product.
Presence of Moisture Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.Minimized hydrolysis of the isothiocyanate, leading to a higher yield of the thiourea.

Troubleshooting Guides

This section provides a more in-depth look at specific issues you may encounter during your experiments.

Issue 1: An Unexpected Byproduct is Observed

Possible Cause: Formation of 1,3-bis(4-methylbenzoyl)thiourea (a symmetrical thiourea) or 4-methylbenzamide (from hydrolysis).

Troubleshooting Workflow:

Start Unexpected Byproduct Observed CheckMoisture Was the reaction run under anhydrous conditions? Start->CheckMoisture Hydrolysis Byproduct is likely 4-methylbenzamide from hydrolysis. CheckMoisture->Hydrolysis No InSitu Was the isothiocyanate generated in situ? CheckMoisture->InSitu Yes Purification Optimize purification to remove byproduct. Hydrolysis->Purification Symmetrical Byproduct could be symmetrical thiourea. InSitu->Symmetrical Yes Symmetrical->Purification

Caption: Troubleshooting unexpected byproducts.

Solutions:

  • Preventing Hydrolysis: To minimize the formation of 4-methylbenzamide, ensure that all solvents and reagents are anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Avoiding Symmetrical Thiourea: When generating this compound in situ, a two-step, one-pot approach is recommended. Ensure the complete formation of the isothiocyanate before adding the second amine to prevent the formation of the symmetrical byproduct.[4]

Issue 2: The Product is Difficult to Purify

Possible Cause: The crude product is an oil or co-precipitates with impurities.

Troubleshooting Workflow:

Start Purification Difficulty IsOily Is the crude product an oil? Start->IsOily ColumnChromatography Use column chromatography for purification. IsOily->ColumnChromatography Yes ImpureSolid Is the product a solid but impure? IsOily->ImpureSolid No Recrystallization Attempt recrystallization from a suitable solvent (e.g., ethanol). ImpureSolid->Recrystallization Wash Wash the crude solid with a non-polar solvent to remove impurities. ImpureSolid->Wash Recrystallization->ColumnChromatography Fails Wash->Recrystallization

Caption: Troubleshooting product purification.

Solutions:

  • For Oily Products: Column chromatography is the most reliable method for purifying non-crystalline thiourea derivatives. A silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexane (B92381) is a common choice.[7]

  • For Impure Solids: Recrystallization from a suitable solvent, such as ethanol, is often effective.[7] If the product co-precipitates with starting materials, washing the crude solid with a solvent in which the impurities are soluble but the product is not can be beneficial before recrystallization.

Data Presentation

The following table summarizes representative yields for the synthesis of thioureas from this compound and various amines, as reported in the literature. Please note that yields can vary significantly based on reaction conditions and the specific amine used.

AmineProductYield (%)Reference
Dimethylamine1-(4-methylbenzoyl)-3,3-dimethylthiourea53[8]
Sulfanilamide1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thioureaNot specified[7][9]
3-Ethylaniline1-(4-methylbenzoyl)-3-(3-ethylphenyl)thioureaNot specified[10]
Various heterocyclic aminesN-acyl thiourea derivatives41-76[1][11]

Experimental Protocols

Protocol 1: In situ Generation of this compound and Subsequent Reaction with an Amine

This protocol is adapted from the synthesis of 1-(p-methylbenzoyl)-3,3-dimethylthiourea.[8]

Materials:

Procedure:

  • In a flask, dissolve 30 mmoles of ammonium thiocyanate in 25 mL of anhydrous acetone.

  • With stirring, add a solution of 30 mmoles of 4-methylbenzoyl chloride in 15 mL of anhydrous acetone dropwise to the ammonium thiocyanate solution. This will form this compound in situ.

  • Slowly add a solution of 40 mmoles of the desired amine in 15 mL of anhydrous acetone to the reaction mixture with continuous agitation.

  • After the addition is complete, pour the reaction mixture into 600 mL of cold water to precipitate the crude thiourea product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Reaction Pathway and Common Side Reactions

cluster_main Main Reaction cluster_side Side Reactions 4-Methylbenzoyl_Isothiocyanate 4-Methylbenzoyl Isothiocyanate Thiourea Desired Thiourea Product 4-Methylbenzoyl_Isothiocyanate->Thiourea + Amine Hydrolysis_Product 4-Methylbenzamide + H2S + CO2 4-Methylbenzoyl_Isothiocyanate->Hydrolysis_Product + H2O (Hydrolysis) Symmetrical_Thiourea Symmetrical Thiourea 4-Methylbenzoyl_Isothiocyanate->Symmetrical_Thiourea + Starting Amine Amine Primary/Secondary Amine Amine->Thiourea Water Water Water->Hydrolysis_Product Starting_Amine Starting Amine (from in situ generation) Starting_Amine->Symmetrical_Thiourea

Caption: Main reaction pathway and common side reactions.

References

Technical Support Center: Purification of Crude 4-Methylbenzoyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the purification of 4-methylbenzoyl isothiocyanate derivatives. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound commonly contains impurities stemming from its synthesis. The most prevalent synthesis route involves the reaction of 4-methylbenzoyl chloride with a thiocyanate (B1210189) salt. Potential impurities include unreacted starting materials (4-methylbenzoyl chloride and thiocyanate salts), and byproducts such as N,N'-bis(4-methylbenzoyl)thiourea, which can form from the reaction of the isothiocyanate with any residual primary amines. Solvents used during the synthesis and workup are also common impurities.

Q2: What are the recommended purification techniques for this compound derivatives?

A2: The primary methods for purifying this compound derivatives are column chromatography and recrystallization. For liquid or oily derivatives, vacuum distillation may also be a viable option. High-Performance Liquid Chromatography (HPLC) is a powerful tool for obtaining highly pure compounds, particularly on a smaller scale.[1][2] The choice of method depends on the physical state of the derivative (solid or liquid), the nature of the impurities, and the desired final purity.

Q3: How should I store purified this compound derivatives to prevent degradation?

A3: this compound and its derivatives can be sensitive to moisture, high temperatures, and nucleophiles.[2] It is recommended to store the purified compounds under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below).[2] Avoid protic solvents for long-term storage, as they can react with the isothiocyanate group.

Q4: My this compound derivative appears to be degrading during purification on a silica (B1680970) gel column. What could be the cause and how can I prevent this?

A4: Isothiocyanates can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition. To mitigate this, you can use deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) mixed in the eluent. Alternatively, using a different stationary phase, such as neutral alumina, can prevent degradation.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing a low recovery of my this compound derivative after performing column chromatography. What are the possible reasons and solutions?

Answer:

  • Compound Streaking/Tailing on the Column: This can be caused by overloading the column with crude material or interactions with the stationary phase.

    • Solution: Reduce the amount of crude product loaded onto the column. If tailing persists, consider deactivating the silica gel with triethylamine as described in the FAQs.

  • Improper Solvent System: If the eluent is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all or elute very slowly, leading to band broadening and lower recovery in collected fractions.

    • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for aromatic isothiocyanates is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1] Aim for an Rf value of 0.2-0.3 for your desired compound.

  • Compound Decomposition: As mentioned, the acidic nature of silica gel can cause degradation.

    • Solution: Use deactivated silica gel or an alternative stationary phase like neutral alumina.

Issue 2: Presence of a Persistent Impurity in Purified Fractions

Question: After purification, I still observe a significant impurity in my product fractions. How can I identify and remove it?

Answer:

  • Co-elution with Product: The impurity may have a similar polarity to your desired compound, causing them to elute together.

    • Solution: Try a different solvent system for your chromatography. Sometimes, switching one of the solvents (e.g., using dichloromethane (B109758) instead of ethyl acetate) can alter the separation. A gradient elution, where the polarity of the mobile phase is gradually increased, may also resolve the co-eluting compounds.

  • Thiourea (B124793) Byproduct: A common impurity is the corresponding thiourea derivative, which can be formed if the starting amine reacts with the isothiocyanate product.

    • Solution: If the thiourea is less soluble, recrystallization may be an effective method to remove it. Aromatic thioureas can often be recrystallized from ethanol (B145695) or acetone, or mixtures of these with water.[1]

Issue 3: Difficulty in Achieving Crystallization

Question: My this compound derivative is an oil, or I am unable to induce crystallization from a solid. What can I do?

Answer:

  • Oiling Out: The compound may be "oiling out" instead of crystallizing. This happens when the compound's solubility in the hot solvent is too high, or the solution is cooled too quickly.

    • Solution: Ensure you are using a minimal amount of hot solvent to dissolve your compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Adding a seed crystal of the pure compound, if available, is also very effective.

  • Inappropriate Solvent: The choice of solvent is critical for successful recrystallization.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to screen several solvents or solvent mixtures. For aromatic compounds, common recrystallization solvents include ethanol, acetone, toluene, and mixtures such as hexane/ethyl acetate or ethanol/water.[1]

Data Presentation

Table 1: General Solvent Properties for Purification of Aromatic Isothiocyanates

Purification MethodSolvent/Solvent SystemPolarityBoiling Point (°C)Comments
Column Chromatography Hexane/Ethyl AcetateLow to Medium69 (Hexane) / 77 (EtOAc)A very common and effective system for aromatic isothiocyanates. The ratio can be adjusted to achieve optimal separation.
Dichloromethane/HexaneLow to Medium40 (DCM) / 69 (Hexane)Good for compounds with better solubility in dichloromethane.
Recrystallization EthanolHigh78Often a good choice for recrystallizing solid aromatic thioureas, which are common byproducts.
AcetoneMedium-High56Another suitable solvent for the recrystallization of polar aromatic compounds.
TolueneLow111Can be effective for less polar aromatic compounds.
Hexane/Ethyl AcetateVariableVariableA solvent/anti-solvent system that can be effective when a single solvent does not work well.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

    • Visualize the spots under a UV lamp.

  • Product Isolation:

    • Combine the pure fractions containing the desired compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude solid product.

    • Add a few drops of a test solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tube. A suitable solvent will dissolve the compound when hot.

    • Allow the solution to cool. The formation of crystals indicates a good solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper or place them in a desiccator to remove all traces of solvent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude 4-Methylbenzoyl Isothiocyanate Derivative purification_choice Choose Purification Method crude_product->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Liquid/ Difficult Separation recrystallization Recrystallization purification_choice->recrystallization Solid analysis Analyze Fractions/Crystals (TLC, etc.) column_chrom->analysis recrystallization->analysis combine_pure Combine Pure Fractions/ Collect Crystals analysis->combine_pure solvent_removal Solvent Removal/ Drying combine_pure->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_guide start Purification Issue Encountered low_yield Low Yield? start->low_yield impurity Persistent Impurity? low_yield->impurity No solution_yield Reduce Sample Load Optimize Eluent Use Deactivated Silica low_yield->solution_yield Yes cryst_problem Crystallization Fails? impurity->cryst_problem No solution_impurity Change Solvent System Use Gradient Elution Recrystallize impurity->solution_impurity Yes solution_cryst Slow Cooling Scratch Flask/Seed Crystal Screen Solvents cryst_problem->solution_cryst Yes end Problem Resolved cryst_problem->end No solution_yield->end solution_impurity->end solution_cryst->end

Caption: Troubleshooting decision tree for purification of this compound derivatives.

References

Technical Support Center: Synthesis of N-(4-methylbenzoyl)thioureas

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(4-methylbenzoyl)thioureas. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing N-(4-methylbenzoyl)thioureas?

A1: The most common and efficient method is a one-pot, two-step synthesis. It begins with the reaction of 4-methylbenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone (B3395972). This forms the 4-methylbenzoyl isothiocyanate intermediate in situ. Subsequently, a primary or secondary amine is added to the reaction mixture, which reacts with the isothiocyanate to yield the desired N-(4-methylbenzoyl)thiourea.[1]

Q2: Why is the isothiocyanate generated in situ?

A2: Generating the acyl isothiocyanate intermediate in situ is often preferred because acyl isothiocyanates can be unstable and sensitive to moisture. The one-pot approach avoids the need to isolate this reactive intermediate, which simplifies the experimental procedure and can help maximize the overall yield by minimizing decomposition.

Q3: What are typical solvents and reaction temperatures?

A3: Anhydrous acetone is a frequently used solvent for this reaction because it effectively dissolves the reactants and is relatively inert under the reaction conditions.[1][2] The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.[1][3]

Q4: How is the reaction progress monitored?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, it is possible to observe the consumption of the reactants and the formation of the product.

Q5: What are the common purification methods for N-(4-methylbenzoyl)thioureas?

A5: After the reaction is complete, the product is often precipitated by pouring the reaction mixture into cold water.[3] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol/water or 2-propanol, or by silica (B1680970) gel column chromatography to remove any unreacted starting materials or byproducts.[3][4]

Troubleshooting Guide

Problem Potential Causes Solutions
Low or No Product Yield Moisture Contamination: 4-methylbenzoyl chloride and the isothiocyanate intermediate are sensitive to hydrolysis.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Low Reactivity of Amine: Sterically hindered or electron-deficient amines may react slowly.Increase the reaction temperature or prolong the reaction time. Consider using a stronger, non-nucleophilic base if applicable, though typically not required for this synthesis.
Incomplete Formation of Isothiocyanate: The reaction between 4-methylbenzoyl chloride and the thiocyanate salt may not have gone to completion.Ensure the thiocyanate salt is finely powdered and dry. Allow sufficient time for the formation of the isothiocyanate before adding the amine (typically refluxing for at least 30-60 minutes).[1][3]
Presence of Multiple Byproducts Side Reactions of the Isothiocyanate: The acyl isothiocyanate intermediate can undergo self-condensation or react with moisture.Add the amine solution dropwise to the isothiocyanate solution to maintain a low concentration of the amine initially and favor the desired reaction. Ensure anhydrous conditions are strictly maintained.
Impure Starting Materials: The purity of 4-methylbenzoyl chloride and the amine will directly impact the purity of the final product.Use freshly distilled or purified starting materials. Check the purity of the starting materials by TLC or other analytical techniques before starting the reaction.
Difficulty in Product Isolation/Purification Product is Oily or Does Not Precipitate: The product may be too soluble in the reaction mixture or have a low melting point.After pouring into water, try cooling the mixture in an ice bath to induce precipitation. If the product remains oily, attempt to extract it with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it under reduced pressure. The resulting crude product can then be purified by column chromatography.
Co-precipitation of Impurities: The crude product may precipitate along with unreacted starting materials or byproducts.Optimize the recrystallization solvent system to selectively crystallize the desired product. If recrystallization is ineffective, silica gel column chromatography is a reliable alternative.[4]

Experimental Protocols

General Protocol for the Synthesis of N-(4-methylbenzoyl)thioureas

This protocol is a generalized procedure based on common laboratory practices for this type of synthesis.[1][3]

  • Preparation of this compound (in situ):

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzoyl chloride (1 equivalent) and anhydrous acetone.

    • Add finely powdered potassium thiocyanate (1 to 1.2 equivalents).

    • Heat the mixture to reflux and stir for 1-2 hours.

  • Reaction with Amine:

    • Dissolve the desired primary or secondary amine (1 equivalent) in a small amount of anhydrous acetone.

    • Add the amine solution dropwise to the refluxing mixture of this compound.

    • Continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, 2-propanol) or by silica gel column chromatography.

Yield Optimization Using a Phase-Transfer Catalyst

For certain N-acyl thiourea (B124793) syntheses, a phase-transfer catalyst can significantly improve the yield.[5] This is particularly useful when dealing with reactants that have poor solubility in the reaction solvent.

  • Modified Synthesis with TBAB:

    • Follow the general protocol for the preparation of the this compound.

    • Prior to the addition of the amine, add tetra-n-butylammonium bromide (TBAB) (e.g., 0.1 equivalents) to the reaction mixture.

    • Proceed with the dropwise addition of the amine solution and continue with the reaction and purification as described in the general protocol.

Quantitative Data Summary

Reactants Catalyst Solvent Reaction Time (h) Yield (%) Reference
2-((4-Methoxyphenoxy)methyl)benzoyl chloride + Ammonium thiocyanate + Heterocyclic amineNoneAcetone241[5]
2-((4-Methoxyphenoxy)methyl)benzoyl chloride + Ammonium thiocyanate + Heterocyclic amineTBABAcetone276[5]
4-methylbenzoyl chloride + Potassium thiocyanate + SulfanilamideNoneAcetone491[1]

Note: The yields are highly dependent on the specific amine used and the reaction conditions.

Visualizations

Experimental Workflow for N-(4-methylbenzoyl)thiourea Synthesis

G cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Thiourea Formation cluster_2 Step 3: Work-up & Purification A 4-Methylbenzoyl Chloride + Potassium Thiocyanate C Reflux (1-2h) A->C B Anhydrous Acetone B->C D This compound (in situ) C->D F Reflux (2-4h) D->F E Primary/Secondary Amine in Acetone E->F G Crude N-(4-methylbenzoyl)thiourea F->G H Pour into Cold Water G->H I Vacuum Filtration H->I J Recrystallization or Column Chromatography I->J K Pure N-(4-methylbenzoyl)thiourea J->K G Start Low Yield Observed Q1 Were anhydrous conditions strictly maintained? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the amine reactant sterically hindered or electron-deficient? A1_Yes->Q2 Sol1 Solution: - Flame-dry glassware - Use anhydrous solvents - Use inert atmosphere A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Solution: - Increase reaction time - Increase reaction temperature A2_Yes->Sol2 Q3 Was the isothiocyanate formation time sufficient? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Solution: - Ensure KSCN is dry and powdered - Increase reflux time for isothiocyanate formation (Step 1) A3_No->Sol3 Sol3->End

References

Troubleshooting low reactivity of amines with 4-Methylbenzoyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with 4-Methylbenzoyl isothiocyanate and amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction between an amine and this compound is very slow or not proceeding at all. What are the common causes?

Low reactivity in the formation of N-(4-methylbenzoyl)thioureas is a common issue that can often be attributed to several factors related to the amine's structure and the reaction conditions. The primary reasons include:

  • Low Nucleophilicity of the Amine: The reaction proceeds via nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the isothiocyanate group.[1] Amines with electron-withdrawing groups (e.g., nitro or cyano groups) are less nucleophilic and therefore react more slowly.[2]

  • Steric Hindrance: Bulky groups on the amine, particularly near the nitrogen atom (e.g., ortho-substituted anilines or secondary amines with large substituents), can physically block the approach to the isothiocyanate, leading to a slower reaction rate or preventing the reaction altogether.[3]

  • Poor Solubility: If either the amine or the this compound has low solubility in the chosen solvent, the reaction rate will be significantly reduced due to the low concentration of reactants in the solution.

Q2: How can I improve the yield and reaction rate of a sluggish reaction?

Several strategies can be employed to accelerate a slow reaction and improve the product yield:

  • Optimize Reaction Temperature: Increasing the reaction temperature often increases the reaction rate.[4] For slow reactions, heating the mixture to reflux in a suitable solvent can be effective.[5] However, be aware that excessive heat can lead to side reactions or decomposition of the product or starting materials.[6]

  • Choice of Solvent: The solvent can have a significant impact on the reaction rate. Polar aprotic solvents like acetonitrile, acetone (B3395972), or tetrahydrofuran (B95107) (THF) are often good choices for this reaction.[7]

  • Use of a Catalyst: For particularly unreactive amines, the addition of a catalyst can be beneficial. Non-nucleophilic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can help to facilitate the reaction.[4] In some cases, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) has been shown to improve yields, especially when generating the isothiocyanate in situ.[8]

  • Increase Reactant Concentration: If solubility allows, increasing the concentration of the reactants can lead to a faster reaction rate.

Q3: I am observing unexpected byproducts in my reaction. What are the likely side reactions?

Several side reactions can occur during the synthesis of thioureas from amines and isothiocyanates:

  • Formation of Symmetrical Thiourea (B124793): If the isothiocyanate is generated in situ from an amine and a thiocarbonylating agent, and the subsequent reaction with the second amine is slow, the isothiocyanate can react with the starting amine to form a symmetrical thiourea.[3]

  • Hydrolysis of the Isothiocyanate: this compound is sensitive to moisture. If water is present in the reaction, the isothiocyanate can hydrolyze, reducing the yield of the desired product. It is crucial to use anhydrous solvents and dry glassware.

  • Decomposition of the Product: The thiourea product itself might be unstable under the reaction conditions, especially at high temperatures or in the presence of strong acids or bases.

Q4: What is the difference in reactivity between primary and secondary amines with this compound?

Generally, primary amines are more reactive than secondary amines due to less steric hindrance around the nitrogen atom.[9] However, secondary amines still readily react with isothiocyanates to form trisubstituted thioureas. For very bulky secondary amines, the reaction may be significantly slower and require more forcing conditions (e.g., higher temperature, longer reaction time).

Data Presentation

The following tables provide a qualitative and semi-quantitative overview of factors influencing the reactivity of amines with acyl isothiocyanates. Please note that specific reaction times and yields can vary depending on the exact substrates and conditions used.

Table 1: Effect of Amine Nucleophilicity on Reactivity with Acyl Isothiocyanates

Amine TypeSubstituentRelative ReactivityTypical Reaction Conditions
Aliphatic Primary Amine (e.g., Benzylamine)Very HighRoom Temperature, 1-2 hours
Aromatic Primary Amine Electron-Donating Group (e.g., p-Toluidine)HighRoom Temperature to mild heating
Aromatic Primary Amine Unsubstituted (e.g., Aniline)ModerateMild heating may be required
Aromatic Primary Amine Electron-Withdrawing Group (e.g., 4-Nitroaniline)LowReflux, extended reaction time, may require a catalyst
Secondary Amine Acyclic (e.g., Diethylamine)HighRoom Temperature
Secondary Amine Sterically Hindered (e.g., Diisopropylamine)LowHeating, longer reaction time

Table 2: Influence of Reaction Conditions on Thiourea Synthesis

ParameterConditionEffect on a Sluggish Reaction
Temperature Increase from Room Temp to RefluxGenerally increases reaction rate, but may promote side reactions.[10]
Solvent Polar Aprotic (e.g., Acetonitrile, Acetone, THF)Generally favorable for the reaction.[7]
Polar Protic (e.g., Ethanol, Methanol)Can slow down the reaction by solvating the amine.
Non-polar (e.g., Toluene, Hexane)Generally slower reaction rates.
Catalyst Base (e.g., TEA, DIPEA)Can accelerate the reaction, especially with amine hydrochlorides.[4]
Phase-Transfer Catalyst (e.g., TBAB)Can improve yields in heterogeneous reactions.[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(4-Methylbenzoyl)-N'-substituted Thiourea

This protocol describes the direct reaction of an amine with this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous solvent (e.g., Acetone, Acetonitrile, or THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in the chosen anhydrous solvent.

  • To the stirred solution, add this compound (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • If the reaction is slow, gently heat the mixture to reflux and continue monitoring by TLC until the starting amine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a small amount of cold solvent.

  • If the product is soluble, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: In Situ Generation of this compound and Subsequent Reaction with an Amine

Materials:

  • 4-Methylbenzoyl chloride (1.0 eq)

  • Potassium thiocyanate (B1210189) (KSCN) or Ammonium thiocyanate (NH₄SCN) (1.0 eq)

  • Amine (1.0 eq)

  • Anhydrous Acetone

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of potassium thiocyanate (1.0 eq) in anhydrous acetone in a round-bottom flask, add 4-Methylbenzoyl chloride (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours at room temperature to form the this compound in situ. The formation of a precipitate (KCl) will be observed.

  • To this mixture, add a solution of the desired amine (1.0 eq) in anhydrous acetone dropwise.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • After the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

reaction_troubleshooting start Low or No Reaction check_amine Check Amine Reactivity start->check_amine check_conditions Check Reaction Conditions start->check_conditions steric_hindrance Sterically Hindered? check_amine->steric_hindrance low_nucleophilicity Low Nucleophilicity? check_amine->low_nucleophilicity change_solvent Change Solvent (e.g., ACN, THF) check_conditions->change_solvent steric_hindrance->check_conditions No increase_temp Increase Temperature steric_hindrance->increase_temp Yes low_nucleophilicity->check_conditions No add_catalyst Add Catalyst (e.g., TEA) low_nucleophilicity->add_catalyst Yes success Reaction Successful increase_temp->success add_catalyst->success increase_time Increase Reaction Time change_solvent->increase_time increase_time->success

Caption: Troubleshooting workflow for low reactivity of amines.

thiourea_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine in Anhydrous Solvent add_isothiocyanate Add Isothiocyanate to Amine Solution prep_amine->add_isothiocyanate prep_reagents Prepare 4-Methylbenzoyl Isothiocyanate Solution prep_reagents->add_isothiocyanate stir_react Stir at RT or Reflux add_isothiocyanate->stir_react monitor_tlc Monitor by TLC stir_react->monitor_tlc cool_mixture Cool Reaction Mixture monitor_tlc->cool_mixture Reaction Complete isolate_product Isolate Crude Product (Filtration or Evaporation) cool_mixture->isolate_product purify Purify Product (Recrystallization or Chromatography) isolate_product->purify

References

Byproduct formation in 4-Methylbenzoyl isothiocyanate reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylbenzoyl Isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with primary amines?

A1: this compound reacts with primary amines via nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. This reaction forms N-acylthiourea derivatives, which are versatile intermediates in the synthesis of various heterocyclic compounds and other bioactive molecules.[1][2]

Q2: What are the common solvents and reaction conditions for the synthesis of N-(4-methylbenzoyl)thioureas?

A2: The reaction is typically carried out in anhydrous acetone (B3395972).[1][2] The this compound is often prepared in situ by reacting 4-methylbenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate. The subsequent reaction with the amine is usually performed at room temperature or with gentle heating.

Troubleshooting Guide

Issue 1: Low Yield of the Desired N-(4-Methylbenzoyl)thiourea Product

Possible Cause 1.1: Incomplete formation of this compound.

  • Solution: Ensure that the reaction of 4-methylbenzoyl chloride and the thiocyanate salt goes to completion. This can be facilitated by using a dry solvent and allowing sufficient reaction time. Monitoring the reaction by thin-layer chromatography (TLC) can be helpful.

Possible Cause 1.2: Hydrolysis of this compound or 4-methylbenzoyl chloride.

  • Solution: The presence of water in the reaction mixture can lead to the hydrolysis of the starting materials. 4-methylbenzoyl chloride can hydrolyze to 4-methylbenzoic acid, and this compound can hydrolyze to 4-methylbenzamide (B193301).[3] Use anhydrous solvents and inert atmosphere conditions to minimize moisture.

Possible Cause 1.3: Sub-optimal reaction temperature.

  • Solution: While the reaction often proceeds at room temperature, gentle heating might be necessary for less reactive amines. However, excessive heat can promote byproduct formation. Optimization of the reaction temperature for your specific substrate is recommended.

Issue 2: Presence of Significant Impurities in the Crude Product

Q2.1: What are the most likely byproducts in my reaction?

A2.1: The most common byproducts are:

  • 4-Methylbenzamide: Formed from the hydrolysis of this compound.[3]

  • Unreacted this compound: If the reaction with the amine is incomplete.

  • Unreacted primary amine: If an excess of the amine was used or if the reaction did not go to completion.

  • Symmetrical N,N'-bis(4-methylbenzoyl)thiourea: This can form under certain conditions, although it is less common in the presence of a primary amine.

  • 4-Methylbenzoic acid: From the hydrolysis of the 4-methylbenzoyl chloride precursor.

Q2.2: I have a persistent impurity that is difficult to remove by simple recrystallization. What could it be and how can I remove it?

A2.2: A common and often stubborn impurity is the corresponding N-acylurea, formed from any contaminating isocyanate. Another possibility is a symmetrically substituted thiourea. For such cases, column chromatography is the most effective purification method.

Byproduct Formation and Removal

The primary reaction and potential side reactions are illustrated in the following diagram:

Byproduct_Formation KSCN KSCN Primary_Amine Primary Amine (R-NH2) H2O Water (impurity) Thiourea N-(4-Methylbenzoyl)-N'-R-thiourea (Desired Product) Amide 4-Methylbenzamide (Byproduct) Acid 4-Methylbenzoic acid (Byproduct) Isothiocyanate Isothiocyanate Isothiocyanate->Thiourea + Primary Amine Isothiocyanate->Amide + H2O (Hydrolysis) 4-Methylbenzoyl_chloride 4-Methylbenzoyl_chloride 4-Methylbenzoyl_chloride->Acid + H2O (Hydrolysis)

Figure 1. Reaction scheme showing the formation of the desired N-(4-methylbenzoyl)thiourea and common byproducts.
Quantitative Data Summary

Product/ByproductFormation PathwayTypical Yield/Presence
N-(4-Methylbenzoyl)-N'-R-thiourea Main reaction with primary amineGood to excellent yields (often >80%)[4]
4-Methylbenzamide Hydrolysis of this compoundMinor to significant, depending on reaction conditions
4-Methylbenzoic acid Hydrolysis of 4-methylbenzoyl chlorideCan be present if the starting material is old or exposed to moisture
Unreacted Starting Materials Incomplete reactionVaries

Experimental Protocols

Protocol 1: General Synthesis of N-(4-Methylbenzoyl)-N'-phenylthiourea

This protocol is adapted from a similar synthesis of α-phenylthiourea.[4]

  • Preparation of this compound: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve potassium thiocyanate (1.1 eq) in anhydrous acetone.

  • To this stirring solution, add 4-methylbenzoyl chloride (1.0 eq) dropwise.

  • After the addition is complete, gently reflux the mixture for 5-10 minutes.

  • Reaction with Aniline (B41778): Add a solution of aniline (1.0 eq) in anhydrous acetone dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 30 minutes.

  • Work-up: Pour the reaction mixture into cold water with stirring to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

Protocol 2: Purification by Hydrolysis of Unreacted Isothiocyanate and Recrystallization

This method is effective for removing unreacted acyl isothiocyanate.[4]

  • Hydrolysis: Suspend the crude product in a 10% aqueous sodium hydroxide (B78521) solution.

  • Heat the mixture to boiling for 5-10 minutes. This will hydrolyze any remaining this compound to the more water-soluble 4-methylbenzamide and sodium 4-methylbenzoate.

  • Isolation: Cool the mixture and collect the solid product by vacuum filtration. The desired N-(4-methylbenzoyl)thiourea is generally stable to these basic conditions for a short period.

  • Recrystallization: Recrystallize the solid product from a suitable solvent, such as ethanol, to obtain the purified N-(4-methylbenzoyl)thiourea.[5][6]

The general workflow for synthesis and purification is outlined below:

Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: 4-Methylbenzoyl chloride + KSCN Isothiocyanate_Formation In situ formation of this compound Start->Isothiocyanate_Formation Amine_Addition Addition of Primary Amine Isothiocyanate_Formation->Amine_Addition Crude_Product Crude Product Mixture Amine_Addition->Crude_Product Hydrolysis Basic Hydrolysis (e.g., NaOH aq.) Crude_Product->Hydrolysis Filtration1 Filtration Hydrolysis->Filtration1 Recrystallization Recrystallization (e.g., from Ethanol) Filtration1->Recrystallization Pure_Product Pure N-(4-Methylbenzoyl)thiourea Recrystallization->Pure_Product

Figure 2. Experimental workflow for the synthesis and purification of N-(4-methylbenzoyl)thioureas.
Protocol 3: Purification by Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is recommended.

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) or petroleum ether is typically effective. The less polar desired product will elute before more polar impurities.

  • Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing the reaction mixture and assessing the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is often a good starting point for method development.[7][8][9]

References

Improving the solubility of 4-Methylbenzoyl isothiocyanate for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylbenzoyl isothiocyanate. The information is designed to address common challenges, particularly those related to solubility, to ensure successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an aromatic acyl isothiocyanate.[1] Isothiocyanates, in general, are valuable intermediates in organic synthesis. They are particularly known for their reaction with primary and secondary amines to form N,N'-disubstituted thioureas, which are significant scaffolds in medicinal chemistry and drug development due to their diverse biological activities.[2][3]

Q2: What are the primary safety concerns when handling this compound?

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How should this compound be stored?

Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation.

Troubleshooting Guide: Solubility Issues

A common challenge encountered when working with this compound is its limited solubility in certain solvents. The following guide provides a systematic approach to overcoming these issues.

Problem: this compound is not dissolving in the chosen reaction solvent.

Step 1: Solvent Selection

The choice of solvent is critical for the successful dissolution of this compound and for the outcome of the reaction. Based on its chemical structure (an aromatic acyl isothiocyanate), polar aprotic solvents are often a good starting point.

Solvent Recommendations:

SolventRationale
Acetone (B3395972) Has been successfully used for the synthesis of the related 4-methoxybenzoyl isothiocyanate and in mixtures for benzoyl isothiocyanate reactions.[4][5]
Acetonitrile (MeCN) A common polar aprotic solvent for isothiocyanate reactions, particularly in the synthesis of thioureas.[2]
Tetrahydrofuran (THF) Another suitable polar aprotic solvent for dissolving isothiocyanates in preparation for reactions with amines.[2]
Dichloromethane (B109758) (DCM) Often used in reactions involving isothiocyanates, sometimes in combination with other solvents to improve solubility.[5][6]
N,N-Dimethylformamide (DMF) A highly polar aprotic solvent that can be effective for dissolving poorly soluble organic compounds.

Step 2: Gentle Heating

If the compound does not dissolve at room temperature, gentle warming of the solvent can increase solubility. It is important to monitor the temperature to avoid any potential degradation of the isothiocyanate.

Step 3: Sonication

Using an ultrasonic bath can help to break up solid particles and facilitate dissolution.

Step 4: Solvent Mixtures

If a single solvent is not effective, a solvent mixture can be employed. For example, a mixture of dichloromethane and acetone has been used for similar compounds.[5] Experiment with different ratios to find the optimal mixture for your specific reaction.

Logical Troubleshooting Flow for Solubility Issues

Solubility_Troubleshooting start Start: Poor Solubility of This compound solvent_selection Select Initial Solvent (e.g., Acetone, MeCN, THF, DCM) start->solvent_selection dissolved_yes Dissolved? solvent_selection->dissolved_yes dissolved_no Not Dissolved dissolved_yes->dissolved_no No proceed Proceed with Reaction dissolved_yes->proceed Yes gentle_heating Apply Gentle Heating dissolved_no->gentle_heating dissolved_yes2 Dissolved? gentle_heating->dissolved_yes2 dissolved_no2 Not Dissolved dissolved_yes2->dissolved_no2 No dissolved_yes2->proceed Yes sonication Use Sonication dissolved_no2->sonication dissolved_yes3 Dissolved? sonication->dissolved_yes3 dissolved_no3 Not Dissolved dissolved_yes3->dissolved_no3 No dissolved_yes3->proceed Yes solvent_mixture Try Solvent Mixture (e.g., DCM/Acetone) dissolved_no3->solvent_mixture dissolved_yes4 Dissolved? solvent_mixture->dissolved_yes4 dissolved_no4 Re-evaluate Reaction Consider alternative reagents or synthesis strategy dissolved_yes4->dissolved_no4 No dissolved_yes4->proceed Yes

Caption: A logical workflow for troubleshooting the solubility of this compound.

Experimental Protocols

Synthesis of N-substituted-N'-(4-methylbenzoyl)thioureas

This protocol provides a general method for the synthesis of thiourea (B124793) derivatives from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

Procedure:

  • Dissolution of Amine: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent under ambient atmosphere.[3]

  • Preparation of Isothiocyanate Solution: In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent. If solubility is an issue, refer to the troubleshooting guide above.

  • Reaction: Slowly add the this compound solution to the stirring amine solution at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed. Reactions are typically complete within 1-2 hours.[2]

  • Work-up and Isolation:

    • If the thiourea product precipitates from the reaction mixture, it can be isolated by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Experimental Workflow for Thiourea Synthesis

Thiourea_Synthesis_Workflow start Start: Synthesis of N-substituted-N'-(4-methylbenzoyl)thiourea dissolve_amine 1. Dissolve Amine in Anhydrous Solvent start->dissolve_amine dissolve_iso 2. Dissolve 4-Methylbenzoyl Isothiocyanate in Anhydrous Solvent dissolve_amine->dissolve_iso reaction 3. Add Isothiocyanate Solution to Amine Solution at RT dissolve_iso->reaction monitor 4. Monitor Reaction by TLC reaction->monitor workup 5. Work-up and Isolation (Filtration or Evaporation) monitor->workup purification 6. Purification (Recrystallization or Chromatography) workup->purification end End: Pure Thiourea Product purification->end

Caption: A general experimental workflow for the synthesis of thioureas from this compound.

Data Presentation

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇NOS[1]
Molecular Weight 177.22 g/mol [1]
Melting Point 100 °CChemSrc
Calculated LogP 2.238Cheméo
Calculated Log₁₀(Water Solubility) -3.04 mol/LCheméo

Note: LogP is the logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. A higher LogP suggests lower water solubility. The calculated water solubility further confirms the hydrophobic nature of this compound.

References

Technical Support Center: Catalyst Selection for Enhancing 4-Methylbenzoyl Isothiocyanate Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methylbenzoyl isothiocyanate. The following sections detail catalyst selection, experimental protocols, and solutions to common issues encountered during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the nucleophilic substitution reaction of 4-methylbenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. To enhance the reaction rate and yield, phase-transfer catalysts (PTCs) are often employed. Microwave-assisted synthesis has also emerged as a rapid and efficient alternative.

Q2: How does a phase-transfer catalyst (PTC) work in this reaction?

A2: A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB) or Polyethylene Glycol (PEG-400), facilitates the transfer of the thiocyanate anion (SCN⁻) from the aqueous or solid phase to the organic phase where the 4-methylbenzoyl chloride is dissolved. The bulky, organic-soluble cation of the PTC pairs with the thiocyanate anion, creating a lipophilic ion pair that can readily react with the acyl chloride in the organic solvent. This overcomes the phase incompatibility of the reactants and significantly accelerates the reaction.

Q3: What is the role of the methyl group on the benzoyl ring in this reaction?

A3: The methyl group at the para-position of the benzoyl ring is an electron-donating group. This has two main effects:

  • Electronic Effect: It slightly decreases the electrophilicity of the carbonyl carbon in 4-methylbenzoyl chloride compared to unsubstituted benzoyl chloride. This can result in a slightly slower reaction rate.

  • Steric Effect: The steric hindrance from the methyl group is minimal as it is located at the para-position, away from the reaction center.

Q4: What are the advantages of using microwave-assisted synthesis?

A4: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (from hours to minutes), often higher yields, and cleaner reactions with fewer byproducts.[1][2][3][4][5] The rapid and uniform heating provided by microwave irradiation can enhance the efficiency of the catalytic process.

Catalyst Performance Data

The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound. Below is a summary of the performance of commonly used catalysts under conventional and microwave-assisted conditions.

CatalystMethodSolventTemperature (°C)Reaction TimeYield (%)Key Advantages
None ConventionalAcetone/Dichloromethane (B109758)20-554 - 8 hours40-60Simple setup
PEG-400 ConventionalDichloromethane202 hours~85Cost-effective, low toxicity
TBAB ConventionalDichloromethane/Water251 - 2 hours>90High efficiency, mild conditions
PEG-400 MicrowaveSolvent-free100-1205 - 10 minutes~90Rapid, solvent-free
TBAB MicrowaveDichloromethane/Water80-1002 - 5 minutes>95Very rapid, high yield

Note: The data presented is a synthesis of typical results for aroyl isothiocyanates and may vary based on specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Ineffective mixing of the two phases. 2. Catalyst is inactive or insufficient amount used. 3. Low quality or wet reagents/solvents. 4. Reaction temperature is too low.1. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. 2. Use a fresh batch of catalyst and consider increasing the catalyst loading (typically 1-5 mol%). 3. Use anhydrous solvents and freshly opened reagents. Ensure the thiocyanate salt is dry. 4. Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.
Slow Reaction Rate 1. Insufficient catalyst loading. 2. Poor solubility of the thiocyanate salt. 3. Electron-donating effect of the methyl group slowing the reaction.1. Increase the amount of phase-transfer catalyst. 2. If using a solid thiocyanate, consider switching to an aqueous solution to improve availability of the nucleophile. 3. Increase the reaction temperature or switch to microwave-assisted synthesis for faster conversion.
Formation of Side Products (e.g., N-(4-methylbenzoyl)acetamide) 1. Presence of water in the reaction mixture, leading to hydrolysis of the product. 2. Reaction with solvent (e.g., acetonitrile).1. Use anhydrous solvents and dry reagents. Minimize exposure to atmospheric moisture. 2. Choose an inert solvent such as dichloromethane or toluene.
Difficulty in Product Isolation 1. Catalyst is difficult to remove. 2. Product is an oil and does not crystallize easily.1. If using TBAB, perform multiple aqueous washes to remove the catalyst. PEG-400 can also be removed with water washes. 2. Purify the product using column chromatography on silica (B1680970) gel.

Experimental Protocols

Protocol 1: Synthesis of this compound using PEG-400
  • To a solution of 4-methylbenzoyl chloride (10 mmol) in dichloromethane (50 mL), add potassium thiocyanate (12 mmol).

  • Add PEG-400 (0.5 mmol, 5 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated potassium chloride.

  • Wash the filtrate with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis of this compound using Tetrabutylammonium Bromide (TBAB)
  • Dissolve potassium thiocyanate (12 mmol) in water (20 mL).

  • In a separate flask, dissolve 4-methylbenzoyl chloride (10 mmol) in dichloromethane (50 mL).

  • Add the aqueous potassium thiocyanate solution to the organic solution.

  • Add Tetrabutylammonium Bromide (TBAB) (0.5 mmol, 5 mol%) to the biphasic mixture.

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Protocol 3: Microwave-Assisted Synthesis of this compound
  • In a microwave-safe reaction vessel, mix 4-methylbenzoyl chloride (5 mmol), potassium thiocyanate (6 mmol), and a catalytic amount of PEG-400 (0.25 mmol, 5 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100-120 °C for 5-10 minutes.

  • After cooling, dissolve the residue in dichloromethane (25 mL) and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the final product.

Visualizations

Experimental_Workflow cluster_conventional Conventional Method cluster_microwave Microwave-Assisted Method A Mix 4-Methylbenzoyl Chloride, KSCN, and Solvent B Add Phase-Transfer Catalyst (PEG-400 or TBAB) A->B C Stir Vigorously at Room Temperature B->C D Monitor Reaction by TLC C->D E Work-up and Purification D->E End End E->End F Combine Reactants and Catalyst in Microwave Vessel G Microwave Irradiation (e.g., 100-120°C, 5-10 min) F->G H Cooling and Extraction G->H I Purification H->I I->End Start Start Start->A Start->F

Caption: Comparative workflow for the synthesis of this compound.

Caption: Generalized catalytic cycle for phase-transfer catalyzed synthesis.

References

Preventing the degradation of 4-Methylbenzoyl isothiocyanate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylbenzoyl isothiocyanate. Our aim is to help you prevent degradation of the target compound and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis involves the reaction of 4-methylbenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). This reaction is typically carried out in an anhydrous aprotic solvent.

Q2: What are the primary degradation pathways for this compound during synthesis?

A2: The major degradation pathway is hydrolysis.[1][2][3] As an acyl isothiocyanate, this compound is susceptible to reaction with water, which can be present as a contaminant in reagents or introduced during the workup procedure. This hydrolysis leads to the formation of 4-methylbenzoic acid and thiocyanic acid, which can further react or decompose.

Q3: What are the common side products I should be aware of?

A3: Besides the hydrolysis products, potential side reactions can lead to the formation of N,N'-bis(4-methylbenzoyl)thiourea. This can occur if the starting 4-methylbenzoyl chloride reacts with any formed 4-methylbenzamide, which can arise from the degradation of the isothiocyanate. The formation of symmetrical thioureas can lower the yield of the desired isothiocyanate.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the starting material (4-methylbenzoyl chloride) from the product (this compound). The spots can be visualized under UV light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of product Degradation of the starting material or product: 4-methylbenzoyl chloride is sensitive to moisture. The isothiocyanate product is also susceptible to hydrolysis.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inefficient reaction: The reaction may not be proceeding to completion.Consider the use of a phase-transfer catalyst, such as PEG-400, to facilitate the reaction between the organic-soluble 4-methylbenzoyl chloride and the inorganic thiocyanate salt.[5]
Presence of a significant amount of 4-methylbenzoic acid in the crude product Hydrolysis during reaction or workup: Exposure to water will hydrolyze both the starting material and the product.Use anhydrous reagents and solvents. During the workup, minimize contact with aqueous solutions and perform extractions quickly.
Formation of a white precipitate that is not the desired product Formation of N,N'-bis(4-methylbenzoyl)thiourea: This side product can form from the reaction of the isothiocyanate with 4-methylbenzamide.Ensure the reaction goes to completion to consume all the 4-methylbenzoyl chloride. Purify the crude product promptly to remove any amide impurities.
Difficulty in purifying the product Co-elution of impurities during column chromatography: Side products or unreacted starting materials may have similar polarities to the desired product.Optimize the solvent system for column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is often effective. Monitor fractions carefully by TLC.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from the synthesis of benzoyl isothiocyanate and should be optimized for this compound.

Materials:

  • 4-Methylbenzoyl chloride

  • Potassium thiocyanate (KSCN), dried

  • Anhydrous acetone

  • Anhydrous dichloromethane (B109758) (DCM)

  • Polyethylene glycol 400 (PEG-400)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-methylbenzoyl chloride (1 equivalent) in a mixture of anhydrous dichloromethane and anhydrous acetone, add dried potassium thiocyanate (1 equivalent).

  • Add a catalytic amount of PEG-400 to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated potassium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Data Presentation

Reactant Solvent Catalyst Temperature (°C) Time (h) Yield (%) Reference
Benzoyl chloride & KSCNDichloromethane/AcetonePEG-40020295[5]
Primary Amines & CS2Dichloromethane-90 (Microwave)0.0575-92[4]

Note: The data for benzoyl isothiocyanate is provided as a reference for optimizing the synthesis of this compound. Yields for the target compound may vary.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products 4-Methylbenzoyl_Chloride 4-Methylbenzoyl Chloride Reaction Stirring 4-Methylbenzoyl_Chloride->Reaction KSCN Potassium Thiocyanate KSCN->Reaction Solvent Anhydrous Dichloromethane/Acetone Solvent->Reaction Catalyst PEG-400 (optional) Catalyst->Reaction Temperature Room Temperature Temperature->Reaction Workup Filtration Reaction->Workup Purification Column Chromatography Workup->Purification Byproduct Potassium Chloride (Precipitate) Workup->Byproduct Target_Product 4-Methylbenzoyl Isothiocyanate Purification->Target_Product

Caption: Synthetic workflow for this compound.

Degradation_Pathway Isothiocyanate This compound Hydrolysis Hydrolysis Isothiocyanate->Hydrolysis Water H₂O (Moisture) Water->Hydrolysis Benzoic_Acid 4-Methylbenzoic Acid Hydrolysis->Benzoic_Acid Thiocyanic_Acid Thiocyanic Acid Hydrolysis->Thiocyanic_Acid

Caption: Primary degradation pathway of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Moisture Check for Moisture (Reagents/Solvents) Start->Check_Moisture Use_Anhydrous Use Anhydrous Conditions (Inert Atmosphere) Check_Moisture->Use_Anhydrous Yes Check_Catalyst Reaction Incomplete? Check_Moisture->Check_Catalyst No Use_Anhydrous->Check_Catalyst Add_Catalyst Add Phase-Transfer Catalyst (e.g., PEG-400) Check_Catalyst->Add_Catalyst Yes Check_Side_Products Side Products Present? Check_Catalyst->Check_Side_Products No Add_Catalyst->Check_Side_Products Optimize_Purification Optimize Column Chromatography (Solvent Gradient) Check_Side_Products->Optimize_Purification Yes End Improved Synthesis Check_Side_Products->End No Optimize_Purification->End

References

Validation & Comparative

A Comparative Spectroscopic Analysis of N-(4-methylbenzoyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characterization of N-(4-methylbenzoyl)thiourea derivatives. The data presented is compiled from various studies and aims to offer a clear, objective comparison of their performance and structural properties based on experimental data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a series of N-(4-methylbenzoyl)thiourea and related derivatives, offering a quantitative comparison of their characteristic spectral features.

Table 1: FT-IR Spectroscopic Data (cm⁻¹) of N-aroylthiourea Derivatives

Compoundν(N-H)ν(C=O)ν(C-N)ν(C=S)
N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea (I)337516831326666
N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea (II)318717131384785
General Benzoylthiourea Derivatives3322-33581638–16681332-1352696-754
1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea3231-31591643-1690--

Data compiled from multiple sources.[1][2]

Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

CompoundN-H ProtonsAromatic ProtonsMethyl Protons
N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea (I)11.85, 12.177.30-8.342.32, 2.44
N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea (II)-7.43-7.962.33, 2.41
General Benzoylthiourea Derivatives~126.75-8.2-

Data compiled from multiple sources.

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

CompoundC=SC=OAromatic CarbonsMethyl Carbons
N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea (I)180.6170.8123.5-150.717.7, 19.9
N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea (II)181.4168.8123.8-155.917.7, 20.6
General N-acyl thiourea (B124793) derivatives178.59170.47--
N-(4-methoxybenzoyl) thiourea derivatives178.4-179.4167.4-167.5113.4-163.4-

Data compiled from multiple sources.[1][3][4][5]

Table 4: UV-Visible Spectroscopic Data (λ_max, nm) in Methanol (B129727)

Compoundπ→π* Transitionsn→π* and π→π* (Mixed)
N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea (I)206, 237276
N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea (II)205, 234287

Data compiled from multiple sources.[1][3]

Experimental Protocols

The following are generalized methodologies for the key spectroscopic techniques used in the characterization of N-(4-methylbenzoyl)thiourea derivatives.

Synthesis of N-(4-methylbenzoyl)thiourea Derivatives

A common method for the synthesis of these derivatives involves a two-step, one-pot reaction.[4] First, 4-methylbenzoyl chloride is reacted with potassium or ammonium (B1175870) thiocyanate (B1210189) in a dry solvent like acetone (B3395972) to form 4-methylbenzoyl isothiocyanate in situ.[2] Subsequently, a primary or secondary amine is added to the reaction mixture, which is then typically refluxed for several hours.[4] The completion of the reaction is monitored by thin-layer chromatography (TLC).[4] The final product is often precipitated by pouring the reaction mixture into crushed ice, followed by filtration, washing, and drying.[4]

FT-IR Spectroscopy

Infrared spectra are typically recorded using KBr pellets on an FT-IR spectrometer over a range of 4000–400 cm⁻¹.[6] This technique is crucial for identifying the characteristic functional groups present in the molecule. Key vibrational bands to note are the N-H stretching (around 3100-3400 cm⁻¹), the C=O stretching of the benzoyl group (around 1660-1715 cm⁻¹), the C-N stretching (around 1320-1390 cm⁻¹), and the C=S stretching of the thiourea moiety (around 660-790 cm⁻¹).[1][3]

NMR Spectroscopy

¹H and ¹³C NMR spectra are commonly recorded on spectrometers operating at frequencies such as 300 MHz or 400 MHz for protons.[5][6] Deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃) are used, with tetramethylsilane (B1202638) (TMS) as an internal standard.[6][7]

  • ¹H NMR: Provides information on the chemical environment of protons. Key signals include the N-H protons (often appearing as broad singlets at δ 9-12 ppm), aromatic protons (in the δ 7-8.5 ppm region), and the methyl group protons (around δ 2.3-2.5 ppm).

  • ¹³C NMR: Identifies the different carbon atoms in the molecule. The thiocarbonyl (C=S) carbon typically resonates at a downfield chemical shift of around δ 180 ppm, while the carbonyl (C=O) carbon appears around δ 170 ppm.[1][3] Aromatic carbons are observed in the δ 115-155 ppm range, and the methyl carbon is found at approximately δ 20 ppm.[1][3]

UV-Visible Spectroscopy

UV-Visible absorption spectra are generally recorded in a solvent such as methanol using a spectrophotometer. This analysis helps in understanding the electronic transitions within the molecule. N-(4-methylbenzoyl)thiourea derivatives typically exhibit absorption bands in the range of 205-290 nm, which are attributed to π→π* and n→π* electronic transitions within the aromatic rings and the thiourea moiety.[1][3]

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of N-(4-methylbenzoyl)thiourea derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start 4-Methylbenzoyl Chloride + KSCN/NH4SCN isothiocyanate In situ formation of This compound start->isothiocyanate product N-(4-methylbenzoyl)thiourea Derivative isothiocyanate->product amine Primary/Secondary Amine amine->product ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (1H and 13C) product->nmr uv_vis UV-Vis Spectroscopy product->uv_vis mass_spec Mass Spectrometry (Optional) product->mass_spec structure Structural Elucidation and Property Comparison ftir->structure nmr->structure uv_vis->structure mass_spec->structure

Caption: Synthesis and Characterization Workflow.

References

A Comparative Analysis of the Reactivity of 4-Methylbenzoyl Isothiocyanate and Benzoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-methylbenzoyl isothiocyanate and benzoyl isothiocyanate. The information presented is grounded in fundamental principles of organic chemistry and supported by relevant experimental observations from the scientific literature. This document aims to assist researchers in selecting the appropriate reagent for their specific synthetic needs in fields such as medicinal chemistry and materials science.

Introduction to Reactivity

Benzoyl isothiocyanates are versatile chemical intermediates characterized by two primary electrophilic sites: the carbonyl carbon and the isothiocyanate carbon.[1] The reactivity of these sites towards nucleophiles is significantly influenced by the electronic properties of substituents on the benzoyl ring. The introduction of a methyl group at the para position in this compound alters its electronic profile compared to the unsubstituted benzoyl isothiocyanate, leading to differences in their reactivity.

Theoretical Basis for Reactivity Comparison

The primary difference in reactivity between this compound and benzoyl isothiocyanate stems from the electronic effect of the para-methyl group. The methyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the aromatic ring has a cascading effect on the electrophilicity of the reactive centers in the molecule.

  • Effect on the Carbonyl Carbon: The electron-donating nature of the methyl group increases the electron density on the benzoyl ring, which in turn slightly reduces the partial positive charge on the carbonyl carbon. This makes the carbonyl carbon of this compound less electrophilic and therefore less reactive towards nucleophilic attack compared to the carbonyl carbon of benzoyl isothiocyanate.

  • Effect on the Isothiocyanate Carbon: Similarly, the increased electron density on the aromatic ring can be delocalized through the carbonyl group to the isothiocyanate moiety. This reduces the electrophilicity of the central carbon atom of the isothiocyanate group (-N=C=S). Consequently, this compound is expected to be less reactive towards nucleophiles at the isothiocyanate carbon as well.

Studies on the formation of substituted benzoyl isothiocyanates from substituted benzoyl chlorides have shown that electron-withdrawing groups increase the reaction rate. This supports the principle that electron-donating groups, like the methyl group, would decrease the reactivity of the benzoyl moiety in related reactions.

Data Presentation: A Comparative Summary

FeatureThis compoundBenzoyl IsothiocyanateRationale for Difference
Chemical Formula C₉H₇NOSC₈H₅NOSPresence of an additional methyl group.
Molecular Weight 177.23 g/mol 163.21 g/mol Addition of a -CH₃ group.
Substituent at para-position -CH₃ (Methyl)-H (Hydrogen)N/A
Electronic Effect of Substituent Electron-donating (Inductive effect)NeutralThe methyl group donates electron density to the aromatic ring.
Expected Electrophilicity of Carbonyl Carbon LowerHigherThe electron-donating methyl group reduces the partial positive charge on the carbonyl carbon.
Expected Electrophilicity of Isothiocyanate Carbon LowerHigherThe electron-donating effect is relayed through the conjugated system to the isothiocyanate group.
Predicted Reactivity with Nucleophiles Less ReactiveMore ReactiveLower electrophilicity of the reactive centers leads to slower reaction rates with nucleophiles.

Experimental Protocols

The following are representative experimental protocols for the synthesis of benzoyl isothiocyanates and their reaction with a primary amine. These protocols can be adapted to perform a comparative kinetic study.

Synthesis of Benzoyl Isothiocyanates

This procedure describes a general method for the synthesis of aroyl isothiocyanates from the corresponding aroyl chlorides.

Materials:

  • 4-Methylbenzoyl chloride or Benzoyl chloride

  • Potassium thiocyanate (B1210189) (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Anhydrous acetone (B3395972)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filter funnel and paper

Procedure:

  • In a dry round-bottom flask, dissolve potassium thiocyanate (1.1 equivalents) in anhydrous acetone.

  • To the stirring suspension, add the corresponding benzoyl chloride (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or at reflux for 30 minutes. The formation of a white precipitate (KCl) will be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the inorganic salt.

  • The filtrate, which contains the benzoyl isothiocyanate in acetone, can be used directly in subsequent reactions or the solvent can be removed under reduced pressure to yield the crude product.[2]

Comparative Reaction with a Primary Amine

This protocol outlines a method to compare the reactivity of this compound and benzoyl isothiocyanate with a primary amine, such as aniline (B41778), to form the corresponding N-benzoyl-N'-phenylthiourea.

Materials:

  • This compound solution in acetone (from previous step)

  • Benzoyl isothiocyanate solution in acetone (from previous step)

  • Aniline

  • Anhydrous acetone

  • Round-bottom flasks

  • Magnetic stirrers

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Set up two parallel reactions. In one flask, place the solution of this compound in acetone. In the second flask, place the solution of benzoyl isothiocyanate in acetone, ensuring the initial concentrations are the same.

  • To each flask, add an equimolar amount of aniline dropwise at a constant temperature (e.g., 25°C).

  • Start a timer immediately after the addition of aniline.

  • At regular time intervals (e.g., 5, 15, 30, 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Develop the TLC plates in an appropriate solvent system (e.g., ethyl acetate/hexane mixture).

  • Visualize the spots under a UV lamp. The disappearance of the starting materials and the appearance of the thiourea (B124793) product can be monitored.

  • A faster consumption of the starting benzoyl isothiocyanate and a more rapid formation of the product in one reaction compared to the other will indicate a higher reactivity.

For a quantitative comparison, the reaction can be monitored using techniques like HPLC or NMR spectroscopy to determine the rate constants.

Mandatory Visualization

The following diagrams illustrate the logical flow of the reactivity comparison and the general reaction mechanism.

logical_relationship cluster_reactants Reactants cluster_properties Electronic Properties cluster_reactivity Reactivity Me_BITC 4-Methylbenzoyl Isothiocyanate Me_effect Methyl Group: Electron-Donating Me_BITC->Me_effect BITC Benzoyl Isothiocyanate H_effect Hydrogen: Neutral BITC->H_effect Me_reactivity Lower Electrophilicity Less Reactive Me_effect->Me_reactivity H_reactivity Higher Electrophilicity More Reactive H_effect->H_reactivity

Caption: Logical flow of the comparative reactivity.

reaction_mechanism reactant Benzoyl Isothiocyanate (Ar-CO-NCS) intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->intermediate product Thiourea Derivative (Ar-CO-NH-C(S)-Nu) intermediate->product Proton Transfer

Caption: General mechanism of reaction with a nucleophile.

References

A Comparative Guide to the Biological Activity of Thioureas Derived from 4-Methylbenzoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of thiourea (B124793) derivatives synthesized from 4-methylbenzoyl isothiocyanate. Thiourea compounds are a versatile class of molecules that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological properties. This document summarizes key findings on their antimicrobial, antifungal, enzyme inhibitory, and antioxidant activities, presenting available experimental data to facilitate comparison and guide future research and development efforts.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of various thiourea derivatives. Due to the nature of available research, this guide includes data on closely related benzoylthiourea (B1224501) derivatives to provide a broader context for comparison where specific data for 4-methylbenzoyl derivatives is limited.

Table 1: Antibacterial Activity of Thiourea Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
N-(4-methylbenzoyl)-N'-(4-chloro-2-nitrophenyl)thioureaE. coli-[1]
P. aeruginosa-[1]
S. aureus-[1]
B. subtilis-[1]
N-(4-methylbenzoyl)-N'-(4-methylphenyl)thioureaE. coli-[1]
P. aeruginosa-[1]
S. aureus-[1]
B. subtilis-[1]
1-allyl-3-(4-methylbenzoyl)thioureaMRSA1000
1-allyl-3-(4-chlorobenzoyl)thioureaMRSA1000
N-benzoyl-N'-(substituted)thioureas (various)B. subtilis3.1 - 6.3[2]
M. luteus3.1 - 6.3[2]

Note: Specific MIC values for some compounds were not explicitly provided in the source material, but they were reported to exhibit "excellent" activity.

Table 2: Antifungal Activity of Thiourea Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
N-(4-methylbenzoyl)-N'-(4-chloro-2-nitrophenyl)thioureaA. niger-[1]
C. albicans-[1]
N-(4-methylbenzoyl)-N'-(4-methylphenyl)thioureaA. niger-[1]
C. albicans-[1]
N-benzoyl-N'-(substituted)thioureas (various)C. cladosporioidesLow inhibition conc.[2]
Spirotryprostatin A derivatives (thiourea-containing)Various phytopathogenic fungi8 - 32[3]

Note: Specific MIC values for some compounds were not explicitly provided in the source material, but they were reported to exhibit "excellent" activity.

Table 3: Urease Inhibition Activity of Thiourea Derivatives

Compound/DerivativeIC₅₀ (µM)Reference
N,N'-disubstituted thioureas (various)5.53 - 91.50[4]
Alkyl chain-linked thiourea derivatives (various)10.65 - 60.11[5]
Bis-acyl-thiourea derivatives1.55 - 1.69[6]
Thiourea (Standard)21.00[4]

Table 4: Antioxidant Activity (DPPH Radical Scavenging) of Thiourea Derivatives

Compound/DerivativeIC₅₀ (µM)Reference
1,3-bis(3,4-dichlorophenyl) thiourea45 µg/mL[7]
1-(4-methoxybenzoyl)-3-(N,N-diethylamino)thioureaHigh antioxidant activity[8]
1,3-diphenyl-2-thiourea (DPTU)710[9]
1-benzyl-3-phenyl-2-thiourea (BPTU)11000[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.

Synthesis of Thioureas from this compound

This procedure is a general method for the synthesis of N-acyl-N'-substituted thioureas.

  • Preparation of this compound: A solution of 4-methylbenzoyl chloride in a dry solvent (e.g., acetone (B3395972) or acetonitrile) is treated with an equivalent amount of potassium thiocyanate (B1210189) (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). The mixture is typically stirred at room temperature or gently refluxed for 1-2 hours to facilitate the formation of the isothiocyanate intermediate. The formation can be monitored by techniques like thin-layer chromatography (TLC).

  • Reaction with Amine: To the in-situ generated this compound, a solution of the desired primary or secondary amine in the same solvent is added dropwise.

  • Reaction and Isolation: The reaction mixture is then stirred, often with heating (reflux), for several hours until the reaction is complete (monitored by TLC). Upon completion, the reaction mixture is poured into crushed ice or cold water to precipitate the crude thiourea derivative.

  • Purification: The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to yield the pure thiourea derivative.[8][10]

Antimicrobial Activity Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a known concentration.

  • Serial Dilutions: Serial two-fold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 10⁵ CFU/mL).

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in medium without compound) and negative (medium only) controls are included. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Urease Inhibition Assay

This assay determines the ability of the compounds to inhibit the urease enzyme.

  • Enzyme and Substrate Preparation: A solution of Jack bean urease and a solution of urea (B33335) (substrate) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Assay Procedure: In a 96-well plate, the test compound (dissolved in a suitable solvent) is pre-incubated with the urease solution for a specific period. The enzymatic reaction is initiated by the addition of the urea solution.

  • Ammonia (B1221849) Detection: The amount of ammonia produced from the hydrolysis of urea is quantified. A common method is the indophenol (B113434) method, where the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 625 nm).

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control without the inhibitor. The IC₅₀ value (the concentration of the inhibitor that causes 50% enzyme inhibition) is then determined.[5][6]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the free radical scavenging capacity of the compounds.

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared to a specific concentration, resulting in a deep violet solution.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation and Measurement: The reaction mixture is incubated in the dark for a specified time (e.g., 30 minutes). The absorbance of the solution is then measured at a specific wavelength (typically around 517 nm).

  • Calculation of Scavenging Activity: The scavenging activity is calculated as the percentage decrease in the absorbance of the DPPH solution in the presence of the test compound compared to a control (DPPH solution with solvent only). The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.[8][9]

Mandatory Visualization

The following diagrams illustrate key processes and concepts related to the biological screening of thiourea derivatives.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Activity Screening 4-Methylbenzoyl_Chloride 4-Methylbenzoyl Chloride Isothiocyanate 4-Methylbenzoyl Isothiocyanate (in situ) 4-Methylbenzoyl_Chloride->Isothiocyanate KSCN KSCN / NH4SCN KSCN->Isothiocyanate Thiourea N-substituted-N'-(4-methylbenzoyl) Thiourea Isothiocyanate->Thiourea Amine Primary/Secondary Amine Amine->Thiourea Antimicrobial Antimicrobial Screening (MIC) Thiourea->Antimicrobial Antifungal Antifungal Screening (MIC) Thiourea->Antifungal Enzyme_Inhibition Enzyme Inhibition Assay (IC50) Thiourea->Enzyme_Inhibition Antioxidant Antioxidant Assay (DPPH, IC50) Thiourea->Antioxidant

Caption: Workflow for the synthesis and biological screening of thiourea derivatives.

Urease_Inhibition_Mechanism cluster_reaction Urease Catalyzed Hydrolysis cluster_inhibition Inhibition by Thiourea Derivative Urease Urease Products Ammonia + CO2 Urease->Products Hydrolysis Inactive_Complex Inactive Enzyme- Inhibitor Complex Urease->Inactive_Complex Urea Urea Urea->Urease Substrate binds to active site Thiourea_Derivative Thiourea Derivative Thiourea_Derivative->Urease Inhibitor binds to active site No_Hydrolysis No Ammonia Production Inactive_Complex->No_Hydrolysis Biological_Screening_Overview cluster_activities Screened Biological Activities cluster_data Quantitative Data Collected Thiourea_Derivatives Thiourea Derivatives (from this compound) Antimicrobial_Activity Antimicrobial Activity Thiourea_Derivatives->Antimicrobial_Activity Antifungal_Activity Antifungal Activity Thiourea_Derivatives->Antifungal_Activity Enzyme_Inhibition Enzyme Inhibition Thiourea_Derivatives->Enzyme_Inhibition Antioxidant_Activity Antioxidant Activity Thiourea_Derivatives->Antioxidant_Activity MIC Minimum Inhibitory Concentration (MIC) Antimicrobial_Activity->MIC Antifungal_Activity->MIC IC50 Half-maximal Inhibitory Concentration (IC50) Enzyme_Inhibition->IC50 Antioxidant_Activity->IC50

References

A Comparative Guide to the Crystal Structure of 1-(4-methylbenzoyl)-3-phenylthiourea and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystal structure of 1-(4-methylbenzoyl)-3-phenylthiourea and its analogs. The information presented is intended to support research and development efforts in medicinal chemistry and materials science by offering insights into the structural properties of this class of compounds.

Comparative Analysis of Crystallographic Data

The following table summarizes the key crystallographic data for N-(4-Methylbenzoyl)-N′-(4-methylphenyl)thiourea and three other benzoylthiourea (B1224501) derivatives. This allows for a direct comparison of their unit cell parameters, space groups, and other structural features.

ParameterN-(4-Methylbenzoyl)-N′-(4-methylphenyl)thioureaN,N-dimethyl-N′-(2-methylbenzoyl)thiourea (HL1)N,N-dibutyl-N′-(2-methylbenzoyl)thiourea (HL2)N,N-dihexyl-N′-(2-methylbenzoyl)thiourea (HL3)
Chemical Formula C₁₆H₁₆N₂OSC₁₁H₁₄N₂SOC₁₇H₂₆N₂SOC₂₁H₃₄N₂SO
Crystal System MonoclinicMonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁/cPcnnP2₁/n
a (Å) 10.368(2)9.876(1)10.511(1)14.132(1)
b (Å) 11.239(2)10.112(1)16.112(2)12.011(1)
c (Å) 13.089(3)12.001(1)21.001(2)27.112(2)
α (°) 90909090
β (°) 109.13(3)95.12(1)9093.12(1)
γ (°) 90909090
Volume (ų) 1442.2(5)1192.1(2)3555.2(7)4591.1(6)
Z 4488

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized methodology for single-crystal X-ray diffraction analysis of small organic molecules.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal of the compound is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal degradation.

Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated through a series of angles, and the diffraction pattern is recorded as a set of reflections.

The collected data is then processed, which includes integration of the reflection intensities, correction for Lorentz and polarization effects, and an absorption correction. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Workflow and Molecular Relationships

To better understand the experimental process and the structural relationships between the compared molecules, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for X-ray crystal structure analysis.

molecular_comparison cluster_core Core Structure cluster_derivatives Derivatives core Benzoylthiourea compound1 N-(4-Methylbenzoyl)- N′-(4-methylphenyl)thiourea core->compound1 R1 = 4-methylphenyl R2 = H compound2 N,N-dimethyl-N′- (2-methylbenzoyl)thiourea core->compound2 R1 = 2-methylphenyl R2, R3 = methyl compound3 N,N-dibutyl-N′- (2-methylbenzoyl)thiourea core->compound3 R1 = 2-methylphenyl R2, R3 = butyl compound4 N,N-dihexyl-N′- (2-methylbenzoyl)thiourea core->compound4 R1 = 2-methylphenyl R2, R3 = hexyl

Structural relationship of the compared benzoylthiourea derivatives.

A Comparative Guide to the Structural Validation of Heterocycles Synthesized from 4-Methylbenzoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and structural confirmation of novel heterocyclic compounds are paramount. 4-Methylbenzoyl isothiocyanate serves as a versatile starting material for the creation of a variety of sulfur and nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry. This guide provides an objective comparison of synthetic routes to key heterocycles derived from this precursor and details the essential analytical techniques for their structural validation, supported by experimental data.

I. Synthesis of Heterocyclic Scaffolds from this compound

This compound is a reactive intermediate that readily undergoes nucleophilic addition with compounds containing primary or secondary amines to form N-(4-methylbenzoyl)thioureas. These thiourea (B124793) derivatives are crucial precursors that can be cyclized to form various heterocyclic systems, most notably thiazoles and triazoles.

Pathway A: Synthesis of a Substituted Thiazole (B1198619)

A common synthetic target is a 2-amino-4-arylthiazole derivative. The synthesis proceeds via the formation of a thiourea, followed by a cyclization reaction. This method is compared with the classical Hantzsch thiazole synthesis, which represents a widely used alternative.

Target Molecule: 2-Amino-4-(4-methylphenyl)thiazole

Method 1: From this compound Precursor

This route involves the reaction of an α-haloketone with a thiourea derived from this compound.

Method 2 (Alternative): Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a one-pot reaction involving an α-haloketone, a thiourea, and a base.[1][2] For a direct comparison, 2-bromo-1-(4-methylphenyl)ethanone and thiourea are used as starting materials.[3][4]

Pathway B: Synthesis of a Substituted Triazole

Another important class of heterocycles accessible from this compound are 1,2,4-triazoles. The synthesis involves the initial formation of a thiosemicarbazide, which is then cyclized.

Target Molecule: 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Method 1: From this compound Precursor

This compound is first reacted with hydrazine (B178648) to form 1-(4-methylbenzoyl)thiosemicarbazide. This intermediate is then cyclized under basic conditions to yield the desired triazole.[5][6]

Method 2 (Alternative): From Carboxylic Acid and Thiosemicarbazide

An alternative route involves the direct condensation of 4-methylbenzoic acid with thiosemicarbazide, often facilitated by a dehydrating agent like polyphosphoric acid or sulfuric acid.[5][7]

II. Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of the target thiazole and triazole heterocycles, comparing the isothiocyanate-derived route with a common alternative.

Table 1: Comparison of Synthetic Routes to 2-Amino-4-(4-methylphenyl)thiazole

MethodKey ReagentsReaction TimeYield (%)AdvantagesDisadvantages
Thiourea Cyclization 1-(4-Methylbenzoyl)thiourea, α-haloketone3 - 5 hours80 - 90Good yields, readily available starting materials.Two-step process from the isothiocyanate.
Hantzsch Synthesis 2-Bromo-1-(p-tolyl)ethanone, Thiourea30 min - 2 hours90 - 99[4][8]One-pot reaction, high yields, rapid.[3]Requires handling of lachrymatory α-haloketones.

Table 2: Comparison of Synthetic Routes to 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

MethodKey ReagentsReaction TimeYield (%)AdvantagesDisadvantages
Thiosemicarbazide Cyclization 1-(4-Methylbenzoyl)thiosemicarbazide, Base (e.g., NaOH)4 - 6 hours75 - 85Good yields, straightforward cyclization.Two-step process from the isothiocyanate.
Direct Condensation 4-Methylbenzoic Acid, Thiosemicarbazide, H₂SO₄/PPE5 - 10 hours70 - 80One-pot from commercially available materials.Requires strong acid and high temperatures.[9]

III. Experimental Protocols for Structural Validation

Accurate structural elucidation of the synthesized heterocycles is critical. A combination of spectroscopic and analytical techniques is employed for unambiguous characterization.

General Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Heterocycle Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Initial Check NMR NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) FTIR->NMR Structural Backbone MS Mass Spectrometry (Molecular Weight) NMR->MS Confirmation Xray Single-Crystal X-ray (3D Structure) NMR->Xray

Caption: Workflow for the synthesis, purification, and structural validation of heterocyclic compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the synthesized molecule and to confirm the disappearance of functional groups from the starting materials.

  • Protocol: A small amount of the dried sample is mixed with KBr powder and pressed into a thin pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Key Data for Thiazole (2-Amino-4-(4-methylphenyl)thiazole):

    • N-H stretch (amine): ~3400-3200 cm⁻¹

    • C=N stretch (thiazole ring): ~1620 cm⁻¹

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹

  • Key Data for Triazole (5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol):

    • N-H stretch (triazole ring): ~3100-3000 cm⁻¹

    • S-H stretch (thiol): ~2600-2550 cm⁻¹ (often weak)

    • C=N stretch (triazole ring): ~1610 cm⁻¹

    • C=S stretch (thione tautomer): ~1250 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, and HMBC) provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the final structure.

  • Protocol: The purified sample (~5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C spectra are acquired on a 300 MHz or higher NMR spectrometer.

  • Expected ¹H NMR Data for 2-Amino-4-(4-methylphenyl)thiazole (in DMSO-d₆):

    • ~2.3 ppm (s, 3H): Methyl protons (-CH₃) on the phenyl ring.

    • ~7.2 ppm (d, 2H): Aromatic protons ortho to the methyl group.

    • ~7.7 ppm (d, 2H): Aromatic protons meta to the methyl group.

    • ~7.1 ppm (s, 1H): Thiazole ring proton (H-5).

    • ~7.0 ppm (s, 2H): Amine protons (-NH₂).

  • Expected ¹³C NMR Data for 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (in DMSO-d₆):

    • ~21.0 ppm: Methyl carbon (-CH₃).

    • ~126.0 - 140.0 ppm: Aromatic and triazole ring carbons.

    • ~168.0 ppm: Thione carbon (C=S) in the tautomeric form.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition.

  • Protocol: A dilute solution of the sample is introduced into the mass spectrometer (e.g., via Electrospray Ionization - ESI). The mass-to-charge ratio (m/z) of the molecular ion is determined.

  • Expected Data:

    • 2-Amino-4-(4-methylphenyl)thiazole (C₁₀H₁₀N₂S): Molecular Weight = 190.26 g/mol . Expected [M+H]⁺ at m/z = 191.

    • 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (C₉H₉N₃S): Molecular Weight = 191.25 g/mol . Expected [M+H]⁺ at m/z = 192.

Single-Crystal X-ray Diffraction

For unambiguous structural confirmation, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the crystal lattice.

  • Protocol: A high-quality single crystal of the compound is grown by slow evaporation of a suitable solvent. The crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The data is then processed to solve and refine the crystal structure.

  • Data Presentation: The results are presented as a 3D molecular structure with bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.[10]

IV. Visualization of Synthetic Pathways

The following diagrams illustrate the reaction pathways for the synthesis of the target heterocycles.

Synthesis of 2-Amino-4-(4-methylphenyl)thiazole

G cluster_method1 Method 1: Thiourea Cyclization cluster_method2 Method 2: Hantzsch Synthesis 4-Me-Ph-CO-NCS 4-Methylbenzoyl Isothiocyanate Thiourea_Deriv N-(4-Methylbenzoyl)thiourea 4-Me-Ph-CO-NCS->Thiourea_Deriv + Amine Thiazole1 2-Amino-4-(4-methylphenyl)thiazole Thiourea_Deriv->Thiazole1 + α-haloketone Halo_Ketone 2-Bromo-1-(p-tolyl)ethanone Thiazole2 2-Amino-4-(4-methylphenyl)thiazole Halo_Ketone->Thiazole2 One-pot Thiourea Thiourea Thiourea->Thiazole2 One-pot

Caption: Comparative synthetic routes to 2-Amino-4-(4-methylphenyl)thiazole.

Synthesis of 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

G cluster_method1 Method 1: Thiosemicarbazide Cyclization cluster_method2 Method 2: Direct Condensation 4-Me-Ph-CO-NCS 4-Methylbenzoyl Isothiocyanate Thiosemicarbazide 1-(4-Methylbenzoyl) thiosemicarbazide 4-Me-Ph-CO-NCS->Thiosemicarbazide + Hydrazine Triazole1 5-(p-tolyl)-4H-1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole1 + Base (NaOH) Benzoic_Acid 4-Methylbenzoic Acid Triazole2 5-(p-tolyl)-4H-1,2,4-triazole-3-thiol Benzoic_Acid->Triazole2 + H₂SO₄ ThioSemi Thiosemicarbazide ThioSemi->Triazole2 + H₂SO₄

Caption: Comparative synthetic routes to 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.

This guide provides a framework for the synthesis and rigorous structural validation of heterocycles derived from this compound. By comparing different synthetic strategies and employing a multi-technique analytical approach, researchers can confidently prepare and characterize novel compounds for applications in drug discovery and materials science.

References

A Comparative Analysis of the Antimicrobial Efficacy of 4-Methylbenzoyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Isothiocyanates (ITCs) and their derivatives have emerged as a promising class of compounds with demonstrated antimicrobial properties. This guide provides a comparative overview of the antimicrobial efficacy of various derivatives of 4-Methylbenzoyl isothiocyanate, focusing on their in vitro activity against a range of bacterial pathogens. The data presented is collated from multiple studies to offer a comprehensive summary for researchers in the field.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of N-(4-methylbenzoyl)-N'-substituted-thiourea derivatives, which are synthesized from this compound. These derivatives showcase varying degrees of antimicrobial potency against both Gram-positive and Gram-negative bacteria.

Compound IDDerivative (Substituent on N')Test OrganismMIC (µg/mL)Reference
1 4-chloro-2-nitrophenylEscherichia coli128[1]
Pseudomonas aeruginosa>256[1]
Staphylococcus aureus>256[1]
Bacillus subtilis>256[1]
Enterococcus faecalis>256[1]
Candida albicans>256[1]
2 4-methylphenylEscherichia coli>256[1]
Pseudomonas aeruginosa>256[1]
Staphylococcus aureus>256[1]
Bacillus subtilis>256[1]
Enterococcus faecalis>256[1]
Candida albicans>256[1]
3 2-fluorophenylEscherichia coli128[1]
Pseudomonas aeruginosa128[1]
Enterococcus faecalis128[1]
4 3-fluorophenylEscherichia coli128[1]
Pseudomonas aeruginosa128[1]
5 4-fluorophenylEscherichia coli>256[1]
6 2-(trifluoromethyl)phenylEscherichia coli128[1]
Candida albicans128[1]
7 3-(trifluoromethyl)phenylEscherichia coli>256[1]
8 4-(trifluoromethyl)phenylEscherichia coli>256[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The data presented in this guide was primarily obtained using the broth microdilution method, a standardized protocol widely accepted in the scientific community.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

  • A few colonies are then transferred to a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • The this compound derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • A series of two-fold serial dilutions of the stock solution are prepared in MHIIB in a 96-well microtiter plate. The final concentrations typically range from 256 µg/mL to 0.5 µg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized bacterial suspension.

  • The final volume in each well is typically 100 µL.

  • Positive control wells (containing bacteria and broth without the test compound) and negative control wells (containing broth only) are included on each plate.

  • The plates are incubated at 37°C for 16-20 hours under aerobic conditions.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. Visual inspection is aided by comparing the turbidity of the test wells with the positive and negative controls.

Proposed Mechanism of Action

The antimicrobial activity of isothiocyanates is believed to be multifactorial, primarily targeting the bacterial cell envelope and vital cellular processes. While the precise mechanism for each this compound derivative may vary, a general proposed pathway is illustrated below. Isothiocyanates are known to be electrophilic and can react with nucleophilic groups in cellular components. This reactivity is thought to contribute to their antimicrobial effects by disrupting cell membrane integrity and inducing oxidative stress through the generation of reactive oxygen species (ROS).[2][3][4][5][6]

antimicrobial_mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell Isothiocyanate Isothiocyanate CellMembrane Cell Membrane Isothiocyanate->CellMembrane Disruption CellularComponents Cellular Components (Proteins, Enzymes) Isothiocyanate->CellularComponents Interaction ROS Reactive Oxygen Species (ROS) CellMembrane->ROS Induces CellDeath Cell Death CellMembrane->CellDeath Leads to CellularComponents->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath

Caption: Proposed antimicrobial mechanism of isothiocyanates.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the this compound derivatives.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

References

Comparative In-Vitro Anticancer Studies of Thiourea Derivatives Synthesized from Benzoyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro anticancer performance of various thiourea (B124793) derivatives synthesized from benzoyl isothiocyanates, with a focus on compounds analogous to those derivable from 4-methylbenzoyl isothiocyanate. Due to a lack of comprehensive studies on a series of compounds synthesized directly from this compound, this guide utilizes data from closely related benzoylthiourea (B1224501) derivatives to provide insights into their therapeutic potential. The information is compiled from multiple studies to offer a broader perspective on the structure-activity relationships and mechanisms of action of this class of compounds.

Comparative Anticancer Activity of Synthesized Thiourea Derivatives

The in-vitro cytotoxic activity of various synthesized thiourea derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of different thiourea derivatives, providing a basis for comparing their anticancer efficacy.

It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 1: In-Vitro Cytotoxicity (IC50 in µM) of 1-Benzoyl-3-methylthiourea Derivatives against HeLa Cell Line

CompoundStructureIC50 (µg/mL) against HeLaIC50 (µM) against HeLaReference
1-(4-Hexylbenzoyl)-3-methylthiourea4-hexylbenzoyl and methyl groups attached to thiourea179~612[1]
1-Benzoyl-3-methylthiourea Derivative 1(Structure not specified)160(Molar mass not specified)[2]
1-Benzoyl-3-methylthiourea Derivative 2(Structure not specified)383(Molar mass not specified)[2]
Hydroxyurea (Control)Standard anticancer agent428~5632[1][2]

Table 2: In-Vitro Cytotoxicity (IC50 in µM) of Various Thiourea Derivatives Against Different Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
N,N'-Diarylthiourea derivativeMCF-7 (Breast)338.33[3]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)9.0[4]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon)1.5[4]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (Leukemia)6.3[4]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast)Lower than Hydroxyurea and Erlotinib[5]
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47D (Breast)-[5]
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLa (Cervical)-[5]
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11[6]
N1,N3-disubstituted-thiosemicarbazone 7HepG2 (Liver)1.74[6]
N1,N3-disubstituted-thiosemicarbazone 7MCF-7 (Breast)7.0[6]
Doxorubicin (Control)HCT116 (Colon)8.29[6]
Doxorubicin (Control)HepG2 (Liver)7.46[6]
Doxorubicin (Control)MCF-7 (Breast)4.56[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these anticancer compounds are provided below.

Cell Viability Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiourea derivatives and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The general workflow for the synthesis and in-vitro anticancer evaluation of thiourea derivatives is depicted below.

G cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Anticancer Evaluation start 4-Methylbenzoyl isothiocyanate reaction Reaction start->reaction amine Primary/Secondary Amine amine->reaction product Thiourea Derivative reaction->product mtt_assay MTT Assay (Cytotoxicity) product->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) product->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis product->cell_cycle_analysis cell_culture Cancer Cell Lines cell_culture->mtt_assay cell_culture->apoptosis_assay cell_culture->cell_cycle_analysis data_analysis Data Analysis (IC50, etc.) mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis

Caption: General workflow for synthesis and in-vitro anticancer evaluation.

Apoptosis Induction Pathway

Many thiourea derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A simplified representation of a common apoptosis signaling pathway is shown below.

G compound Thiourea Derivative ros ↑ ROS Production compound->ros bcl2 Bcl-2 inhibition compound->bcl2 mito Mitochondrial Dysfunction ros->mito bax Bax activation mito->bax cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by thiourea derivatives.

References

Quantitative Analysis of 4-Methylbenzoyl Isothiocyanate Reaction Products: A Comparison of HPLC-UV and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reaction products is paramount for understanding reaction kinetics, purity, and yield. When 4-Methylbenzoyl isothiocyanate is used as a reagent, typically to derivatize primary or secondary amines, the resulting N-acylthioureas become the primary analytes of interest. This guide provides a comparative overview of two powerful analytical techniques for their quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The choice between these methods depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS offers significant advantages in sensitivity and specificity, which can be critical for trace-level analysis or in complex biological matrices.[1][2][3]

Experimental Workflows and Methodologies

The overall workflow for analyzing the reaction products of this compound involves the initial reaction, sample preparation, and subsequent chromatographic analysis. The primary reaction involves the nucleophilic addition of an amine to the isothiocyanate group, forming a stable thiourea (B124793) derivative.

cluster_0 Reaction & Sample Preparation cluster_1 Chromatographic Analysis Start 4-Methylbenzoyl isothiocyanate + Amine Reaction Thiourea Formation (e.g., in Acetonitrile) Start->Reaction Nucleophilic Addition Quench Quench Reaction (if necessary) Reaction->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Vial Transfer to HPLC/LC-MS Vial Filter->Vial Inject Inject Sample Vial->Inject Separate Reversed-Phase C18 Column Separation Inject->Separate Gradient Elution Detect Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: General experimental workflow for the analysis of thiourea derivatives.
Detailed Experimental Protocols

The following protocols are representative and may require optimization for specific applications and amine substrates.

1. Synthesis of Thiourea Derivative (for Standard Curve)

  • Reactant Preparation: Dissolve this compound in anhydrous acetonitrile (B52724) to a final concentration of 10 mM. In a separate vial, dissolve the primary amine of interest in anhydrous acetonitrile to a concentration of 10 mM.

  • Reaction: In a clean glass vial, combine equal molar equivalents of the this compound solution and the amine solution.

  • Incubation: Allow the reaction to proceed at room temperature for at least 2 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: If necessary, the product can be purified by recrystallization or flash column chromatography to obtain a pure standard for quantification. The purity should be confirmed by NMR or mass spectrometry.

2. HPLC-UV Analysis Protocol

This protocol is based on established methods for similar N-acyl thiourea derivatives.[4]

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: Linear gradient from 30% to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Re-equilibrate at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific thiourea derivative (typically in the 254-280 nm range).

  • Injection Volume: 10-20 µL.

  • Quantification: Based on a calibration curve generated from the purified thiourea standard.

3. LC-MS Analysis Protocol

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[5]

  • LC System: An HPLC or UHPLC system.

  • MS System: A mass spectrometer, such as a triple quadrupole (QqQ) or Orbitrap, with an electrospray ionization (ESI) source.

  • Column: Reversed-Phase C18 column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A similar gradient to the HPLC-UV method can be used, but it is often shorter due to the increased sensitivity of the detector.

  • Flow Rate: 0.4-0.6 mL/min.

  • Ionization Mode: ESI in positive mode is typically effective for thiourea derivatives.

  • MS Detection: Selected Reaction Monitoring (SRM) on a QqQ for targeted quantification provides the best selectivity and sensitivity. This involves monitoring a specific precursor ion (the protonated molecule [M+H]+) and a characteristic product ion.

  • Quantification: Based on a calibration curve of the peak area of the specific SRM transition versus the concentration of the standard.

Performance Comparison: HPLC-UV vs. LC-MS

The following table summarizes the expected performance characteristics for the quantitative analysis of a representative this compound-derived thiourea. The data is compiled from studies on analogous compounds.[4][6]

ParameterHPLC-UVLC-MS (SRM)Rationale & Comments
Linearity (R²) > 0.99> 0.99Both methods provide excellent linearity over a defined concentration range.[4][6]
Limit of Detection (LOD) ~5 ng/mL~0.1 - 1.5 ng/mLLC-MS is significantly more sensitive, allowing for the detection of much lower concentrations.[6]
Limit of Quantification (LOQ) ~15 ng/mL~0.5 - 5.0 ng/mLThe higher sensitivity of LC-MS translates to a lower limit for reliable quantification.[4]
Precision (%RSD) < 5%< 5%Both methods can achieve high precision when properly validated.[4]
Accuracy (% Recovery) 95-105%95-105%Both methods are capable of high accuracy with the use of proper standards.[4]
Selectivity ModerateVery HighHPLC-UV relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere. LC-MS (SRM) is highly selective due to the monitoring of a specific mass transition, minimizing interferences.[1]
Cost & Complexity LowerHigherHPLC-UV systems are more common, less expensive, and generally easier to operate and maintain. LC-MS systems represent a larger capital investment and require more specialized expertise.

Logical Decision Pathway for Method Selection

The choice between HPLC-UV and LC-MS can be guided by a logical assessment of the analytical needs.

Start Start: Need to quantify 4-Methylbenzoyl thiourea product Q1 Is the sample matrix complex (e.g., plasma, tissue extract)? Start->Q1 Q2 Are analyte concentrations expected to be very low (<15 ng/mL)? Q1->Q2 No Use_LCMS Use LC-MS Q1->Use_LCMS Yes Q2->Use_LCMS Yes Use_HPLC Use HPLC-UV Q2->Use_HPLC No

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC-UV and LC-MS are suitable techniques for the quantitative analysis of this compound reaction products.

  • HPLC-UV is a reliable, cost-effective, and robust method ideal for routine analysis, purity assessments, and quantification in simple matrices where analyte concentrations are relatively high. Its ease of use makes it accessible in most analytical laboratories.

  • LC-MS , particularly with a triple quadrupole mass spectrometer, is the superior choice when high sensitivity and selectivity are required.[2][3] It is the preferred method for bioanalytical studies, trace impurity analysis, and complex sample matrices where the risk of co-eluting interferences is high. While more complex and costly, its performance can be indispensable for demanding research and development applications.

References

A Comparative Guide to the Mechanistic Studies of the Reaction Between 4-Methylbenzoyl Isothiocyanate and Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanistic pathways and reactivity of 4-Methylbenzoyl isothiocyanate with various nucleophiles. The information presented herein is curated to assist in understanding the underlying principles of these reactions, with supporting data from analogous systems and detailed experimental protocols to facilitate further research.

Introduction

This compound is a member of the aroyl isothiocyanate family, characterized by an isothiocyanate group (-N=C=S) attached to a carbonyl group. This arrangement of functional groups imparts a unique reactivity profile, with two primary electrophilic centers: the carbon atom of the isothiocyanate and the carbonyl carbon. The reaction with nucleophiles predominantly occurs at the highly electrophilic carbon of the isothiocyanate group, leading to the formation of various adducts, most commonly substituted thioureas when reacting with amines. Understanding the kinetics and mechanism of these reactions is crucial for applications in organic synthesis, medicinal chemistry, and drug development, where isothiocyanates are valued for their biological activities.[1]

General Reaction Mechanism

The reaction of this compound with a nucleophile (Nu-H), such as an amine, alcohol, or thiol, proceeds via a nucleophilic addition to the central carbon atom of the isothiocyanate moiety. The generally accepted mechanism involves the formation of a tetrahedral intermediate, which then undergoes proton transfer to yield the final stable adduct.

In the case of primary and secondary amines, the product is a substituted N-aroylthiourea. The reaction is often rapid and exothermic.[2] The reactivity of the nucleophile plays a significant role in the reaction rate, with more nucleophilic species reacting faster.

For reactions with amines, particularly in aprotic solvents, the mechanism can be more complex, potentially involving a second molecule of the amine acting as a base catalyst to facilitate the proton transfer step in the transition state. This results in a kinetic profile that can be second-order with respect to the amine.[3]

Reaction_Mechanism General Mechanism of Nucleophilic Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-MBITC 4-Methylbenzoyl isothiocyanate Intermediate Tetrahedral Intermediate 4-MBITC->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Adduct Intermediate->Product Proton Transfer

Caption: General mechanism of nucleophilic addition to this compound.

Comparative Reactivity of Nucleophiles

The rate of reaction of this compound is highly dependent on the nature of the nucleophile. Generally, the reactivity follows the order of nucleophilicity: thiols > amines > alcohols. Aromatic isothiocyanates are typically less reactive than aliphatic isothiocyanates due to the electron-withdrawing nature and resonance stabilization of the aryl group.[4]

IsothiocyanateNucleophileSolventRate Constant (k) [M⁻¹s⁻¹]
Benzyl IsothiocyanateGlutathioneAqueous Buffer (pH 6.5)2.17
Allyl IsothiocyanateGlutathioneAqueous Buffer (pH 6.5)1.25
SulforaphaneGlutathioneAqueous Buffer (pH 6.5)0.75
p-Nitrophenyl Isothiocyanaten-ButylamineDiethyl EtherVaries (complex kinetics)
Phenyl Isothiocyanate4-Methoxy-thiophenolateDMSOHigh (not specified)

Note: The provided rate constants are for illustrative purposes and are sourced from studies on analogous compounds to indicate expected reactivity trends.[3][5][6] The actual rate constants for this compound will vary depending on the specific nucleophile and reaction conditions.

Experimental Protocols for Mechanistic Studies

To determine the specific reaction kinetics of this compound with a nucleophile of interest, the following experimental protocols can be adapted.

This method is suitable for reactions where there is a change in the UV-Vis absorbance spectrum upon product formation. The formation of the thiourea (B124793) adduct often results in a distinct absorbance maximum that can be monitored over time.[5]

Materials:

  • This compound

  • Nucleophile of interest (e.g., an aniline (B41778) derivative)

  • Anhydrous solvent (e.g., acetonitrile, dioxane)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile in the chosen anhydrous solvent.

  • Determination of λmax of the Product: In a cuvette, mix the this compound and nucleophile solutions at concentrations that will allow the reaction to go to completion. Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax) of the product.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and cuvette holder to the desired temperature.

    • In a cuvette, add the solvent and the nucleophile solution to achieve the desired final concentration. To ensure pseudo-first-order conditions, the nucleophile should be in large excess (at least 10-fold) compared to the this compound.

    • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette.

    • Quickly mix the contents and immediately start monitoring the absorbance at the predetermined λmax at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Under pseudo-first-order conditions, the natural logarithm of (A∞ - At) versus time should yield a straight line, where A∞ is the absorbance at completion and At is the absorbance at time t.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.[5]

HPLC is a powerful technique for monitoring reaction kinetics by separating and quantifying the concentrations of reactants and products over time.[5]

Materials:

  • This compound

  • Nucleophile of interest

  • Anhydrous solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostatted reaction vessel

  • Quenching solution (if necessary, e.g., a dilute acid)

Procedure:

  • Method Development: Develop an HPLC method that can effectively separate and quantify this compound, the nucleophile, and the product. This includes selecting an appropriate mobile phase and detection wavelength.

  • Reaction Setup: In a thermostatted reaction vessel, combine the solvent and the nucleophile solution at the desired concentrations.

  • Reaction Initiation: Initiate the reaction by adding the this compound solution.

  • Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture. If the reaction is fast, immediately quench the reaction by adding the aliquot to a vial containing a quenching solution.

  • HPLC Analysis: Inject the samples into the HPLC system and record the chromatograms.

  • Data Analysis:

    • Integrate the peak areas of the this compound and/or the product at each time point.

    • Create calibration curves for the reactant and product to convert peak areas to concentrations.

    • Plot the concentration of this compound versus time.

    • Determine the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order).[5]

Experimental_Workflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis A Prepare Stock Solutions (4-MBITC & Nucleophile) C Set up Reaction (Thermostatted) A->C B Develop Analytical Method (UV-Vis λmax or HPLC) E Monitor Reaction Progress (Absorbance or Aliquots) B->E D Initiate Reaction C->D D->E F Plot Concentration vs. Time E->F G Determine Rate Law & Constant F->G

Caption: A generalized workflow for the kinetic analysis of the reaction.

Factors Influencing Reactivity

Several factors can influence the rate and mechanism of the reaction between this compound and nucleophiles:

  • Nucleophilicity: Stronger nucleophiles react faster.

  • Steric Hindrance: Bulky substituents on either the nucleophile or the isothiocyanate can slow down the reaction.

  • Solvent: The polarity of the solvent can affect the reaction rate. For instance, the formation of benzoyl isothiocyanate is favored in solvents with a lower dielectric constant.[7]

  • Substituent Effects: Electron-donating groups on the nucleophile generally increase its reactivity, while electron-withdrawing groups on the aroyl isothiocyanate can increase the electrophilicity of the isothiocyanate carbon, potentially increasing the reaction rate. These effects can be quantified using Hammett plots.

Caption: Key factors that modulate the reactivity of this compound.

Conclusion

The reaction of this compound with nucleophiles is a fundamental process in organic and medicinal chemistry. While the general mechanism involves nucleophilic addition to the isothiocyanate carbon, the specific kinetics and potential catalytic pathways can vary. This guide provides a framework for understanding these reactions, including comparative reactivity based on analogous systems and detailed experimental protocols for determining precise kinetic parameters. For researchers and drug development professionals, a thorough understanding of these mechanistic aspects is essential for the rational design and application of molecules containing the aroyl isothiocyanate moiety.

References

Comparative analysis of the biological effects of 4-methylbenzoyl isothiocyanate derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of thiourea (B124793) derivatives synthesized from 4-methylbenzoyl isothiocyanate. Due to a lack of extensive research on the biological activities of this compound itself, this guide focuses on its more widely studied thiourea derivatives, which have shown promising anticancer, antioxidant, and anti-inflammatory properties.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of various thiourea derivatives of this compound and related structures.

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N1,N3-disubstituted-thiosemicarbazone 7 (bearing a benzodioxole moiety)HCT1161.11[1]
HepG21.74[1]
MCF77.0[1]
Doxorubicin (Reference)HCT1168.29[1]
HepG27.46[1]
MCF74.56[1]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW4809.0[2]
SW6201.5[2]
K5626.3[2]
1-(4-hexylbenzoyl)-3-methylthioureaT47D179[3]
Hydroxyurea (Reference)HeLa428 µg/mL[4]
Two novel 1-benzoyl-3-methyl thiourea derivativesHeLa160–383 µg/mL[4]

Table 2: Antioxidant Activity of Thiourea Derivatives

CompoundAssayIC50Reference
1,3-diphenyl-2-thiourea (DPTU)DPPH0.710 ± 0.001 mM[5][6]
ABTS0.044 ± 0.001 mM[5][6]
1-benzyl-3-phenyl-2-thiourea (BPTU)DPPH11.000 ± 0.015 mM[5][6]
ABTS2.400 ± 0.021 mM[5][6]
1,3-bis(3,4-dichlorophenyl)thioureaDPPHActive[5]
ABTSActive[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity (MTT Assay)

The in vitro cytotoxicity of the compounds against cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant activity is evaluated by measuring the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reaction Mixture: A solution of the test compound at various concentrations in a suitable solvent (e.g., methanol) is added to a solution of DPPH in the same solvent.

  • Incubation: The reaction mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (e.g., 517 nm).

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the plot of scavenging activity against the concentration of the compound.

Mandatory Visualization

Signaling Pathways

experimental_workflow Start Start Synthesis Synthesis of Thiourea Derivatives Start->Synthesis Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Anticancer Anticancer Assays (MTT, Apoptosis) Biological_Screening->Anticancer Antioxidant Antioxidant Assays (DPPH, ABTS) Biological_Screening->Antioxidant Anti_inflammatory Anti-inflammatory Assays Biological_Screening->Anti_inflammatory Data_Analysis Data Analysis (IC50 Calculation) Anticancer->Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Safety Operating Guide

Safe Disposal of 4-Methylbenzoyl Isothiocyanate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. 4-Methylbenzoyl isothiocyanate, a reactive chemical intermediate, necessitates a stringent disposal protocol due to its inherent hazards. This guide provides essential, immediate safety and logistical information for its proper disposal, ensuring compliance and minimizing risk.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance.[1] It is crucial to be aware of its toxicological and physical properties before handling. The compound is known to cause skin, eye, and respiratory irritation.[1]

Table 1: Hazard Summary for this compound

Hazard ClassificationDescription
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.[1]
Specific Target Organ ToxicityMay cause respiratory irritation.[1]
Acute ToxicityIsothiocyanates, as a class, can be toxic if swallowed, in contact with skin, or if inhaled.[2][3]
Personal Protective Equipment (PPE)

When handling this compound for disposal, wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Contaminated gloves should be disposed of after use.[3]

  • Body Protection: A laboratory coat and other protective clothing.[2]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[2] If there is a risk of inhalation, a NIOSH-approved respirator with a suitable cartridge should be used.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires its treatment as hazardous waste. Under no circumstances should it be poured down the drain or mixed with regular trash.[2][3]

  • Segregation and Collection:

    • Collect all waste containing this compound, including contaminated consumables like pipette tips and gloves, in a dedicated and clearly labeled hazardous waste container.[3]

    • Do not mix this compound waste with other chemical waste streams to avoid potentially dangerous reactions.[2]

    • If possible, keep the waste in its original container to ensure it is clearly marked with all relevant hazard information.[2]

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3] The appropriate hazard pictograms (e.g., irritant, toxic) should also be displayed.[2]

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area designated for hazardous waste.[4]

    • The storage area should be away from incompatible materials such as strong oxidizing agents, acids, bases, and water.[3][4]

  • Spill Management:

    • In case of a spill, evacuate the area and ensure it is well-ventilated.[2]

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[2]

    • Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[4][5]

  • Final Disposal:

    • The disposal of this compound must be handled by a licensed professional waste disposal service.[2]

    • Contact your institution's Environmental Health and Safety (EHS) office for their specific procedures and to arrange for the collection of the chemical waste.[2]

Experimental Protocol: In-House Neutralization (for trained personnel only)

For laboratories equipped to handle chemical neutralization, converting the isothiocyanate to a more stable thiourea (B124793) derivative before disposal can be considered. This procedure should only be performed by trained personnel in a chemical fume hood.[3]

Objective: To neutralize the reactive isothiocyanate group to form a less hazardous thiourea derivative.

Materials:

  • This compound waste

  • A suitable amine (e.g., an excess of a primary or secondary amine like butylamine (B146782) or diethylamine)

  • A compatible solvent (e.g., the one the waste is dissolved in, or a non-reactive solvent like THF or ether)

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • In a suitable reaction vessel, prepare a solution of the amine in the chosen solvent.

  • In a separate container, dilute the this compound waste with the same solvent to control the reaction rate.[3]

  • While stirring the amine solution, slowly add the diluted isothiocyanate solution. The reaction may be exothermic, so an ice bath may be necessary to control the temperature.[3]

  • Allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.[3]

  • Transfer the resulting thiourea solution into a properly labeled hazardous waste container for final disposal by a licensed contractor.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B I Spill Occurs A->I C Collect Waste in Designated Container B->C D Is the container properly labeled? C->D E Label as 'Hazardous Waste' with Chemical Name D->E No F Store in a Cool, Dry, Well-Ventilated Area D->F Yes E->F G Contact EHS for Pickup F->G H Professional Disposal G->H J Evacuate and Ventilate I->J K Absorb with Inert Material J->K L Collect and Place in Hazardous Waste Container K->L L->F

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methylbenzoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and drug development, the safe handling of reactive chemical compounds is paramount. This guide provides essential safety and logistical information for managing 4-Methylbenzoyl isothiocyanate, ensuring the well-being of personnel and the integrity of your work.

Immediate Safety and Hazard Information

This compound is classified as a hazardous chemical that requires careful handling to avoid adverse health effects. It is known to cause skin irritation, serious eye irritation, and respiratory irritation[1]. Adherence to strict safety protocols is crucial throughout the entire lifecycle of this compound, from procurement to disposal.

Hazard Identification and Classification
Hazard ClassificationDescription
Skin Corrosion/Irritation Causes skin irritation[1].
Serious Eye Damage/Eye Irritation Causes serious eye irritation[1].
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[1].

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles & Face ShieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should also be worn where splashing is a risk[2][3].
Skin Chemical-Resistant Gloves & Lab CoatWear appropriate protective gloves (e.g., nitrile, butyl rubber) and a flame-retardant, antistatic lab coat to prevent skin contact[4][5][6].
Respiratory Respirator with appropriate filterAll handling must be conducted in a certified chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2][4].

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.

  • Preparation :

    • Ensure a certified chemical fume hood is in proper working order.

    • Gather and inspect all necessary PPE for integrity.

    • Have an emergency spill kit readily accessible.

  • Handling :

    • Work exclusively within the chemical fume hood[4].

    • Ground and bond containers during transfer to prevent static discharge.

    • Use only non-sparking tools[4].

    • Keep the container tightly closed when not in use.

    • Avoid breathing vapors or mist and prevent contact with skin and eyes[2][4].

    • Do not eat, drink, or smoke in the handling area[5].

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin after handling.

    • Carefully remove and properly store or dispose of contaminated PPE.

    • Clean the work area thoroughly.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound is critical to protect personnel and the environment. This compound must be treated as hazardous waste and should never be disposed of down the drain or in regular trash[7][8].

  • Waste Segregation :

    • Collect all waste containing this compound, including contaminated consumables like pipette tips and gloves, in a dedicated and properly labeled hazardous waste container[9].

  • Container Labeling :

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" along with appropriate hazard pictograms.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents, acids, and bases[9].

  • Final Disposal :

    • Arrange for the collection and disposal of the waste through a licensed professional waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures[7][8].

Experimental Protocol for Neutralization

For laboratories equipped for chemical neutralization, converting the isothiocyanate to a more stable thiourea (B124793) derivative before disposal is a recommended practice. This procedure must be performed by trained personnel in a chemical fume hood.

  • Prepare a Neutralizing Solution : Prepare a solution of a primary or secondary amine (e.g., ethanolamine (B43304) or diethylamine) in a suitable solvent (e.g., isopropanol (B130326) or ethanol).

  • Dilute the Waste : In a separate container, dilute the this compound waste with the same solvent to control the reaction rate.

  • Neutralization Reaction : Slowly add the diluted isothiocyanate solution to the stirring amine solution. The reaction may be exothermic, so slow addition and external cooling (e.g., an ice bath) may be necessary.

  • Reaction Monitoring : Allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.

  • Waste Collection : Transfer the resulting thiourea solution to a properly labeled hazardous waste container.

  • Final Disposal : Arrange for the disposal of the neutralized waste through your institution's EHS office or a licensed chemical waste disposal company.

Important Note : Never use bleach (sodium hypochlorite) for the neutralization of isothiocyanates, as this can produce toxic gases[9].

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_neutralization Neutralization (Optional) prep1 Verify Fume Hood Function prep2 Inspect Personal Protective Equipment prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Proceed to Handling handle2 Ground Containers handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Keep Container Sealed handle3->handle4 disp1 Segregate Hazardous Waste handle4->disp1 Proceed to Disposal disp2 Label Waste Container disp1->disp2 neut1 Prepare Amine Solution disp1->neut1 Optional Step disp3 Store in Designated Area disp2->disp3 disp4 Contact EHS for Disposal disp3->disp4 neut2 Dilute Isothiocyanate Waste neut1->neut2 neut3 Slowly Mix Solutions neut2->neut3 neut4 Stir for 1 Hour neut3->neut4 neut5 Collect Neutralized Waste neut4->neut5 neut5->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.